B1576299 kalata B1

kalata B1

Cat. No.: B1576299
Attention: For research use only. Not for human or veterinary use.
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Description

Kalata B1 is a prototypic cyclotide, a class of ultra-stable macrocyclic peptides isolated from the plant Oldenlandia affinis . These peptides are characterized by a unique cyclic cystine knot (CCK) motif, formed by a head-to-tail cyclized backbone and three conserved disulfide bonds arranged in a knotted pattern . This compact structure confers exceptional resistance to thermal, chemical, and enzymatic degradation, making this compound an attractive scaffold in peptide-based drug design and engineering . Initially discovered for its uterotonic activity, this compound has been reported to exhibit a diverse range of biological activities, including insecticidal, anti-HIV, antimicrobial, and hemolytic properties, which are believed to function as a natural plant defense mechanism . Its bioactivity is closely linked to its interaction with biological membranes. Research using NMR spectroscopy has shown that this compound binds to membrane surfaces via specific hydrophobic loops, with its charged residues interacting with polar head groups, a mechanism that underlies its cell-penetrating and pore-forming capabilities . Given its stability and tolerance to sequence modifications, this compound serves as a valuable framework for grafting bioactive epitopes to create novel molecular chimeras for therapeutic applications . This product, this compound, is provided For Research Use Only (RUO) and is intended for applications in structural biology, biopharmaceutical research, and the development of stable peptide therapeutics.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLPVCGETCVGGTCNTPGCTCSWPVCTRN

Origin of Product

United States

Foundational & Exploratory

The Discovery and Origin of Kalata B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the ethnobotanical roots, biosynthesis, and multifaceted biological activities of the prototypic cyclotide, Kalata B1, from Oldenlandia affinis.

Executive Summary

This compound is the archetypal member of the cyclotide family, a unique class of ribosomally synthesized and post-translationally modified peptides from plants. Characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds forming a cyclic cystine knot (CCK) motif, this compound exhibits exceptional stability and a diverse range of biological activities. Its discovery is a compelling example of ethnobotany guiding modern scientific investigation, originating from the traditional use of a decoction of Oldenlandia affinis leaves by women in the Democratic Republic of Congo to facilitate childbirth. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Discovery and Ethnobotanical Origin

The journey to the discovery of this compound began with the traditional medicinal practices of the Lulua tribe in the Democratic Republic of Congo. For generations, they have used a tea, known locally as "kalata-kalata," prepared from the leaves of Oldenlandia affinis to induce and accelerate labor.[1][2] In the 1960s, Norwegian doctor Lorents Gran, while working in the region, observed this practice and its potent uterotonic effects.[1][2] Intrigued by the fact that the preparation remained active even after boiling—a process that would typically denature most proteins—Dr. Gran initiated a scientific investigation into the plant's bioactive constituents.[2]

This pioneering work led to the isolation of the active principle, a peptide that was named this compound.[1][2] However, the techniques available at the time were insufficient to fully elucidate its complex structure. It was not until 1995 that the unique molecular architecture of this compound was fully characterized, revealing its novel head-to-tail cyclized peptide backbone and the intricate cystine knot motif.[1] This discovery established this compound as the prototypic member of a new family of plant proteins, now known as cyclotides.[1]

Origin and Biosynthesis

This compound is of ribosomal origin, meaning it is synthesized from a gene, unlike many other cyclic peptides which are products of non-ribosomal peptide synthetases. In O. affinis, this compound and other cyclotides are encoded by a multigene family.[3] The gene encoding the this compound precursor is known as Oak1.[3]

The biosynthesis of this compound is a multi-step process involving post-translational modifications of a larger precursor protein. This precursor protein has a modular structure:

  • Endoplasmic Reticulum (ER) Signal Peptide: An N-terminal sequence of approximately 20 amino acids that directs the precursor protein into the secretory pathway.[3]

  • N-terminal Prosequence: A region of 46-68 amino acids that is believed to play a role in the correct folding and processing of the cyclotide domain.[3]

  • Cyclotide Domain(s): One or more copies of the mature this compound sequence. The precursor encoded by the Oak1 gene contains a single this compound domain.[3] The cyclotide domains are flanked by conserved amino acid sequences, such as GlyLeuPro or SerLeuPro, which are recognized by processing enzymes.[3]

  • C-terminal Prosequence: A short sequence following the cyclotide domain.

The maturation of this compound from its precursor involves the following key steps:

  • Transcription and Translation: The Oak1 gene is transcribed into mRNA, which is then translated into the precursor protein in the cytoplasm. The ER signal peptide directs the nascent polypeptide into the endoplasmic reticulum.

  • Proteolytic Excision: Within the secretory pathway, specific proteases recognize and cleave the precursor protein at the conserved flanking regions of the this compound domain, releasing the linear peptide.

  • Backbone Cyclization: A specialized enzyme, asparaginyl endopeptidase, is implicated in the head-to-tail cyclization of the excised linear peptide.

  • Oxidative Folding: The three disulfide bonds that form the characteristic cystine knot are formed, resulting in the mature, exceptionally stable this compound peptide.

Kalata_B1_Biosynthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / ER cluster_processing Processing & Maturation Oak1_gene Oak1 Gene mRNA mRNA Transcript Oak1_gene->mRNA Transcription Precursor_Protein ER Signal N-terminal Prosequence This compound Domain C-terminal mRNA->Precursor_Protein Translation Linear_Peptide Linear this compound (Excised) Precursor_Protein->Linear_Peptide Proteolytic Excision Mature_Peptide Mature this compound (Cyclized & Folded) Linear_Peptide->Mature_Peptide Backbone Cyclization & Oxidative Folding

Biosynthetic pathway of this compound.

Quantitative Data Summary

The biological activities of this compound have been quantified in various assays. The following tables summarize key findings.

Table 1: Bioactivity and Cytotoxicity of this compound
Assay TypeTargetMetricValue (µM)
Anti-HIV Activity HIV-1RF infected lymphoblastoid cellsEC₅₀0.9[1]
Cytotoxicity Human lymphoblastoid cellsIC₅₀6.3[1]
Cytotoxicity U-87 Glioblastoma CellsIC₅₀3.21
Cytotoxicity U-251 Glioblastoma CellsIC₅₀10.88
Hemolytic Activity Human Red Blood Cells (1 hr)IC₅₀26.0[1]
Hemolytic Activity Human Red Blood Cells (14 hr)IC₅₀77.0[1]
Insecticidal Activity Helicoverpa armigeraLC₅₀ (estimated)~112 µg/mL
Table 2: Biophysical and Production Data for this compound
ParameterCondition / MethodValue
Membrane Leakage POPC/POPE/SM/cholesterol vesiclesEC₅₀
Molar Extinction Coefficient At 280 nm5875 M⁻¹ cm⁻¹[4]
Production Yield O. affinis suspension cultures0.37 mg/g dry weight (max)

Experimental Protocols

Isolation and Purification of Native this compound

This protocol outlines the extraction of this compound from its natural source, O. affinis.

  • Extraction: Fresh aerial parts of O. affinis are ground and extracted with a 50:50 (v/v) mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is partitioned between n-butanol and water. The butanol fraction, enriched with cyclotides, is collected.

  • Size-Exclusion Chromatography: The butanol fraction is subjected to size-exclusion chromatography on a Sephadex G-25 column to remove larger proteins and other macromolecules.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The cyclotide-containing fraction is further purified by preparative RP-HPLC on a C18 column. A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution. Fractions are monitored by UV absorbance at 214 nm and 280 nm.

  • Purity Analysis: The purity of the isolated this compound is confirmed by analytical RP-HPLC and mass spectrometry.

Isolation_Workflow Plant_Material O. affinis Plant Material Extraction Extraction (DCM/MeOH) Plant_Material->Extraction Partitioning Solvent Partitioning (n-Butanol/Water) Extraction->Partitioning Size_Exclusion Size-Exclusion (Sephadex G-25) Partitioning->Size_Exclusion RP_HPLC Preparative RP-HPLC (C18 Column) Size_Exclusion->RP_HPLC Pure_Kalata_B1 Pure this compound RP_HPLC->Pure_Kalata_B1

Workflow for the isolation and purification of native this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol describes a general method for the chemical synthesis of linear this compound precursors for the production of analogs.

  • Resin and Amino Acid Preparation: The synthesis is performed on a solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid. Fmoc-protected amino acids are used.

  • Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle consists of:

    • Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid with a solution of piperidine in dimethylformamide (DMF).

    • Coupling: Activation of the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and its addition to the deprotected N-terminus of the growing peptide chain.

  • Cleavage and Deprotection: Once the full-length linear peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude linear peptide is purified by preparative RP-HPLC.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of this compound is determined using two-dimensional NMR spectroscopy.

  • Sample Preparation: A 1-2 mM solution of purified this compound is prepared in 90% H₂O/10% D₂O at a slightly acidic pH (around 4) to slow down amide proton exchange.

  • Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher), including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints.

  • Data Analysis:

    • Resonance Assignment: The proton resonances are assigned to specific amino acids in the sequence.

    • Structure Calculation: The distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

    • Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK to evaluate their stereochemical parameters.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, most of which are attributed to its ability to disrupt cell membranes.

Uterotonic Activity

The traditional use of O. affinis to induce labor is due to the potent uterotonic activity of its constituent cyclotides, including this compound and the even more potent Kalata B7.[3] This activity is mediated through the interaction with G protein-coupled receptors (GPCRs), specifically the oxytocin and vasopressin V1a receptors.[3] Binding of the cyclotide to these receptors on uterine smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, triggering muscle contraction.

Uterotonic_Signaling Kalata_B1 This compound OTR_V1aR Oxytocin/Vasopressin V1a Receptor (GPCR) Kalata_B1->OTR_V1aR Binds G_Protein Gq/11 Protein OTR_V1aR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Contraction Uterine Muscle Contraction Ca_release->Contraction Triggers PKC->Contraction Promotes

Signaling pathway of this compound-induced uterine contraction.
Insecticidal Activity

This compound is a potent insecticide, particularly against lepidopteran pests. Its mechanism of action involves the disruption of midgut epithelial cell membranes in susceptible insects. This interaction is not receptor-mediated but rather a direct interaction with the lipid bilayer, leading to pore formation and cell lysis. This compound shows a particular affinity for membranes containing phosphatidylethanolamine (PE), a major component of insect cell membranes.

Antimicrobial and Anti-HIV Activity

This compound exhibits activity against some bacteria and has been shown to inhibit the replication of HIV-1. The antimicrobial activity is also thought to be due to membrane disruption. However, reports on its potency against specific bacteria like E. coli and S. aureus have been conflicting, which may be due to differences in experimental conditions. The anti-HIV activity is believed to be independent of a specific chiral receptor, as the all-D enantiomer of this compound also shows activity, albeit at a lower level.[1] This suggests that the mechanism involves interaction with the viral or host cell membrane.

Conclusion

The discovery of this compound from Oldenlandia affinis is a testament to the value of traditional knowledge in modern drug discovery. Its unique cyclic cystine knot architecture confers exceptional stability, making it a robust molecular scaffold. The diverse biological activities of this compound, from its traditional use as a uterotonic agent to its potent insecticidal and anti-HIV properties, underscore its potential for development in various therapeutic and agricultural applications. The detailed understanding of its biosynthesis and mechanism of action, as outlined in this guide, provides a solid foundation for future research and development efforts aimed at harnessing the remarkable properties of this prototypic cyclotide.

References

Kalata B1: A Technical Deep Dive into its Membrane Disruption Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Kalata B1, a prototypic cyclotide, on cell membranes. Drawing from extensive biophysical and structural studies, this document elucidates the key interactions and conformational changes that lead to membrane permeabilization and cell death. The exceptional stability of this compound, conferred by its cyclic cystine knot structure, combined with its potent membrane-disrupting activities, makes it a compelling scaffold for the development of novel therapeutics and agrochemicals.[1][2][3][4]

Core Mechanism of Action: A Multi-Stage Process

This compound's interaction with cell membranes is a sophisticated process that can be broadly categorized into three key stages: initial binding and lipid recognition, oligomerization, and subsequent pore formation leading to membrane disruption. This mechanism is primarily driven by direct interactions with the lipid bilayer, rather than through a specific protein receptor.[2][5]

Initial Membrane Binding and Specificity for Phosphatidylethanolamine (PE)

The initial contact of this compound with the cell membrane is not random. It exhibits a marked preference for membranes containing phosphatidylethanolamine (PE) phospholipids.[2][6][7][8][9] This specificity is crucial for its biological activity, including hemolytic and anti-HIV properties.[2][8] Molecular dynamics simulations and experimental data suggest that an ionic interaction between the carboxylate group of residue E7 on the bioactive face of this compound and the ammonium group of the PE headgroup initiates this binding.[5][7][8] Following this initial specific interaction, nonspecific hydrophobic interactions between the peptide and the lipid acyl chains further stabilize the association and promote insertion into the bilayer.[2][5]

Interestingly, the presence of negatively charged phospholipids does not enhance, and may even disfavor, this compound binding.[2] The peptide's affinity is also modulated by the physical state of the membrane, showing tighter binding to more ordered, raft-like membrane domains.[2]

Oligomerization on the Membrane Surface

Following initial binding, this compound monomers diffuse laterally across the membrane surface and self-associate to form oligomeric complexes.[1][8][10] Evidence suggests that these oligomers are likely tetramers or octamers.[1][10] This oligomerization step is a critical prerequisite for the subsequent disruption of the membrane. Studies with mixtures of L- and D- enantiomers of this compound have shown that this self-association is stereospecific, highlighting the importance of specific residue interactions in forming the oligomeric complex.

Pore Formation and Membrane Permeabilization

The oligomeric complexes of this compound are responsible for the ultimate disruption of the cell membrane through the formation of pores.[1][10] This leads to the leakage of cellular contents and ultimately cell death.[1][5] Electrophysiological measurements have provided direct evidence for the formation of ion-permeable, channel-like pores.[1][11] The diameter of these pores has been estimated to be in the range of 41–47 Å.[1][5][11] The efficiency of membrane leakage induced by this compound correlates with its membrane binding affinity, with higher efficiency observed in membranes containing PE.[2] An alternative model suggests that this compound may act in a surfactant-like manner, inducing lipidic toroidal pores by altering membrane packing constraints.[12]

Quantitative Data on this compound-Membrane Interactions

The following tables summarize key quantitative data from various studies on this compound's interaction with cell membranes.

ParameterValueLipid CompositionMethodReference
Pore Diameter 41–47 ÅLiposomesElectrophysiology[1][11]
Binding Affinity (KD) ~50% loss upon deamidationPOPC:POPE (80:20)Surface Plasmon Resonance (SPR)[13]
Leakage 100% at 2:1 peptide-to-lipid ratioPOPC and POPG vesiclesCarboxyfluorescein Leakage Assay[1]
Dissociation Constant (Kd) 56 mMInteraction with PE headgroup in solutionNMR Spectroscopy[14]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Carboxyfluorescein (CF) Leakage Assay

This assay quantifies the ability of this compound to induce leakage from lipid vesicles.

  • Vesicle Preparation : Large unilamellar vesicles (LUVs) are prepared with a self-quenching concentration of carboxyfluorescein encapsulated within them. The lipid composition of the LUVs can be varied to study lipid selectivity (e.g., POPC, POPC/POPE).[1][2]

  • Assay Procedure : The CF-loaded vesicles are incubated with varying concentrations of this compound.[1][2]

  • Data Acquisition : The increase in fluorescence intensity is monitored over time. Disruption of the vesicle membrane by this compound leads to the release of CF, its dilution, and a subsequent increase in fluorescence.

  • Analysis : The percentage of leakage is calculated relative to the fluorescence signal obtained after complete lysis of the vesicles with a detergent like Triton X-100.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to study the real-time binding of this compound to model lipid membranes.

  • Liposome Preparation : Large unilamellar vesicles (LUVs) of desired lipid compositions (e.g., POPC, POPC/POPE) are prepared by extrusion.[5]

  • Chip Preparation : An L1 sensor chip is coated with the prepared LUVs to form a stable lipid bilayer.[5]

  • Binding Analysis : A solution of this compound at a known concentration is injected over the chip surface. The change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide, is recorded in real-time as a sensorgram.

  • Data Analysis : The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.

NMR Spectroscopy for Structural and Interaction Studies

NMR spectroscopy is a powerful tool to investigate the structure of this compound in a membrane-mimetic environment and to identify the residues involved in lipid binding.

  • Sample Preparation : this compound is dissolved in a solution containing detergent micelles (e.g., dodecylphosphocholine) or small unilamellar vesicles, which mimic the cell membrane.[15]

  • Data Acquisition : A series of one- and two-dimensional NMR experiments are performed.

  • Structural Analysis : NOE (Nuclear Overhauser Effect) data is used to determine the three-dimensional structure of this compound when bound to the micelle.[15]

  • Interaction Mapping : Chemical shift perturbation studies are conducted by titrating the lipid headgroup (e.g., PE) into a solution of this compound and monitoring the changes in the chemical shifts of the peptide's resonances. Residues exhibiting significant chemical shift changes are identified as being part of the binding interface.[2]

Patch Clamp Electrophysiology for Pore Formation

This technique provides direct evidence for the formation of ion channels or pores in a lipid bilayer.

  • Liposome Patch Formation : A giant unilamellar vesicle (GUV) is brought into contact with a patch pipette, and suction is applied to form a gigaseal, isolating a small patch of the liposome membrane.[5]

  • Peptide Application : this compound is added to the solution bathing the membrane patch.[5]

  • Data Acquisition : The electrical current across the membrane patch is recorded at a constant applied voltage. The formation of a pore is detected as a discrete, stepwise increase in the current.

  • Analysis : The conductance of the pore can be calculated from the current-voltage relationship. This information can be used to estimate the diameter of the pore.[1][11]

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes in this compound's mechanism of action.

KalataB1_Mechanism cluster_solution Aqueous Environment cluster_membrane Cell Membrane Kalata_Monomer This compound Monomer Membrane_Surface Membrane Surface (PE-rich) Kalata_Monomer->Membrane_Surface 1. Initial Binding & PE Recognition Oligomer Oligomeric Complex (Tetramer/Octamer) Membrane_Surface->Oligomer 2. Lateral Diffusion & Oligomerization Pore Transmembrane Pore Oligomer->Pore 3. Membrane Insertion & Pore Formation Cell_Lysis Cell Lysis Pore->Cell_Lysis 4. Leakage of Contents

Figure 1: Overall workflow of this compound's interaction with the cell membrane.

KalataB1_Binding KalataB1 This compound Bioactive_Face Bioactive Face (contains E7) KalataB1->Bioactive_Face Hydrophobic_Patch Hydrophobic Patch (loops 5 & 6) KalataB1->Hydrophobic_Patch PE_Headgroup PE Headgroup (Ammonium group) Bioactive_Face->PE_Headgroup Ionic Interaction (Initial Recognition) Lipid_Acyl_Chains Lipid Acyl Chains Hydrophobic_Patch->Lipid_Acyl_Chains Hydrophobic Interactions (Stabilization & Insertion)

Figure 2: Key interactions driving this compound's initial binding to the membrane.

Experimental_Workflow cluster_binding Binding Analysis cluster_leakage Membrane Permeabilization cluster_pore Pore Characterization cluster_structure Structural Insights SPR Surface Plasmon Resonance (SPR) - Determine binding affinity (KD) Patch_Clamp Patch Clamp Electrophysiology - Confirm pore formation - Estimate pore size SPR->Patch_Clamp Leakage_Assay Carboxyfluorescein Leakage Assay - Quantify membrane disruption Leakage_Assay->Patch_Clamp NMR NMR Spectroscopy - Determine 3D structure in micelles - Map lipid interaction sites Patch_Clamp->NMR Hypothesis Hypothesis: This compound binds to and disrupts cell membranes Hypothesis->SPR Hypothesis->Leakage_Assay

References

The Prototypical Cyclotide Kalata B1: A Technical Guide to its Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Kalata B1, the archetypal member of the cyclotide family, is a macrocyclic peptide of significant interest in plant defense and drug development.[1] Isolated from the African plant Oldenlandia affinis, its unique cyclic cystine knot (CCK) motif confers extraordinary stability against thermal, chemical, and enzymatic degradation.[1] This technical guide provides an in-depth exploration of the biological role of this compound in plant defense, focusing on its molecular mechanisms, key quantitative data from various bioassays, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers in plant science, pharmacology, and peptide chemistry.

Introduction: The Discovery and Structure of a Robust Defense Peptide

The discovery of this compound was a direct result of ethnobotanical investigation into a tea prepared from Oldenlandia affinis, used in traditional African medicine to induce labor.[1][2] The remarkable heat stability of the active component led to the identification of a novel class of peptides, the cyclotides.[2] this compound is a 29-amino acid peptide characterized by a head-to-tail cyclized backbone and three interlocking disulfide bonds that form a cystine knot.[1] This unique topology is the basis for its exceptional stability and its function as a potent defense molecule.[1] In its native plant, this compound is expressed as a defense-related protein, providing protection against insect pests and microbial pathogens.[3][4]

Mechanism of Action: Membrane Disruption and Pore Formation

The primary mechanism underlying the biological activities of this compound is the disruption of cellular membranes.[5][6][7] This action is not dependent on a specific protein receptor but rather involves a direct interaction with the lipid bilayer of the target cell.[8] The process can be conceptualized in the following stages:

  • Membrane Binding and Lipid Recognition: this compound exhibits a binding preference for membranes containing phosphatidylethanolamine (PE) phospholipids.[5][7][9] This interaction is thought to be a key determinant of its target specificity.[7]

  • Oligomerization: Upon binding to the membrane surface, this compound molecules are proposed to self-associate, forming multimeric complexes.[3][10]

  • Pore Formation and Leakage: These oligomers then insert into the membrane, forming pores that lead to the leakage of cellular contents and ultimately, cell death.[3][5][7] Electrophysiological studies have confirmed the formation of conductive pores with an estimated diameter of 41–47 Å.[3][10][11]

This membrane-disrupting activity is the foundation for this compound's potent insecticidal and antimicrobial effects.[5][12]

Kalata_B1_Mechanism_of_Action cluster_solution Aqueous Environment cluster_membrane Cell Membrane cluster_pore Membrane Disruption k1 This compound Monomer membrane Phospholipid Bilayer (Phosphatidylethanolamine-rich) k1->membrane:head Binding & Recognition pore Oligomeric Pore Leakage of Cellular Contents membrane:tail->pore Oligomerization & Pore Formation

Proposed mechanism of action of this compound on a cell membrane.

Quantitative Data on Biological Activities

The biological efficacy of this compound has been quantified in numerous studies. The following tables summarize key data on its insecticidal, antimicrobial, and hemolytic activities.

Table 1: Insecticidal Activity of this compound
Target SpeciesAssay TypeMetricValueReference(s)
Helicoverpa armigeraDiet IncorporationLC50~112 µg/mL (estimated from GI50)[5]
Helicoverpa punctigeraDiet IncorporationMortality50% after 16 days[7]
Helicoverpa armigeraDiet IncorporationGrowth Retardation~70%[13]

Note: A direct LC50 value for this compound against H. armigera is not consistently reported and can vary based on experimental conditions. The value presented is an estimation based on growth inhibition data.[5]

Table 2: Antimicrobial Activity of this compound
Target OrganismAssay TypeMetricValue (µM)Reference(s)
Staphylococcus aureusBroth MicrodilutionMIC0.2[12]
Escherichia coliBroth MicrodilutionMICInactive[12]
Candida kefyrBroth MicrodilutionMIC20[12]
Candida tropicalisBroth MicrodilutionMIC20[12]

Note: There are conflicting reports on the antimicrobial activity of this compound, likely due to differences in experimental protocols.[14]

Table 3: Hemolytic and Membrane Permeabilizing Activity of this compound
Assay TypeMetricValue (µM)ConditionsReference(s)
Hemolysis (Human RBCs)IC5026.01 hour incubation[8]
Hemolysis (Human RBCs)IC505.014 hours incubation[6]
Vesicle Leakage (POPC)EC5037.8Carboxyfluorescein leakage[10]
Vesicle Leakage (POPC/POPE/SM/Chol)EC502.1Carboxyfluorescein leakage[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation and Purification of Native this compound

This protocol describes the extraction and purification of this compound from Oldenlandia affinis.[10]

  • Extraction: The aerial parts of O. affinis are extracted with a 50:50 (v/v) mixture of dichloromethane and methanol.[7]

  • Crude Fractionation: The crude extract is subjected to reverse-phase flash chromatography to obtain a cyclotide-enriched fraction.[1]

  • High-Performance Liquid Chromatography (HPLC): The enriched fraction is purified by reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of 0.05% aqueous trifluoroacetic acid (TFA) and 90% acetonitrile with 0.045% TFA is used for elution, with detection at 230 nm.[1][10]

Solid-Phase Peptide Synthesis (SPPS) of this compound and its Analogs

This method is employed for the chemical synthesis of this compound and its mutants.[15][16]

  • Peptide Assembly: The linear peptide is synthesized on a solid support resin using standard Fmoc or Boc chemistry.[16][17]

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[15][16]

  • Cyclization: The linear peptide undergoes head-to-tail cyclization in solution using a coupling reagent like HATU or HBTU.[15][16]

  • Oxidative Folding: The cyclized peptide is subjected to oxidative folding conditions to facilitate the correct formation of the three disulfide bonds, yielding the native cystine knot structure.

  • Purification: The final product is purified by RP-HPLC.[1]

Kalata_B1_Synthesis_Workflow cluster_synthesis Synthesis and Purification start Start: Resin and Protected Amino Acids spps Solid-Phase Peptide Synthesis (Linear Peptide Assembly) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage cyclization Head-to-Tail Cyclization cleavage->cyclization folding Oxidative Folding (Disulfide Bond Formation) cyclization->folding purification RP-HPLC Purification folding->purification end End: Pure, Folded this compound purification->end Kalata_B1_Biosynthesis cluster_biosynthesis Biosynthetic Pathway of this compound gene This compound Precursor Gene transcription Transcription & Translation gene->transcription precursor Linear Precursor Protein (in Endoplasmic Reticulum) transcription->precursor folding Disulfide Bond Formation (Cystine Knot) precursor->folding folded_precursor Folded Precursor Protein folding->folded_precursor excision Proteolytic Excision & Backbone Cyclization folded_precursor->excision mature_kalata Mature this compound excision->mature_kalata

References

The Pivotal Interaction of Kalata B1 with Phosphatidylethanolamine Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the prototypic cyclotide, Kalata B1, and phosphatidylethanolamine (PE) lipids. Understanding this critical interaction is fundamental to harnessing the therapeutic potential of this compound and the broader class of cyclotides, which exhibit a range of biological activities including insecticidal, anti-HIV, and cytotoxic properties. The specificity of this compound for PE-containing membranes is a key determinant of its mechanism of action, which involves membrane binding, oligomerization, and subsequent disruption through pore formation.[1][2]

Quantitative Analysis of this compound-PE Interaction

The interaction between this compound and PE-containing membranes has been quantified using various biophysical techniques. These studies consistently demonstrate a preferential and robust binding of this compound to membranes enriched with PE lipids. The following table summarizes key quantitative data from the literature.

ParameterValueLipid CompositionMethodCitation
Binding Affinity (Kd) 56 mMPhosphatidylethanolamine (PE) headgroupNMR Titration[2]
Pore Diameter 41 - 47 ÅAsolectin liposomesElectrophysiology[3][4]
Leakage Efficiency (EC50) 2.55 µM (P/L = 0.51)POPC/POPE (10%)Carboxyfluorescein Leakage Assay[2]
Leakage Efficiency (EC50) 0.65 µM (P/L = 0.13)POPC/POPE/Chol/SM (10/33/40%)Carboxyfluorescein Leakage Assay[2]
Membrane Leakage 100% at peptide-to-lipid ratio of 2:1POPC and POPG vesiclesCarboxyfluorescein Leakage Assay[5]

Mechanistic Pathway of this compound Interaction with PE-Containing Membranes

The interaction of this compound with PE-containing membranes is a multi-step process that culminates in membrane permeabilization and cell lysis. Molecular dynamics simulations and experimental data suggest a specific sequence of events, initiated by the recognition of PE headgroups.[6]

KalataB1_Mechanism cluster_solution Aqueous Environment cluster_membrane PE-Containing Bilayer cluster_surface Membrane Surface cluster_core Membrane Core cluster_outcome Cellular Outcome KalataB1_monomer This compound Monomer Initial_Binding Initial Binding to PE Headgroups KalataB1_monomer->Initial_Binding Oligomerization Lateral Diffusion & Oligomerization Initial_Binding->Oligomerization Insertion Hydrophobic Patch Insertion Oligomerization->Insertion Pore Pore Formation Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Lysis Cell Lysis Leakage->Lysis

Proposed mechanism of this compound action on PE-containing membranes.

The process begins with the specific recognition and binding of this compound to PE headgroups on the outer leaflet of the cell membrane. This is followed by the lateral diffusion and self-association of this compound molecules on the membrane surface to form oligomeric complexes. Subsequently, the hydrophobic patch of the this compound oligomer inserts into the lipid bilayer, leading to the formation of a transmembrane pore or channel. This results in the leakage of cellular contents and ultimately leads to membrane destabilization and cell lysis.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the this compound-PE interaction.

Surface Plasmon Resonance (SPR)

SPR is utilized to measure the real-time binding kinetics and affinity of this compound to lipid bilayers.

SPR_Workflow start Start prep_vesicles Prepare Large Unilamellar Vesicles (LUVs) (e.g., POPC, POPC/POPE) start->prep_vesicles prep_chip Clean and Prepare L1 Sensor Chip prep_vesicles->prep_chip immobilize Immobilize LUVs onto Sensor Chip prep_chip->immobilize inject_peptide Inject this compound Solution (Association) immobilize->inject_peptide inject_buffer Inject Buffer (Dissociation) inject_peptide->inject_buffer analyze Analyze Sensorgram Data (Determine ka, kd, KD) inject_buffer->analyze end End analyze->end

Experimental workflow for SPR analysis of this compound-membrane interaction.

1. Vesicle Preparation:

  • Large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and POPC/1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)) are prepared by extrusion.[2]

  • Lipids are dissolved in chloroform, dried under nitrogen to form a thin film, and hydrated with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • The lipid suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane (e.g., 100 nm pore size) to obtain unilamellar vesicles of a defined size.

2. Chip Preparation and Lipid Immobilization:

  • An L1 sensor chip is cleaned according to the manufacturer's instructions.

  • The prepared LUV suspension is injected over the sensor chip surface, leading to the formation of a stable lipid bilayer.[2]

3. Peptide Interaction Analysis:

  • A solution of this compound at a known concentration is injected over the immobilized lipid surface for a defined period to monitor the association phase.

  • Buffer is then flowed over the surface to monitor the dissociation of the peptide from the lipid bilayer.[2]

4. Data Analysis:

  • The changes in the SPR signal (measured in resonance units) are recorded in a sensorgram.

  • The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the interaction between this compound and PE, allowing for the mapping of the binding site.

NMR_Workflow start Start prep_sample Prepare ¹⁵N-labeled this compound Sample start->prep_sample initial_spectrum Acquire 2D ¹H-¹⁵N HSQC Spectrum (Peptide alone) prep_sample->initial_spectrum titration Titrate with PE Headgroup Solution initial_spectrum->titration acquire_spectra Acquire HSQC Spectrum after each addition titration->acquire_spectra analyze Monitor Chemical Shift Perturbations acquire_spectra->analyze map_residues Map Perturbed Residues onto 3D Structure analyze->map_residues end End map_residues->end Leakage_Assay_Workflow start Start prep_vesicles Prepare LUVs with encapsulated Carboxyfluorescein (CF) start->prep_vesicles remove_free_dye Remove unencapsulated CF (e.g., size-exclusion chromatography) prep_vesicles->remove_free_dye incubate_peptide Incubate CF-loaded vesicles with varying concentrations of this compound remove_free_dye->incubate_peptide measure_fluorescence Monitor fluorescence increase over time incubate_peptide->measure_fluorescence lyse_vesicles Add Triton X-100 to determine 100% leakage measure_fluorescence->lyse_vesicles calculate_leakage Calculate percentage of leakage lyse_vesicles->calculate_leakage end End calculate_leakage->end

References

A Technical Guide to the Natural Insecticidal Properties of Kalata B1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the insecticidal properties of kalata B1, a prototypic cyclotide. It details the peptide's mechanism of action, summarizes quantitative efficacy data, outlines key experimental protocols, and provides visual representations of its mode of action and experimental workflows.

Introduction: The Prototypic Cyclotide this compound

This compound is a small, macrocyclic peptide isolated from the African plant Oldenlandia affinis.[1] It belongs to the cyclotide family, a large group of plant-derived proteins characterized by their unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds.[2][3][4] This cyclic cystine knot (CCK) motif confers exceptional stability against thermal, chemical, and enzymatic degradation, making this compound and other cyclotides robust molecules with significant potential in agriculture and pharmacology.[5][6] First identified for its uterotonic effects in traditional medicine, subsequent research revealed its potent insecticidal activity, establishing its natural function in plant defense.[1][7]

The primary role of cyclotides like this compound in plants is believed to be defense against pests and pathogens.[3][8] The first report of its insecticidal properties in 2001 demonstrated that it could inhibit the growth and development of Helicoverpa larvae, highlighting its potential as a natural biopesticide.[2][3]

Core Mechanism of Action: Membrane Disruption

The insecticidal activity of this compound is primarily driven by a direct, receptor-independent interaction with and disruption of cell membranes.[2][9] Unlike many plant defense proteins that inhibit digestive enzymes, this compound's mechanism does not involve the inhibition of insect gut proteases like trypsin or chymotrypsin.[10][11] The process is a physical disruption of the cell barrier, leading to rapid cell death.

The key steps are as follows:

  • Membrane Binding: this compound possesses a surface-exposed patch of hydrophobic residues. This "bioactive face" preferentially binds to the cell membranes of insect midgut epithelial cells.[9][12][13] This interaction is enhanced by the presence of phospholipids with phosphatidylethanolamine (PE) headgroups, which are common in insect cell membranes.[8][14][15]

  • Oligomerization and Pore Formation: Upon binding to the membrane surface, this compound monomers are thought to oligomerize.[9][16] This aggregation facilitates the insertion of the peptide complex into the lipid bilayer, forming discrete pores or ion channels.[15][16]

  • Cell Lysis: The formation of these pores compromises the integrity of the cell membrane, leading to the uncontrolled leakage of cellular contents and ions.[9][16] This influx and efflux result in visible cellular damage, including cell swelling, blebbing of the cell membrane, and eventual rupture (lysis) of the midgut cells, causing insect mortality or severe growth inhibition.[12][17][18]

This membrane-disrupting mechanism is supported by studies using synthetic all-D enantiomers of this compound, which retained significant (though slightly lower) activity, confirming that a specific chiral protein receptor is not required for its function.[2][9]

Kalata_B1_Mechanism_of_Action cluster_Peptide This compound Peptide cluster_Membrane Insect Midgut Cell Membrane cluster_Process Cellular Disruption KB1 This compound Monomer HP Hydrophobic Bioactive Face Membrane PE-Containing Lipid Bilayer KB1->Membrane Binding Oligo Oligomerization on Membrane Membrane->Oligo Sequestration Pore Pore Formation Oligo->Pore Insertion Leakage Ion & Content Leakage Pore->Leakage Disruption Lysis Cell Swelling, Blebbing & Lysis Leakage->Lysis Osmotic Imbalance

Caption: Mechanism of action for this compound insecticidal activity.

Quantitative Data Presentation

The insecticidal efficacy of this compound has been quantified against several insect species and cell lines. The data below is compiled from various studies to provide a comparative overview.

Target Organism/Cell LineAssay TypeMetricConcentration/DoseObservation/ResultReference(s)
Helicoverpa punctigera (larvae)Diet IncorporationMortality520 µM (0.15% w/v)50% mortality after 16 days.[10]
Helicoverpa armigera (larvae)Diet IncorporationLC₅₀ (estimated)~1 µmol/g of dietSignificant growth inhibition and mortality.[19]
Drosophila melanogaster (larvae)Diet Incorporation-Not specifiedGrowth and development disruption.[17][20]
Spodoptera frugiperda (Sf9 cells)Cell Viability (MTT)IC₅₀~13.5 µMCytotoxicity leading to cell death.[12]

Experimental Protocols

Reproducible data relies on standardized methodologies. The following sections detail the core protocols used to evaluate the insecticidal properties of this compound.

This method assesses the in vivo effect of this compound on insect larvae through ingestion.[13][19]

  • Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect (e.g., Helicoverpa armigera) under controlled environmental conditions (e.g., 25°C, 65% relative humidity, 16:8 light:dark cycle).

  • Preparation of Test Diet:

    • Prepare a standard artificial diet for the insect species. Allow it to cool to approximately 40-50°C.

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile water).

    • Create a serial dilution of the stock solution to achieve the desired final concentrations (e.g., 0.1 to 2.0 µmol per gram of diet).

    • Thoroughly mix the this compound solution into the molten diet for each concentration. A negative control group must be prepared with the solvent only.

  • Bioassay Procedure:

    • Dispense a consistent volume of the prepared diet into individual wells of a multi-well bioassay tray. Allow the diet to solidify completely.

    • Using a fine paintbrush, carefully place one neonate (newly hatched) larva into each well.

    • Seal the trays with a breathable, self-adhesive membrane to allow for air exchange while preventing larvae from escaping.

  • Data Collection and Analysis:

    • Incubate the bioassay trays under the same controlled conditions as insect rearing.

    • Record larval mortality and measure larval weight at regular intervals (e.g., every 24 hours for 7 to 16 days).

    • Calculate the median lethal concentration (LC₅₀) and/or growth inhibition (GI₅₀) values and their 95% confidence intervals using probit analysis software.

This colorimetric assay measures the metabolic activity of cells and is a proxy for cell viability, allowing for the determination of this compound's direct cytotoxicity.[13]

  • Cell Culture and Seeding:

    • Culture Spodoptera frugiperda (Sf9) cells in a suitable medium (e.g., Grace's Insect Medium supplemented with 10% fetal bovine serum) to a logarithmic growth phase.

    • Seed the cells into a 96-well flat-bottom plate at a density of approximately 2 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 27°C to allow the cells to attach to the plate surface.

  • Treatment:

    • Prepare a serial dilution of this compound in fresh cell culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test peptide at various concentrations. Include wells for a negative control (medium only).

    • Incubate the plate for a defined period, typically 24 to 48 hours, at 27°C.

  • MTT Assay Procedure:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 27°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Add 100 µL of a solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

    • Gently mix the contents on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the negative control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

Experimental_Workflow_Diet_Bioassay cluster_Prep Preparation cluster_Assay Bioassay Execution cluster_Analysis Data Analysis A1 Insect Rearing (e.g., H. armigera) B2 Introduction of Neonate Larvae A1->B2 A2 Artificial Diet Preparation B1 Diet Incorporation of This compound & Controls A2->B1 A3 This compound Dilution Series A3->B1 B1->B2 B3 Incubation (Controlled Conditions) B2->B3 C1 Record Mortality & Growth Inhibition Daily B3->C1 C2 Calculate LC₅₀ / GI₅₀ (Probit Analysis) C1->C2

Caption: Experimental workflow for the diet incorporation bioassay.

Conclusion and Future Outlook

This compound serves as a foundational model for understanding the potent insecticidal activity of cyclotides. Its mechanism of action, centered on the physical disruption of insect midgut cell membranes, presents a compelling alternative to conventional insecticides that often target specific protein receptors and are prone to resistance development. The peptide's exceptional stability further enhances its potential for field applications.

Future research should focus on expanding the quantitative analysis of this compound against a broader spectrum of agricultural pests. Furthermore, protein engineering and mutagenesis studies, which have already shown promise in enhancing stability and activity, could lead to the development of second-generation cyclotide-based biopesticides with improved efficacy and specificity.[12][13][18] The integration of these stable, naturally derived peptides into crop protection strategies offers a promising avenue for sustainable and effective pest management.

References

Technical Whitepaper: The Cytotoxic Profile of Kalata B1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Kalata B1, the prototypic cyclotide, is a macrocyclic peptide derived from plants, characterized by its exceptional stability due to a unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds.[1] This structural fortitude makes it a compelling scaffold for therapeutic drug development. Emerging research has highlighted its cytotoxic and chemosensitizing potential against various cancer cell lines. This document provides a technical overview of this compound's cytotoxicity, detailing its effects on cancer cells, the experimental methodologies used for its evaluation, and the proposed mechanisms of action.

Quantitative Analysis of Cytotoxicity

This compound has demonstrated dose-dependent cytotoxicity across several cancer cell lines. Its efficacy is most notable in glioblastoma and anaplastic large cell lymphoma. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: IC50 Values of this compound and its Analogs in Cancer Cell Lines

Compound Cancer Type Cell Line(s) IC50 (µM) Notes Source(s)
Natural & Synthetic this compound Glioblastoma U-87 MG, T-98G 2.4 - 21.1 Tested as a standalone cytotoxic agent. [2][3][4]
[T20K] this compound (mutant) Lymphocyte Human T-cells 1.9 - 4.4 Anti-proliferative effect without significant cytotoxicity up to 14 µM. [5]
[T20K] this compound (mutant) Anaplastic Large Cell Lymphoma SR786, Mac-2a, Jurkat E6.1 Concentration-dependent Induces apoptosis and proliferation arrest. Specific IC50 not detailed. [6][7]

| MCo-PMI (grafted this compound) | - | - | ~12 | Cell-based anti-angiogenesis assay. Parent this compound is cytotoxic above 10 µM. |[8] |

In addition to its intrinsic cytotoxicity, this compound is a potent chemosensitizer. Studies have shown it can significantly enhance the efficacy of standard chemotherapeutic drugs like temozolomide (TMZ) in glioblastoma cells.[1] For instance, co-exposure of U-87 MG cells to 0.5 µM of synthetic this compound allowed for a 16-fold lower concentration of TMZ to achieve significant cytotoxicity.[2][3][4] Similarly, in T-98G cells, 0.25 µM of this compound resulted in a 15-fold reduction in the required TMZ concentration.[2][4][9]

Experimental Protocols

The evaluation of this compound's cytotoxic activity involves standard cell-based assays. The most frequently cited method is the MTT assay for determining cell viability and calculating IC50 values.

This protocol is employed to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Glioblastoma cell lines (e.g., U-87 MG, T-98G)[1]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (natural or synthetic) and Temozolomide (TMZ) stock solutions

    • MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution

    • Dimethyl sulfoxide (DMSO)[1]

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Cells are harvested by trypsinization and counted. Approximately 6,000 to 10,000 cells are seeded into each well of a 96-well plate in 100 µL of complete medium.[1]

    • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

    • Treatment: Stock solutions of this compound and/or TMZ are serially diluted in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM for this compound).[1][4] The medium in the wells is replaced with the treatment-containing medium. Control wells receive medium with the vehicle (e.g., DMSO) only.

    • Incubation: The cells are incubated with the treatments for a specified period, typically 72 hours.[4]

    • MTT Addition: Following incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.

    • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[1]

    • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Analysis: Cell viability is calculated as a percentage relative to the control cultures. IC50 values are then determined using a best-fit curve analysis.[4]

Visualized Workflows and Signaling Pathways

The following diagram outlines the standard workflow for assessing the cytotoxicity of this compound in cancer cell lines.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Culture 1. Maintain Cancer Cell Line Culture (e.g., U-87 MG) Seed 2. Seed Cells into 96-well Plates Culture->Seed Incubate_Attach 3. Incubate (24h) for Cell Attachment Seed->Incubate_Attach Prepare_Tx 4. Prepare Serial Dilutions of this compound +/- TMZ Incubate_Attach->Prepare_Tx Add_Tx 5. Add Treatments to Cells Prepare_Tx->Add_Tx Incubate_Tx 6. Incubate (72h) with Treatment Add_Tx->Incubate_Tx MTT_Assay 7. Perform MTT Assay Incubate_Tx->MTT_Assay Read_Plate 8. Measure Absorbance MTT_Assay->Read_Plate Analyze 9. Calculate Viability & IC50 Values Read_Plate->Analyze

Caption: Workflow for determining this compound cytotoxicity.

This compound exerts its cytotoxic effects through multiple mechanisms, primarily involving direct membrane interaction and, in the case of its analogs, modulation of intracellular signaling pathways.

A. Membrane Disruption Pathway

The primary mechanism for this compound's cytotoxicity and chemosensitizing effect is its ability to disrupt the cancer cell membrane.[1] Cancer cells often have a higher surface exposure of phosphatidylethanolamine (PE) phospholipids, which this compound specifically targets.[10][11]

G cluster_outcomes Cellular Outcomes KB1 This compound Membrane Cancer Cell Membrane (PE-Enriched) KB1->Membrane Targets & Binds Oligomer Oligomerization on Membrane Surface Membrane->Oligomer Pore Pore Formation & Membrane Disruption Oligomer->Pore Permeability Increased Permeability Pore->Permeability Death Direct Cell Lysis Permeability->Death Chemo Enhanced Influx of Chemotherapeutic Drugs (e.g., TMZ) Permeability->Chemo

Caption: this compound's membrane disruption mechanism.

B. [T20K] this compound Signaling Pathway in Anaplastic Large Cell Lymphoma (ALCL)

A synthetic analog, [T20K] this compound, has been shown to induce anti-tumor effects in ALCL by activating specific intracellular signaling pathways that promote apoptosis and halt proliferation.[6][12][13]

G cluster_signal Intracellular Signaling Cascade cluster_outcomes Anti-Tumor Effects T20K [T20K] this compound STAT5 Increased STAT5 Signaling T20K->STAT5 p53 Increased p53 Signaling T20K->p53 Apoptosis Induction of Apoptosis STAT5->Apoptosis p53->Apoptosis Arrest Cell Proliferation Arrest p53->Arrest

Caption: [T20K] this compound signaling in ALCL cells.[13]

Conclusion

This compound and its synthetic analogs represent a promising class of molecules for oncology research. Its cytotoxic activity against cancer cell lines like glioblastoma and lymphoma is well-documented. The primary mechanism of action involves targeted disruption of PE-rich cancer cell membranes, leading to cell death and a significant chemosensitization effect that can lower the required dosage of conventional drugs like TMZ.[2] Furthermore, engineered analogs demonstrate the potential to modulate specific intracellular pathways, such as p53 and STAT5, to induce apoptosis.[6][12] The exceptional stability of the cyclotide scaffold, combined with these multifaceted anti-cancer activities, positions this compound as a valuable tool for further investigation and as a potential framework for the development of novel cancer therapeutics.

References

Kalata B1: A Prototypic Möbius Cyclotide as a Blueprint for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kalata B1, the prototypic Möbius cyclotide, stands as a paradigm in the field of peptide-based drug discovery.[1] Isolated from the African plant Oldenlandia affinis, this 29-amino acid peptide is defined by its unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, forming a cyclic cystine knot (CCK) motif.[1][2] This remarkable architecture confers upon it exceptional thermal, chemical, and enzymatic stability, making it an ideal scaffold for the development of novel therapeutics.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its discovery, structural characteristics, biosynthesis, and multifaceted biological activities. We present a consolidation of quantitative data, detailed experimental protocols for its study, and visual representations of its molecular pathways and experimental workflows to serve as a foundational resource for its application in research and drug development.

Discovery and Structural Elucidation

The journey of this compound from traditional medicine to a sophisticated tool in biotechnology is a compelling narrative. For generations, a tea made from the leaves of Oldenlandia affinis was used by women in the Democratic Republic of Congo to induce labor.[3] This uterotonic property led to the isolation of the active compound, this compound.[3] Its extraordinary stability, retaining bioactivity even after boiling, hinted at an unusual molecular structure.[2] It was not until decades later that its unique cyclic and knotted structure was fully elucidated, establishing it as the first-in-class of what is now a large family of plant-derived peptides known as cyclotides.

The Möbius Topology and Cyclic Cystine Knot

This compound is the archetypal member of the Möbius subfamily of cyclotides, distinguished by a cis-proline residue in its backbone that induces a 180° twist.[4] This, combined with the cyclic cystine knot (CCK) motif, where one disulfide bond passes through a macrocycle formed by the other two and the intervening backbone segments, results in a highly constrained and exceptionally stable three-dimensional structure.[2][3]

Physicochemical and Structural Properties

The unique structural features of this compound directly translate to its distinct physicochemical properties, which are fundamental to its biological function and stability.

PropertyValueReference(s)
Molecular Formula C131H197N37O33S6[1]
Average Mass 2891.4 Da[1]
Amino Acid Sequence CGETCVGGTCNTPGCTCSWPVCTRNGLP[4]
Disulfide Connectivity Cys I-IV, Cys II-V, Cys III-VI[4]
PDB ID 1NB1[5]
Topology Möbius, Cyclic Cystine Knot (CCK)[2][4]

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to interact with and disrupt cellular membranes. This mechanism does not appear to rely on specific protein receptors, as evidenced by the comparable activity of its synthetic enantiomer (D-Kalata B1).

Quantitative Bioactivity Data

The following tables summarize the key quantitative data for the primary biological activities of this compound.

Table 3.1.1: Hemolytic and Cytotoxic Activity of this compound

Activity TypeCell Line/OrganismMetricValue (µM)Reference(s)
Hemolytic Activity Human Erythrocytes (1-hour incubation)IC50> 85[6]
Human Erythrocytes (14-hour incubation)IC505.0[6]
Cytotoxic Activity U-87 MG (Glioblastoma)IC502.4–21.1[6][7][8]
T 98 (Glioblastoma)IC502.4–21.1[6][7][8]
U-251 (Glioblastoma)IC5010.88
Human Lymphoblastoid Cells (HIV-1RF)IC506.3
Sf9 (Insect cells)IC50~32[4]

Table 3.1.2: Antimicrobial and Anti-HIV Activity of this compound

Activity TypeOrganism/VirusMetricValue (µM)Reference(s)
Antimicrobial Activity Staphylococcus aureusMIC0.2 (low salt)[9][10]
Escherichia coliMICInactive[9][10]
Candida kefyrMIC20[9]
Candida tropicalisMIC20[9]
Anti-HIV Activity HIV-1RFEC500.9

Table 3.1.3: Insecticidal and Anthelmintic Activity of this compound

Activity TypeOrganismMetricValueReference(s)
Insecticidal Activity Helicoverpa punctigeraMortality50% after 16 days (at ~0.8 µmol/g diet)[11]
Anthelmintic Activity Schistosoma japonicum (adults)Killing Time< 5 minutes (at 500-1000 µg/mL)
Schistosoma mansoni (adults)Killing Time< 5 minutes (at 500-1000 µg/mL)

Mechanism of Action: Membrane Disruption

The primary mode of action for many of this compound's biological activities is the disruption of cellular membranes. This process is initiated by the binding of this compound to the cell membrane, followed by pore formation and subsequent leakage of cellular contents, ultimately leading to cell death.[1]

Kalata_B1_Mechanism_of_Action Mechanism of this compound Membrane Disruption cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Kalata_B1 This compound Monomers Binding Binding Kalata_B1->Binding Cellular_Contents Cellular Contents Oligomerization Oligomerization Binding->Oligomerization 2. Oligomerization Pore_Formation Pore Formation Oligomerization->Pore_Formation Leakage Leakage Pore_Formation->Leakage 4. Leakage of Cellular Contents Cell_Death Cell Death Leakage->Cell_Death 5. Cell Death

Caption: Proposed mechanism of action for this compound leading to cell death.

Biosynthesis of this compound

This compound is ribosomally synthesized as a larger precursor protein within the plant, which then undergoes extensive post-translational modifications to yield the mature, cyclic peptide.

Kalata_B1_Biosynthesis Biosynthetic Pathway of this compound cluster_gene Gene Expression cluster_protein Protein Synthesis & Processing Gene Oak1 Gene mRNA mRNA Transcript Gene->mRNA Transcription Prepropeptide Prepropeptide mRNA->Prepropeptide Translation Propeptide Propeptide (ER Signal Cleavage) Prepropeptide->Propeptide Linear_Kalata_B1 Linear this compound (Proteolytic Excision) Propeptide->Linear_Kalata_B1 Mature_Cyclotide Mature this compound (Cyclization & Disulfide Bond Formation) Linear_Kalata_B1->Mature_Cyclotide Bioactivity Bioactivity Mature_Cyclotide->Bioactivity Biological Function

Caption: Biosynthetic pathway of this compound from gene to mature cyclotide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the study of this compound.

Isolation and Purification of Native this compound

This protocol outlines the extraction of this compound from its natural source, O. affinis.

  • Extraction: Aerial parts of O. affinis are extracted with a 50:50 (v/v) mixture of dichloromethane and methanol.[12]

  • Crude Fractionation: The crude extract is subjected to reverse-phase (RP) flash chromatography to obtain a cyclotide-enriched fraction.

  • High-Resolution Purification: The cyclotide-rich fraction is purified to homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. A gradient of 0.05% aqueous trifluoroacetic acid and 90% acetonitrile with 0.045% trifluoroacetic acid is typically used for elution, with detection at 230 nm.

Solid-Phase Peptide Synthesis and Cyclization

This method is employed for the chemical synthesis of this compound.

  • Peptide Assembly: The linear peptide is assembled on a solid-phase resin using standard Fmoc/tBu or Boc chemistry.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a strong acid, such as hydrogen fluoride.

  • Purification of Linear Peptide: The crude, reduced linear peptide is purified by RP-HPLC.

  • Cyclization and Oxidative Folding: The purified linear peptide is subjected to conditions that promote both intramolecular cyclization (head-to-tail ligation) and the formation of the three disulfide bonds.

  • Final Purification: The correctly folded and cyclized this compound is purified from folding isomers and other impurities by RP-HPLC.

Structural Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique used to determine the three-dimensional structure of this compound.

NMR_Workflow Workflow for NMR Structure Determination of this compound Sample_Prep 1. Sample Preparation (1-2 mM this compound in H2O/D2O) Data_Acquisition 2. NMR Data Acquisition (TOCSY, NOESY, etc.) Sample_Prep->Data_Acquisition Resonance_Assignment 3. Resonance Assignment Data_Acquisition->Resonance_Assignment Structural_Restraints 4. Derivation of Structural Restraints (NOEs, J-couplings) Resonance_Assignment->Structural_Restraints Structure_Calculation 5. Structure Calculation (Simulated Annealing) Structural_Restraints->Structure_Calculation Refinement_Validation 6. Refinement and Validation (PROCHECK) Structure_Calculation->Refinement_Validation PDB_Deposition 7. PDB Deposition Refinement_Validation->PDB_Deposition

Caption: Experimental workflow for the 3D structure determination of this compound via NMR spectroscopy.

Hemolysis Assay

This assay quantifies the ability of this compound to lyse red blood cells.[6]

  • Preparation of Erythrocyte Suspension: Fresh human or animal red blood cells (RBCs) are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 0.25% (v/v).[8]

  • Incubation: The RBC suspension is incubated with serial dilutions of this compound in a 96-well plate at 37°C for a specified time (e.g., 1 or 14 hours).[6][8]

  • Analysis: The plate is centrifuged to pellet intact RBCs. The absorbance of the supernatant, containing released hemoglobin, is measured at 415 nm.[6] The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (spontaneous lysis in PBS).[6]

Hemolysis_Assay_Workflow Workflow for this compound Hemolysis Assay Prep_RBC 1. Prepare Erythrocyte Suspension (0.25% v/v) Incubate 3. Incubate RBCs with This compound (37°C) Prep_RBC->Incubate Prep_KB1 2. Prepare Serial Dilutions of this compound Prep_KB1->Incubate Centrifuge 4. Centrifuge to Pellet Intact Erythrocytes Incubate->Centrifuge Measure_Abs 5. Measure Absorbance of Supernatant at 415 nm Centrifuge->Measure_Abs Calculate_Hemolysis 6. Calculate Percentage of Hemolysis Measure_Abs->Calculate_Hemolysis

Caption: Experimental workflow for the this compound hemolysis assay.

This compound as a Scaffold for Drug Development

The exceptional stability and tolerance to sequence modifications make the this compound framework an attractive scaffold for protein engineering and drug design.[2][3] Bioactive peptide epitopes can be "grafted" into the less structurally constrained loops of the this compound backbone, thereby conferring the stability of the cyclotide to the grafted peptide.

Drug_Development_Workflow Drug Development Workflow Using this compound Scaffold cluster_design Design & Synthesis cluster_validation In Vitro & In Vivo Validation cluster_preclinical Preclinical Development Target_ID 1. Target Identification Epitope_Selection 2. Bioactive Epitope Selection Target_ID->Epitope_Selection Grafting_Design 3. In Silico Grafting onto this compound Scaffold Epitope_Selection->Grafting_Design Synthesis 4. Synthesis of Grafted Cyclotide Grafting_Design->Synthesis Structural_Analysis 5. Structural Verification (NMR, CD) Synthesis->Structural_Analysis Activity_Assay 6. In Vitro Bioactivity Assays Structural_Analysis->Activity_Assay Stability_Assay 7. Stability Assays (Serum, Proteases) Activity_Assay->Stability_Assay In_Vivo_Testing 8. In Vivo Efficacy & PK/PD Studies Stability_Assay->In_Vivo_Testing Lead_Optimization 9. Lead Optimization In_Vivo_Testing->Lead_Optimization Tox_Studies 10. Toxicology Studies Lead_Optimization->Tox_Studies Clinical_Candidate 11. Selection of Clinical Candidate Tox_Studies->Clinical_Candidate

References

The Kalata B1 Gene and Precursor Protein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Kalata B1 gene (Oak1) and its corresponding precursor protein from the plant Oldenlandia affinis. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure, function, and experimental manipulation of this prototypic cyclotide.

Gene and Protein Sequence Data

The this compound peptide is encoded by the Oak1 gene in Oldenlandia affinis. The gene product is a 124-amino acid precursor protein that undergoes post-translational modification to yield the mature, cyclic 29-amino acid this compound peptide.[1][2]

Oak1 Gene (cDNA Sequence)

The complementary DNA (cDNA) sequence of the Oak1 gene is 725 base pairs in length.[2] The sequence is available on GenBank under the accession number AF393825.

This compound Precursor Protein Sequence

The precursor protein is 124 amino acids long and has a predicted molecular weight of 13,271 Daltons.[1] The sequence, as available in the UniProt database under accession number P56254, is presented below.[1]

Table 1: Amino Acid Sequence of this compound Precursor Protein (UniProt: P56254)

RegionSequenceLength (amino acids)
Signal PeptideMKVTFIVLFLAVFLVLSVNA20
N-terminal Pro-peptideEEKEKKDGDGDEEKGPPLVLFSFGEGNEIFSFDGEGSESFEETKHI LPALSEEKLKEGAK55
Mature this compound SGETCVGGTCNTPGCTCSWPVCTRNGLPV 29
C-terminal Pro-peptideNGALP5
Full Sequence MKVTFIVLFLAVFLVLSVNAEEKEKKDGDGDEEKGPPLVLFSFGEGNEIFSFDGEGSESFEETKHILPALSEEKLKEGAKSGETCVGGTCNTPGCTCSWPVCTRNGLPVNGALP124

Quantitative Data

The expression of the Oak1 gene is a significant component of the overall gene expression in Oldenlandia affinis.

Table 2: Quantitative Expression and Analytical Data for this compound

ParameterValueSource
Transcript Abundance2.8% of total transcriptome in O. affinis leaves[3]
Gene Expression ProfileConstitutively expressed as part of basal defense; no dynamic change in response to abiotic, biotic, or hormonal stimuli.[4]
Limit of Quantification (LC-MS/MS) in Plasma2 ng/mL[5]
Limit of Quantification (LC-MS/MS) in Brain Homogenate5 ng/g[5]

Experimental Protocols

This section details methodologies for key experiments related to the study of the this compound gene and protein.

cDNA Library Construction and Screening from O. affinis

This protocol is adapted from the methodology used to originally isolate the Oak1 cDNA.[2]

  • RNA Extraction: Total RNA is extracted from the leaves and stems of O. affinis.

  • mRNA Isolation: Messenger RNA (mRNA) is purified from the total RNA using a poly(A) tract isolation system.

  • cDNA Synthesis: A cDNA library is synthesized from 5 µg of mRNA using a suitable cDNA synthesis kit (e.g., Uni-Zap cDNA synthesis kit).

  • Probe Labeling: A partial this compound cDNA probe is generated and labeled with a radioactive or fluorescent marker.

  • Library Screening: The cDNA library is screened by hybridization with the labeled probe to identify positive clones.

  • Clone Isolation and Sequencing: Positive clones are isolated, and the plasmid DNA is extracted and sequenced to obtain the full-length cDNA sequence.

PCR Amplification of the Oak1 Gene

This protocol is based on a study that expressed the Oak1 gene in transgenic rice.[6][7]

  • Template DNA: Synthesized Oak1 cDNA (GenBank: AF393825) is used as the template.

  • Primer Design: Specific primers are designed to amplify the full-length Oak1 coding sequence. An example of primers used for cloning into an expression vector is provided in the table below.

    Table 3: PCR Primers for Oak1 Amplification

Primer NameSequence (5' to 3')
Oak1-FCACCATGAAGGTGACATTCATTGTC
Oak1-RTCAGGCAAGGGCAACAGG
  • PCR Reaction Mix: A standard PCR reaction is set up containing template DNA, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

  • Verification: The PCR product is analyzed by agarose gel electrophoresis to confirm the expected size (approximately 375 bp).[6] The amplified fragment should then be purified and its sequence verified.

Immunoprecipitation of this compound Protein

This is a general protocol for the immunoprecipitation of this compound from a cell lysate, which can be adapted based on the specific antibody and sample type.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose or magnetic beads to the cell lysate.

    • Incubate with gentle rocking for 1-2 hours at 4°C.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody specific for this compound to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rocking.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Resuspend the beads in 2x SDS-PAGE sample loading buffer.

    • Boil for 5-10 minutes to dissociate the antibody-protein complex from the beads.

    • Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated protein for analysis by Western blotting or mass spectrometry.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound involves the translation of the Oak1 gene into a precursor protein, followed by a series of post-translational modifications.

Kalata_B1_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_vacuole Vacuole precursor Oak1 Precursor Protein (124 aa) cleaved_signal Pro-protein (104 aa) precursor->cleaved_signal Signal Peptidase linear_kalata Linear this compound (with propeptides) cleaved_signal->linear_kalata Proteolytic Cleavage (N- and C-terminal propeptides removed) folded_kalata Folded Linear this compound linear_kalata->folded_kalata Oxidative Folding (Disulfide bond formation) mature_kalata Mature Cyclic this compound (29 aa) folded_kalata->mature_kalata Cyclization (Peptide bond formation)

Caption: Biosynthetic pathway of this compound from its precursor protein.

Experimental Workflow for Transgenic Expression

This diagram illustrates the workflow for expressing the Oak1 gene in a heterologous plant system, such as rice.

Transgenic_Expression_Workflow cluster_analysis Verification start Synthesize Oak1 cDNA pcr PCR Amplification of Oak1 start->pcr cloning Clone into Expression Vector (e.g., pBI121) pcr->cloning transformation Agrobacterium-mediated Transformation of Plant Callus cloning->transformation selection Selection of Transformed Calli (e.g., on hygromycin) transformation->selection regeneration Regeneration of Transgenic Plants selection->regeneration analysis Molecular Analysis of Transgenic Plants regeneration->analysis genomic_pcr Genomic PCR analysis->genomic_pcr rt_pcr RT-qPCR analysis->rt_pcr immunoblot Immunoblot/Immunoprecipitation analysis->immunoblot

Caption: Workflow for generating and analyzing transgenic plants expressing this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Kalata B1 from Oldenlandia affinis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalata B1 is the archetypal member of the cyclotide family, a unique class of plant-derived peptides.[1] These molecules are characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making cyclotides like this compound attractive scaffolds for drug development. Discovered through its use in traditional African medicine to accelerate childbirth, this compound is extracted from the aerial parts of the plant Oldenlandia affinis.[1][2][3]

These application notes provide detailed protocols for the extraction and purification of this compound from O. affinis, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Table 1: Extraction and Purification Parameters
ParameterValue/ConditionReference
Plant MaterialAerial parts of Oldenlandia affinis[2][3]
Extraction SolventDichloromethane/Methanol (50:50 v/v)[2]
Primary Purification MethodPreparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[2][4]
HPLC ColumnC18 stationary phase[2][4]
HPLC Detection Wavelength230 nm
Table 2: Quantitative Data and Yield
ParameterValueReference/Note
Reported Production Yield
O. affinis suspension cultures (max)0.37 mg/g dry weight[1]
Biophysical Data
Molar Extinction Coefficient (at 280 nm)5875 M⁻¹ cm⁻¹[1][3]

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification plant_material Aerial Parts of Oldenlandia affinis grinding Grind Plant Material plant_material->grinding extraction Solvent Extraction (DCM/MeOH 50:50) grinding->extraction crude_extract Crude Extract extraction->crude_extract flash_chrom Crude Fractionation (Optional: RP Flash Chromatography) crude_extract->flash_chrom Load Extract prep_hplc Preparative RP-HPLC (C18 Column) flash_chrom->prep_hplc pure_kalata Pure this compound prep_hplc->pure_kalata

Caption: Experimental workflow for the isolation of native this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Oldenlandia affinis

Objective: To extract a crude mixture of cyclotides, including this compound, from the plant material.

Materials:

  • Aerial parts (leaves and stems) of Oldenlandia affinis, air-dried and powdered.

  • Dichloromethane (DCM), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Blender or grinder.

  • Large extraction vessel with a lid.

  • Shaker or stir plate.

  • Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper).

  • Rotary evaporator.

Procedure:

  • Weigh the powdered, dried aerial parts of O. affinis.

  • In an appropriately sized extraction vessel, add the powdered plant material.

  • Prepare a 1:1 (v/v) solution of dichloromethane and methanol.

  • Add the DCM:MeOH solvent mixture to the plant material, ensuring the plant material is fully submerged. A common ratio is 10 mL of solvent per gram of dried plant material.

  • Securely close the extraction vessel and place it on a shaker or use a stir bar for continuous agitation at room temperature.

  • Extract for a minimum of 12 hours. For exhaustive extraction, this process can be repeated with fresh solvent.

  • After extraction, filter the mixture through a Büchner funnel with Whatman No. 1 filter paper to separate the plant debris from the solvent extract.

  • Wash the plant debris with a small volume of the DCM:MeOH mixture to recover any remaining extract.

  • Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure to remove the solvent.

  • The resulting dried crude extract, which contains this compound and other cyclotides, is now ready for purification.

Protocol 2: Purification of this compound by Preparative RP-HPLC

Objective: To purify this compound to homogeneity from the crude plant extract.

Materials:

  • Crude extract from Protocol 1.

  • Solvent A: Deionized water with 0.05% trifluoroacetic acid (TFA).

  • Solvent B: 90% acetonitrile in deionized water with 0.045% TFA.[4]

  • Preparative RP-HPLC system with a UV detector.

  • Preparative C18 HPLC column (e.g., Vydac C18).[2]

  • Fraction collector.

  • Lyophilizer.

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude extract in a minimal volume of Solvent A or a mixture of Solvent A and B that ensures complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Equilibration: Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A until a stable baseline is achieved at the detection wavelength of 230 nm.

  • Injection and Chromatography:

    • Inject the prepared sample onto the column.

    • Elute the bound peptides using a linear gradient of Solvent B. A representative gradient is as follows[4]:

      • 5-50% Solvent B over 25 minutes.

      • 50-95% Solvent B over 5 minutes.

      • Hold at 95% Solvent B for 5 minutes.

      • Return to 5% Solvent B over 5 minutes to re-equilibrate.

    • The flow rate will depend on the dimensions of the preparative column and should be optimized according to the manufacturer's guidelines.

  • Fraction Collection: Collect fractions throughout the elution, particularly focusing on the peaks that elute in the hydrophobic region of the chromatogram, as cyclotides are known to be well-retained on C18 columns.

  • Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to identify the fractions containing pure this compound (expected molecular weight: ~2891 Da).

  • Pooling and Lyophilization: Pool the fractions containing pure this compound and freeze-dry to obtain the purified peptide as a white powder.

  • Purity and Concentration Determination: Assess the final purity of the isolated this compound using analytical RP-HPLC. The concentration of the purified peptide can be determined spectrophotometrically using its molar extinction coefficient at 280 nm (5875 M⁻¹ cm⁻¹).[1][3]

Signaling Pathway and Mechanism of Action

While the primary focus of these notes is on extraction and purification, it is relevant for drug development professionals to understand the mechanism of action of this compound. This compound exerts its biological effects, including its uterotonic, insecticidal, and antimicrobial activities, primarily through membrane disruption. It is proposed that this compound monomers bind to and oligomerize within the cell membrane, forming pores that lead to leakage of cellular contents and ultimately cell death.[3]

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cellular_effect Cellular Effect kb1_monomer This compound Monomers membrane_binding Membrane Binding kb1_monomer->membrane_binding oligomerization Oligomerization membrane_binding->oligomerization pore_formation Pore Formation oligomerization->pore_formation leakage Ion/Molecule Leakage pore_formation->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed mechanism of action for this compound.

References

Solid-Phase Peptide Synthesis of Kalata B1: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Kalata B1 is a prototypic cyclotide, a class of plant-derived peptides characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds known as a cyclic cystine knot (CCK). This unique structure confers exceptional stability to thermal, chemical, and enzymatic degradation, making cyclotides like this compound attractive scaffolds for drug development and other biotechnological applications. The chemical synthesis of this compound, however, presents significant challenges due to its cyclic nature and the requirement for correct disulfide bond formation. This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of this compound, targeting researchers, scientists, and drug development professionals. Two primary synthetic strategies are outlined: Strategy A: Oxidation followed by Cyclization and Strategy B: Cyclization followed by Oxidation .

Synthetic Strategies Overview

The synthesis of this compound via SPPS involves the assembly of the linear peptide chain on a solid support, followed by cleavage from the resin, cyclization of the peptide backbone, and oxidative folding to form the correct disulfide bridges. The order of the cyclization and oxidation steps is a critical consideration, leading to the two main strategies discussed herein.

Strategy A: Oxidation Followed by Cyclization

In this approach, the linear peptide precursor is first subjected to oxidative conditions to form the three disulfide bonds. This process ideally pre-organizes the peptide into a native-like structure, bringing the N- and C-termini into close proximity, which can facilitate the subsequent head-to-tail cyclization.[1][2][3] However, achieving the correct fold in a linear precursor can be challenging and may require specific solvent conditions to stabilize the folded intermediate.[1][2]

Strategy B: Cyclization Followed by Oxidation

This strategy involves the initial cyclization of the linear, reduced peptide, followed by oxidative folding to form the cystine knot. This approach can be more efficient as the cyclic backbone can promote the correct pairing of cysteine residues during oxidation.[2][4] A common method for achieving cyclization is through the formation of a C-terminal thioester which reacts with the N-terminal cysteine.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the chemical synthesis of this compound. Both Boc and Fmoc chemistries are described.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

This protocol outlines the assembly of the linear this compound peptide chain on a solid support.

Materials:

  • Resin: Boc-Gly-PAM resin (for Boc chemistry) or Wang resin (for Fmoc chemistry)[3][5]

  • Protected Amino Acids: Boc- or Fmoc-protected amino acids

  • Coupling Reagents: HBTU, HATU, HOBt, DIC[3][6][7]

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)[3]

  • Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc chemistry; Piperidine in DMF for Fmoc chemistry[3][7]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[7]

Procedure (Boc Chemistry): [3][4][6]

  • Resin Preparation: Start with Boc-Gly-PAM resin (0.5 mmol scale).[3] Swell the resin in DMF.

  • Amino Acid Coupling: Add subsequent Boc-protected amino acids using HBTU with in situ neutralization.[3][6]

  • Deprotection: Remove the Boc protecting group with TFA.[3]

  • Repeat coupling and deprotection steps until the full peptide sequence is assembled.

Procedure (Fmoc Chemistry): [5][8]

  • Resin Swelling: Swell Wang resin in DMF overnight.[5]

  • First Amino Acid Loading: Load the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) onto the resin using DIC and HOBt in the presence of DIPEA.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc group.[5][7]

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (1.5 equivalents) using a coupling reagent like HBTU (1.5 equivalents) and HOBt (1.5 equivalents) in the presence of DIPEA (2 equivalents) in DMF.[7]

  • Repeat deprotection and coupling steps until the peptide chain is complete.

Protocol 2: Cleavage of the Peptide from the Resin

Materials:

  • Cleavage Cocktail (Boc chemistry): Hydrogen fluoride (HF) with p-cresol and p-thiocresol as scavengers (e.g., 9:0.5:0.5 v/v).[3][4]

  • Cleavage Cocktail (Fmoc chemistry): TFA-based cocktail (e.g., TFA:TIPS:H₂O, 90:5:5).[9]

  • Cold diethyl ether

Procedure:

  • Treat the peptide-resin with the appropriate cleavage cocktail for 1-2 hours at 0°C to room temperature.[3][4]

  • Precipitate the cleaved peptide with cold diethyl ether.[3]

  • Centrifuge and wash the peptide pellet with cold ether.

  • Lyophilize the crude linear peptide.

Protocol 3: Purification of the Linear Peptide

Materials:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 column (preparative)

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A/B mixture.

  • Purify the linear peptide by preparative RP-HPLC using a suitable gradient of Solvent B.[6]

  • Monitor the elution at 214 nm or 230 nm.[6]

  • Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.

  • Lyophilize the pure fractions.

Protocol 4: Strategy A - Oxidation Followed by Cyclization

1. Oxidative Folding of the Linear Peptide:

  • Folding Buffer: 0.1 M ammonium bicarbonate (pH 8.5) containing 50% v/v isopropanol.[3]

  • Dissolve the purified linear peptide in the folding buffer.

  • Allow the reaction to proceed at room temperature overnight with aeration.[3]

  • Monitor the formation of the correctly folded species by RP-HPLC and mass spectrometry.[3]

  • Purify the oxidized peptide by RP-HPLC.

2. Cyclization of the Oxidized Peptide: [3]

  • Dissolve the oxidized linear this compound in DMF at a concentration of approximately 1 mg/mL.[3]

  • Add a 1-10 fold molar excess of a coupling reagent (e.g., HBTU or HATU) and an excess of DIPEA.[3][9]

  • Allow the reaction to proceed for a short duration (e.g., 30 seconds to 1 hour).[3][9]

  • Quench the reaction by adding 0.1% TFA.[3]

  • Purify the cyclic this compound using semi-preparative RP-HPLC on a C18 column.[3]

Protocol 5: Strategy B - Cyclization Followed by Oxidation

1. Cyclization of the Reduced Peptide (via Thioester): [4]

  • Synthesize the linear peptide with a C-terminal thioester.

  • Dissolve the peptide in 0.1 M sodium phosphate (pH 7.4) with an excess of TCEP.[4]

  • Monitor the cyclization reaction by RP-HPLC. The reaction is typically rapid.[4]

  • Quench the reaction with 0.1% TFA.[4]

  • Purify the cyclic, reduced peptide by RP-HPLC.

2. Oxidative Folding of the Cyclic Peptide: [4][10]

  • Folding Buffer: 0.1 M ammonium bicarbonate (pH 8.5) with 1 mM reduced glutathione. The addition of up to 50% isopropanol can improve folding efficiency.[4][10]

  • Dissolve the purified cyclic, reduced peptide in the folding buffer.

  • Stir the mixture at room temperature for 24 hours.[10]

  • Monitor the formation of the correctly folded this compound by RP-HPLC.

  • Purify the final product by RP-HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for the synthesis of this compound.

Table 1: SPPS and Cleavage Parameters

ParameterBoc ChemistryFmoc ChemistryReference
Resin Boc-Gly-PAMWang[3][5]
Scale 0.5 mmolNot specified[3]
Coupling Reagent HBTUHBTU/HOBt, HATU[3][6][7][9]
Cleavage Reagent HF with scavengersTFA-based cocktails[3][4][9]
Cleavage Time 1 hour1-2 hours[3]
Cleavage Temp. -5 to 0 °CRoom Temperature[3]

Table 2: Cyclization and Oxidation Parameters

StepReagentsSolventConcentrationTimepHYieldReference
Oxidation (Linear) Air0.1 M NH₄HCO₃ / 50% IsopropanolNot specifiedOvernight8.5~2% (overall)[3]
Cyclization (Oxidized) HBTU/HATU, DIPEADMF~1 mg/mL30s - 1h-Not specified[3][9]
Cyclization (Reduced) TCEP0.1 M Sodium PhosphateNot specified< 30 min7.438%[3]
Oxidation (Cyclic) 1 mM GSH0.1 M NH₄HCO₃ / 50% Isopropanol0.5 mg/mL24 hours8.5Not specified[4][10]

Table 3: HPLC Purification Parameters

StageColumnMobile Phase AMobile Phase BGradientFlow RateDetectionReference
Linear Peptide Phenomenex C180.05% aq. TFA90% ACN, 0.045% TFANot specified8 mL/min230 nm[6]
Final Product Vydac C180.1% TFA in H₂O0.1% TFA in ACN30-60% B over 20 min1 mL/min214 nm[11]

Visualizing the Workflow

The following diagrams illustrate the two primary synthetic strategies for this compound.

Strategy_A cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_folding Oxidative Folding cluster_cyclization Backbone Cyclization Resin Resin LinearPeptide Linear Peptide on Resin Resin->LinearPeptide SPPS Cycles CrudeLinear Crude Linear Peptide LinearPeptide->CrudeLinear Cleavage PureLinear Purified Linear Peptide CrudeLinear->PureLinear RP-HPLC OxidizedLinear Oxidized Linear Peptide PureLinear->OxidizedLinear Oxidation CyclicKalataB1 This compound OxidizedLinear->CyclicKalataB1 Cyclization Strategy_B cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_cyclization Backbone Cyclization cluster_folding Oxidative Folding Resin Resin LinearPeptide Linear Peptide on Resin Resin->LinearPeptide SPPS Cycles CrudeLinear Crude Linear Peptide LinearPeptide->CrudeLinear Cleavage PureLinear Purified Linear Peptide CrudeLinear->PureLinear RP-HPLC ReducedCyclic Reduced Cyclic Peptide PureLinear->ReducedCyclic Cyclization KalataB1 This compound ReducedCyclic->KalataB1 Oxidation

References

Application Notes and Protocols for the Chemical Synthesis and Oxidative Folding of Kalata B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis, cyclization, and oxidative folding of Kalata B1, a prototypic cyclotide. This compound's unique cyclic cystine knot (CCK) motif, which consists of a head-to-tail cyclized backbone and three interlocking disulfide bonds, offers exceptional stability, making it a promising scaffold for drug design.[1][2] This document outlines the primary strategies to achieve the correct topology of this compound, offering experimental protocols and comparative data to guide researchers.

Introduction to Synthetic Strategies

The synthesis of this compound and other cyclotides involves two critical stages: the formation of the cyclic peptide backbone and the establishment of the correct disulfide bond connectivity that forms the cystine knot.[1] Two principal synthetic routes have been established:

  • Strategy A: Oxidation Followed by Cyclization: In this approach, the linear peptide precursor is first subjected to oxidative conditions to form the three disulfide bonds. This folding process pre-organizes the N- and C-termini in close proximity, which facilitates the subsequent intramolecular cyclization.[1][3][4]

  • Strategy B: Cyclization Followed by Oxidation: This strategy involves the initial cyclization of the linear peptide, followed by oxidative folding to form the cystine knot.[3][4] This method has been shown to be efficient.[5]

  • One-Pot Cyclization and Folding: This method, often utilizing intein-mediated splicing or native chemical ligation, allows for the simultaneous cyclization and oxidative folding of the peptide in a single reaction vessel, which can be highly efficient.[1][6][7]

Data Presentation: Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy significantly impacts the overall yield and efficiency of this compound synthesis. The following table summarizes reported yields for different methodologies.

Synthetic StrategyKey Methodological FeaturesReported YieldPurityReference
Strategy A: Oxidation before Cyclization Linear peptide oxidation followed by cyclization using coupling reagents like HBTU/BOP.[3]~2% from crude peptide≥95% after RP-HPLC[3][8]
Strategy B: Cyclization before Oxidation Cyclization of a linear precursor with a C-terminal thioester via native chemical ligation, followed by oxidation.[3]~7% from crude peptide≥95% after RP-HPLC[3]
One-Pot Intein-Mediated Synthesis Intein-mediated cyclization and folding in a single pot reaction with a glutathione redox system.[6][9]20-60%High[9][10]
One-Pot Chemical Synthesis Cyclization and disulfide formation in a single reaction using a glutathione redox system and isopropanol as a co-solvent.[11]38% for the cyclization/folding step≥95% after RP-HPLC[11]
Fmoc-SPPS & In-solution Ligation Assembly on an acid-labile resin, in-solution cyclization with HATU/DIPEA, deprotection, and oxidative folding.[2]Not explicitly quantifiedHigh[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound (Boc Chemistry)

This protocol is adapted from the manual solid-phase synthesis using Boc chemistry.[3]

  • Resin Preparation: Start with Boc-Gly-PAM resin (0.5 mmol scale).[3][8]

  • Amino Acid Coupling: Sequentially add Boc-protected amino acids using HBTU with in situ neutralization.[3][8]

  • Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA).[8]

  • Cleavage from Resin: Cleave the synthesized peptide from the resin using hydrogen fluoride (HF) with p-cresol and p-thiocresol as scavengers (9:0.5:0.5 v/v) at -5 to 0 °C for 1 hour.[3][8]

  • Precipitation and Purification: Precipitate the peptide with cold ether and purify the crude linear peptide by preparative RP-HPLC.[8]

Protocol 2: Oxidative Folding of Linear this compound (Strategy A)
  • Prepare Folding Buffer: Prepare a buffer of 0.1 M ammonium bicarbonate (pH 8.0-8.5) containing a redox system, such as 1 mM reduced glutathione (GSH) and 0.2 mM oxidized glutathione (GSSG). To improve folding efficiency, a partially hydrophobic co-solvent like 20-50% isopropanol can be included.[1][12]

  • Dissolve Peptide: Dissolve the purified linear peptide in the folding buffer.

  • Folding Reaction: Stir the solution at room temperature, open to the air, for 16-24 hours.[11][13]

  • Monitor Folding: Monitor the formation of the correctly folded species using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 3: Cyclization of Oxidized this compound (Strategy A)
  • Dissolve Peptide: Dissolve the oxidized linear this compound in DMF at a concentration of approximately 1 mg/mL.[3][8]

  • Add Coupling Reagents: Add a 1-10 fold molar excess of a coupling reagent like HBTU and an excess of diisopropylethylamine (DIPEA).[3][8]

  • Reaction Time: Allow the reaction to proceed for a short duration (e.g., 30 seconds), as longer reaction times may lead to reduced yields.[3]

  • Quench Reaction: Quench the reaction by adding 0.1% TFA.[3][8]

  • Purification: Purify the cyclic this compound using semi-preparative RP-HPLC on a C18 column.[8]

Protocol 4: One-Pot Cyclization and Oxidative Folding (Intein-Mediated)

This protocol is based on the intein-mediated approach for producing this compound.[1][6]

  • Expression and Purification: Express the this compound precursor-intein fusion protein in E. coli and purify it from the cell lysate.[1]

  • Prepare Reaction Buffer: Prepare a buffer at pH 7.2 containing a high concentration of a thiol, such as reduced glutathione (GSH), to induce intein splicing and cyclization.[1][6]

  • Cyclization Reaction: Incubate the purified intein-Kalata B1 precursor in the reaction buffer. The cyclization is typically complete overnight.[1]

  • Oxidative Folding: Adjust the reaction conditions for oxidative folding by adding oxidized glutathione (GSSG) to achieve an optimal GSH:GSSG ratio (e.g., 4:1) and isopropanol to 50%. Maintain the pH at around 8.0.[1]

  • Folding Incubation: Allow the reaction to proceed for another 20-24 hours.[1]

  • Purification: Purify the folded this compound by RP-HPLC.[1]

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_StrategyA Strategy A: Oxidation First cluster_StrategyB Strategy B: Cyclization First Resin Start with Resin Coupling Amino Acid Coupling Deprotection Protecting Group Removal Cleavage Cleavage from Resin Linear_Peptide Purified Linear Peptide Oxidized_Linear_Peptide Oxidized Linear Peptide Linear_Peptide->Oxidized_Linear_Peptide Oxidative Folding Cyclized_Reduced_Peptide Cyclized Reduced Peptide Linear_Peptide->Cyclized_Reduced_Peptide Backbone Cyclization Final_Product This compound (Cyclic & Oxidized) Linear_Peptide->Final_Product Simultaneous Cyclization & Folding Oxidized_Linear_Peptide->Final_Product Backbone Cyclization Cyclized_Reduced_Peptide->Final_Product Oxidative Folding G start Start: Linear Peptide Precursor ox_fold Oxidative Folding (e.g., GSH/GSSG, isopropanol) start->ox_fold oxidized_intermediate Oxidized Linear Intermediate ox_fold->oxidized_intermediate cyclization Backbone Cyclization (e.g., HATU, HBTU) oxidized_intermediate->cyclization end Final Product: this compound cyclization->end G start Start: Linear Peptide Precursor cyclization Backbone Cyclization (e.g., Native Chemical Ligation) start->cyclization reduced_cyclic Reduced Cyclic Intermediate cyclization->reduced_cyclic ox_fold Oxidative Folding (e.g., GSH/GSSG) reduced_cyclic->ox_fold end Final Product: this compound ox_fold->end G start Start: Intein-Fusion or Thioester Peptide Precursor one_pot One-Pot Reaction (Cyclization & Folding Conditions) start->one_pot end Final Product: this compound one_pot->end

References

Application Note: High-Resolution 3D Structure Determination of Kalata B1 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kalata B1 is the archetypal member of the cyclotide family, a group of plant-derived peptides renowned for their exceptional stability.[1] This stability is conferred by a unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[1][2] These structural features make this compound and other cyclotides highly resistant to thermal, chemical, and enzymatic degradation, positioning them as attractive scaffolds for drug design and development.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for determining the high-resolution, three-dimensional structure of this compound in solution, providing critical insights into the CCK framework that underpins its biological activity.[1]

This document provides detailed protocols and application notes for the 3D structure determination of this compound using NMR spectroscopy, covering sample preparation, data acquisition, structure calculation, and data presentation.

Experimental and Computational Workflow

The determination of this compound's 3D structure is a systematic process that begins with preparing a high-quality sample and progresses through several stages of data acquisition, processing, and computational modeling. The overall workflow is depicted below.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_calc Structure Calculation & Validation Purification Isolation & Purification (RP-HPLC) Sample_Formulation NMR Sample Formulation (1-2 mM, pH 4, 90% H2O/10% D2O) Purification->Sample_Formulation Acquisition 2D NMR Experiments (TOCSY, NOESY, DQF-COSY) Sample_Formulation->Acquisition Processing Spectral Processing Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Restraints Derivation of Structural Restraints Assignment->Restraints Calculation Structure Calculation (Simulated Annealing - CYANA/CNS) Restraints->Calculation Validation Ensemble Validation (PROCHECK) Calculation->Validation Ensemble Final Structure Ensemble Validation->Ensemble

Caption: Experimental workflow for the 3D structure determination of this compound via NMR spectroscopy.

Detailed Experimental Protocols

Sample Preparation

A pure and stable sample is critical for acquiring high-quality NMR data.

  • Isolation and Purification: this compound can be extracted from its natural source, the African plant Oldenlandia affinis, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] Alternatively, it can be produced via solid-phase peptide synthesis or recombinant methods.[2] Purity should be ≥95% as determined by analytical RP-HPLC and mass spectrometry.[3]

  • NMR Sample Formulation:

    • Dissolve the purified this compound to a final concentration of 1-2 mM in an aqueous buffer.[2] A common buffer is 90% H₂O/10% D₂O, which allows for the observation of exchangeable amide protons.[2]

    • Adjust the pH to an acidic value, typically around 4.0, to reduce the exchange rate of amide protons with the solvent.[2]

    • For experiments designed to identify slowly exchanging amide protons (indicative of hydrogen bonds), prepare a parallel sample by dissolving the lyophilized peptide in 100% D₂O.[2]

    • Filter the final solution into a high-quality NMR tube.

NMR Data Acquisition

Data is typically acquired on high-field spectrometers (e.g., 500 MHz or 600 MHz) at a constant temperature, such as 298 K.[2] The following 2D NMR experiments are essential.

  • Total Correlation Spectroscopy (TOCSY): This experiment identifies proton spin systems of individual amino acid residues. A typical mixing time for a peptide of this size is approximately 80 ms.[1]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the primary experiment for obtaining distance restraints. The NOE effect is proportional to the inverse sixth power of the distance between two protons. A mixing time of around 200-250 ms is commonly used to detect through-space correlations.[1][2][3]

  • Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): This experiment is used to measure ³J(HNα) coupling constants, which provide information about the backbone dihedral angle φ.[2]

Table 1: Summary of Key NMR Acquisition Parameters

Experiment Purpose Typical Mixing Time Information Gained
TOCSY Amino Acid Spin System Identification ~80 ms Scalar couplings within a residue
NOESY Through-space correlations ~200-250 ms Interproton distances (< 5 Å)

| DQF-COSY | J-coupling constant measurement | N/A | Backbone dihedral angle (φ) restraints |

Data Processing and Derivation of Restraints

The raw NMR data is processed to yield spectra from which structural information can be extracted.

G TOCSY TOCSY Spin_Systems Spin Systems TOCSY->Spin_Systems NOESY NOESY Distances Interproton Distances NOESY->Distances DQF_COSY DQF-COSY J_Couplings ³J(HNα) Couplings DQF_COSY->J_Couplings Assignment Sequential Assignment Spin_Systems->Assignment Distance_Restraints Distance Restraints Distances->Distance_Restraints Angle_Restraints Dihedral Angle Restraints J_Couplings->Angle_Restraints

Caption: Relationship between NMR experiments and the derivation of structural restraints.
  • Resonance Assignment: The first step is to assign all proton resonances to their specific amino acids in the sequence. This is achieved by a sequential assignment strategy, using the TOCSY spectrum to identify amino acid types and the NOESY spectrum to link adjacent residues.[2]

  • Distance Restraints: NOESY cross-peaks are integrated, and their volumes are converted into upper distance limits between proton pairs. These are typically categorized as strong, medium, and weak.[2]

  • Dihedral Angle Restraints: ³J(HNα) coupling constants measured from the DQF-COSY spectrum are used to restrain the backbone dihedral angle φ according to the Karplus relationship.

  • Hydrogen Bond Restraints: Amide protons that show slow exchange rates when the sample is dissolved in D₂O are identified as being involved in hydrogen bonds. These can be incorporated as distance restraints between the donor and acceptor atoms.[2]

Structure Calculation and Validation
  • Structure Calculation: A family of 3D structures is calculated using software such as CYANA or CNS.[2][4] The process typically employs a simulated annealing protocol, where a randomized polypeptide chain is folded in silico to satisfy the experimentally derived restraints.[2][4]

  • Refinement and Validation: An ensemble of the 20 lowest-energy structures that best fit the experimental data is selected to represent the solution structure of the peptide.[2][5] This final ensemble is then validated using programs like PROCHECK to assess its stereochemical quality, ensuring that bond lengths, angles, and dihedral angles are within acceptable ranges.[2]

Quantitative Data Presentation

The following tables summarize the types of quantitative data used to define the 3D structure of this compound.

Table 2: Classification of NOE-Derived Distance Restraints

NOE Intensity Upper Distance Limit (Å) Typical Proton Pairs
Strong < 2.7 Intra-residue (e.g., geminal protons), sequential Hα(i)-HN(i+1)
Medium < 3.3 Sequential HN(i)-HN(i+1), some medium-range contacts
Weak < 5.0 Long-range contacts defining the tertiary fold

Based on literature values.[2]

Table 3: Dihedral Angle Restraints from ³J(HNα) Coupling Constants

³J(HNα) Value (Hz) Predicted φ Angle Range Associated Secondary Structure
> 8.5 -120° ± 40° β-sheet
< 5.5 -60° ± 30° α-helix
5.5 - 8.5 Ambiguous Loop / Turn

General ranges based on the Karplus relationship.

Table 4: Representative Structural Statistics for a this compound Ensemble (PDB: 1NB1)

Parameter Value
Number of Distance Restraints 325
Number of Dihedral Angle Restraints 21
Number of Hydrogen Bond Restraints 12
RMSD from Mean Structure (Å)
Backbone atoms (residues 1-29) 0.35 ± 0.10
All heavy atoms (residues 1-29) 0.82 ± 0.13
PROCHECK Analysis (% residues)
Most favored regions 85.5%
Additionally allowed regions 14.5%

Data derived from the deposited structure PDB ID: 1NB1 and associated literature.

Conclusion

NMR spectroscopy is an indispensable tool for elucidating the intricate three-dimensional architecture of this compound. The detailed structural insights, from the precise folding of the CCK motif to the surface exposure of key residues, provide a molecular basis for its remarkable stability and biological activities.[2] The protocols and data presented here offer a comprehensive guide for researchers aiming to characterize, utilize, or engineer the this compound scaffold for applications in drug discovery and biotechnology.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Kalata B1 and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalata B1 is the archetypal member of the cyclotide family, a unique class of plant-derived peptides characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This structural arrangement confers exceptional stability to thermal, chemical, and enzymatic degradation, making cyclotides like this compound attractive scaffolds for drug development and therapeutic applications.

Mass spectrometry is an indispensable tool for the characterization, quantification, and structural elucidation of this compound and its analogues. This document provides detailed application notes and protocols for the mass spectrometric analysis of these complex peptides, catering to the needs of researchers in academia and the pharmaceutical industry.

I. Quantitative Analysis of this compound in Biological Matrices using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in complex biological samples such as plasma and brain homogenate.[1][2] Due to the inherent stability of the cyclotide structure, fragmentation by collision-induced dissociation (CID) can be challenging.[3] Therefore, a common approach is to use Multiple Reaction Monitoring (MRM) to monitor the precursor ion.

Data Presentation: LC-MS/MS Quantitative Parameters

The following table summarizes key parameters for a validated LC-MS/MS method for the quantification of this compound.

ParameterValueReference
Precursor Ion (m/z) 1446.8 ([M+2H]²⁺)[1]
Product Ion (m/z) 1446.8 (no fragmentation)[1]
Linearity Range (Plasma) 2 - 10,000 ng/mL[1][2]
Linearity Range (Brain Homogenate) 5 - 2000 ng/g[1][2]
Limit of Quantification (LOQ) in Plasma 2 ng/mL[1][2]
Limit of Quantification (LOQ) in Brain Homogenate 5 ng/g[1][2]
Intra- and Inter-day Precision < 15%[1][2]
Intra- and Inter-day Accuracy < 12%[1][2]
Experimental Protocol: Quantitative LC-MS/MS Analysis

1. Sample Preparation (from Plasma or Brain Homogenate) [1]

  • To 50 µL of plasma or brain homogenate, add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at 10,000 rpm for 3 minutes.

  • Transfer 150 µL of the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen gas at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see below).

  • Transfer the reconstituted sample to an autosampler vial for injection.

2. Liquid Chromatography (LC) Conditions [1][2]

  • Column: HyPurity C18, 50 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 10% B.

    • Linear gradient to 45% B over 6 minutes.

  • Flow Rate: As optimized for the specific LC system.

  • Injection Volume: 40 µL.

  • Column Temperature: 40°C.[3]

  • Sample Temperature: 7°C.[3]

3. Mass Spectrometry (MS) Conditions [1]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Monitored Transition: m/z 1446.8 → 1446.8.

  • Collision Energy: Optimized for the specific instrument, though often minimal due to the stability of the peptide.

II. Characterization of this compound and Analogues by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-based systems, is crucial for accurate mass determination and structural elucidation of this compound and its synthetic or modified analogues.

Data Presentation: Mass-to-Charge Ratios of this compound and Related Cyclotides
CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed Ion (m/z)Ion TypeReference
This compoundC₁₃₃H₁₉₈N₃₈O₃₂S₆2890.341446.8[M+2H]²⁺[1]
This compoundC₁₃₃H₁₉₈N₃₈O₃₂S₆2890.34964.77[M+3H]³⁺[3]
Cycloviolacin O3 (CyO3)Not specifiedNot specified1051.80Not specified[3]
Cycloviolacin O19 (CyO19)Not specifiedNot specified1076.94Not specified[3]
Vitri ENot specifiedNot specified975.45Not specified[3]
Experimental Protocol: Structural Characterization by Enzymatic Digestion and LC-MS/MS

For detailed structural analysis, especially for confirming the sequence of analogues or identifying modification sites, a reduction, alkylation, and enzymatic digestion workflow is employed to linearize the cyclic peptide for subsequent fragmentation analysis.[4]

1. Reduction and Alkylation

  • Dissolve ~0.5 µg of the purified cyclotide in 20 µL of 0.1 M NH₄HCO₃ buffer (pH 8.2).

  • Add 2 µL of 10 mM dithiothreitol (DTT) and incubate at room temperature for 30 minutes to reduce the disulfide bonds.

  • Add 4 µL of 100 mM iodoacetamide and incubate for 10 minutes at room temperature in the dark to alkylate the free cysteine residues.

2. Enzymatic Digestion [3]

  • To the reduced and alkylated sample, add a suitable protease (e.g., trypsin, endo-GluC, or a combination). The choice of enzyme will depend on the amino acid sequence of the analogue.

  • Incubate according to the enzyme manufacturer's recommendations (e.g., 37°C for several hours to overnight).

  • Stop the reaction by adding a small amount of formic acid.

  • Clean up the digest using a C18 ZipTip or similar solid-phase extraction method.

3. LC-MS/MS Analysis of Digested Peptides [3]

  • Analyze the digested sample using a high-resolution mass spectrometer (e.g., Orbitrap).

  • LC Conditions: Employ a suitable gradient for peptide separation (e.g., a gradient of 5–100% acetonitrile with 0.1% formic acid over 12 minutes).

  • MS Conditions:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Obtain high-resolution MS1 scans to identify the m/z of the linear peptide fragments.

    • Acquire MS2 (fragmentation) spectra of the most intense precursor ions.

  • Data Analysis: Use database searching or de novo sequencing software to analyze the fragmentation spectra and confirm the amino acid sequence of the fragments.

Observed Fragments of Digested this compound [3]

Peptide FragmentObserved m/z
Fragment 1845.3799
Fragment 21215.9891

Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma/Brain) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalMatrix->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantDrying Supernatant Evaporation (Nitrogen) Centrifugation->SupernatantDrying Reconstitution Reconstitution in Mobile Phase A SupernatantDrying->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI->MS_Analysis DataAcquisition Data Acquisition MS_Analysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification membrane_interaction cluster_membrane Cell Membrane cluster_pore Membrane Pore Pore CellLysis Cell Lysis Pore->CellLysis Leads to Monomer This compound Monomers Oligomer Oligomerization on Membrane Surface Monomer->Oligomer Binding Oligomer->Pore Insertion

References

Application Notes and Protocols for Kalata B1 Hemolytic Assay with Human Erythrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting hemolytic assays with the cyclotide Kalata B1 using human erythrocytes. Cyclotides are a family of plant-derived peptides recognized for their exceptional stability and a wide array of biological activities, including hemolytic properties.[1][2] A thorough understanding of the hemolytic activity of this compound is pivotal for its potential development as a therapeutic agent or as a structural scaffold in drug design. The principal mechanism underlying this compound's hemolytic activity is believed to be the disruption of the cell membrane via pore formation.[3][4][5]

Quantitative Data Summary

The hemolytic activity of this compound is quantified by determining the concentration required to induce 50% hemolysis (HC50). This value is subject to variation based on experimental conditions, most notably the incubation time.

PeptideIncubation TimeHC50 (μM)Source
Native this compound1 hour26.0[6]
Native this compound14 hours5.0[5][6]
D-Kalata B1 (enantiomer)1 hour77.0[6]
D-Kalata B1 (enantiomer)14 hours11.0[5][6]

Experimental Workflow

The diagram below outlines the key steps involved in the this compound hemolytic assay.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_rbc Prepare 0.25% (v/v) Erythrocyte Suspension incubate Incubate Erythrocytes with this compound (37°C, 1h or 14h) prep_rbc->incubate Add to plate prep_peptide Prepare Serial Dilutions of this compound prep_peptide->incubate Add to plate centrifuge Centrifuge to Pellet Intact Erythrocytes incubate->centrifuge measure Measure Absorbance of Supernatant at 415 nm centrifuge->measure calculate Calculate Percentage of Hemolysis measure->calculate

Experimental workflow for the this compound hemolysis assay.

Mechanism of Action: Pore Formation

This compound is thought to induce hemolysis by directly interacting with the erythrocyte membrane and forming pores. This process is believed to commence with the binding of this compound monomers to the membrane, followed by their oligomerization to form pore-like structures that compromise membrane integrity, ultimately leading to cell lysis.[3][4][5] The interaction of this compound with the cell membrane is influenced by the lipid composition, with a notable affinity for membranes containing phosphatidylethanolamine (PE).[4][7]

Mechanism_of_Action cluster_membrane Erythrocyte Membrane Lipid Bilayer Lipid Bilayer KB1_monomers This compound Monomers KB1_monomers->Lipid Bilayer Binds to KB1_oligomers This compound Oligomers KB1_monomers->KB1_oligomers Oligomerization Pore_Formation Pore Formation KB1_oligomers->Pore_Formation Promotes Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Proposed mechanism of this compound-induced hemolysis.

Detailed Experimental Protocol

This protocol is a synthesized compilation of established methods for determining the hemolytic activity of this compound.[5][6]

1. Materials and Reagents

  • This compound peptide (≥95% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fresh human blood collected in tubes containing an anticoagulant (e.g., EDTA)

  • Triton X-100 (for positive control)

  • 96-well microtiter plates (round-bottom)

  • Microplate reader capable of measuring absorbance at 415 nm

  • Benchtop centrifuge and plate centrifuge

2. Preparation of Erythrocyte Suspension

  • Collect fresh human blood in tubes containing an anticoagulant.

  • Centrifuge the blood at 1500 x g for 30 seconds to pellet the red blood cells (RBCs).[5]

  • Carefully aspirate and discard the supernatant.

  • Wash the RBCs by resuspending the pellet in PBS and centrifuging as in step 2. Repeat this washing step until the supernatant is clear.[6]

  • After the final wash, resuspend the RBC pellet in PBS to prepare a 0.25% (v/v) erythrocyte suspension.[5][6]

3. Assay Procedure

  • Prepare serial dilutions of the this compound peptide in PBS in a 96-well microtiter plate. The final concentration in the assay will typically range from 1.5–85 μM.[6]

  • In separate wells, prepare a negative control (PBS alone) and a positive control (a final concentration of 0.1% Triton X-100) that will induce 100% hemolysis.

  • Add 100 μL of the 0.25% (v/v) erythrocyte suspension to each well containing the peptide dilutions or controls.[6]

  • Incubate the plate at 37°C for either 1 hour or 14 hours.[6]

  • After incubation, centrifuge the plate at 150 x g for 5 minutes to pellet the intact erythrocytes.[5]

4. Data Acquisition and Analysis

  • Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm using a microplate reader.[5]

  • Calculate the percentage of hemolysis for each this compound concentration using the following formula:

    % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Plot the percentage of hemolysis against the peptide concentration to generate a dose-response curve and determine the HC50 value.

References

Application Notes: Evaluating Kalata B1 Cytotoxicity in Glioblastoma Cells using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of the cyclotide Kalata B1 on glioblastoma cells. The primary methodology described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability and metabolic activity.[1][2]

This compound, a plant-derived cyclic peptide, has demonstrated significant potential in glioblastoma research, not only for its intrinsic cytotoxic properties but also as a potent chemosensitizer that enhances the efficacy of standard chemotherapeutic agents like temozolomide (TMZ).[3][4][5][6] This document outlines the procedures for determining the half-maximal inhibitory concentration (IC50) of this compound and for evaluating its synergistic effects with other compounds.

Principle of the MTT Assay

The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][7] This reduction is primarily carried out by mitochondrial dehydrogenases.[7] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer, typically between 500 and 600 nm.[2] The intensity of the purple color is directly proportional to the number of viable cells.[7]

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Other Cyclotides against Glioblastoma Cell Lines
CyclotideCell LineIC50 Value (µM)
This compoundU-87 MG7.92
This compoundU-87 MG3.21
This compoundU-251 MG10.88
Synthetic this compoundU-87 MG5.3
Cycloviolacin O3U-87 MG2.4
Cycloviolacin O19U-87 MG21.1

Data compiled from multiple studies to show the range of reported cytotoxicities.[3][4][5]

Table 2: Chemosensitizing Effect of Synthetic this compound on Temozolomide (TMZ) in Glioblastoma Cell Lines
Cell LineThis compound Concentration (µM)TMZ Concentration for Significant Cytotoxicity (µM)Fold Reduction in Required TMZ Concentration
U-87 MG0.510016-fold
T-98G0.257515-fold

This table illustrates the significant enhancement of TMZ's cytotoxic effect when used in combination with sub-toxic concentrations of synthetic this compound.[3][5][8][9]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Glioblastoma Cells using MTT Assay

This protocol details the steps to assess the dose-dependent cytotoxicity of this compound.

Materials:

  • Glioblastoma cell lines (e.g., U-87 MG, T-98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (natural or synthetic)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)[1]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture glioblastoma cells to an exponential growth phase.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[4]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4][10]

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4]

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][10] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessing the Chemosensitizing Effect of this compound with Temozolomide

This protocol is designed to evaluate if this compound can enhance the cytotoxicity of TMZ.

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Combination Treatment:

    • Prepare serial dilutions of TMZ in culture medium.

    • Prepare a fixed, sub-toxic concentration of this compound (e.g., 0.25 µM or 0.5 µM) in culture medium.[3][5]

    • Treat the cells with:

      • TMZ alone (serial dilutions)

      • This compound alone (fixed concentration)

      • A combination of the fixed concentration of this compound and serial dilutions of TMZ.

      • Include vehicle and negative controls.

    • Incubate for 48-72 hours.

  • MTT Assay and Data Analysis: Follow steps 3-5 from Protocol 1.

  • Data Interpretation: Compare the IC50 of TMZ alone with the IC50 of TMZ in the presence of this compound. A significant decrease in the IC50 of TMZ indicates a chemosensitizing effect of this compound.

Mandatory Visualizations

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed Glioblastoma Cells (5,000-10,000 cells/well) start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add this compound / Combination (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Determine IC50 calculate->plot end End plot->end

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Kalata_B1_Mechanism cluster_membrane Glioblastoma Cell Membrane cluster_action This compound Action cluster_outcome Cellular Outcome membrane Phospholipid Bilayer (PE Enriched Outer Leaflet) kalata_b1 This compound binding Binds to Phosphatidylethanolamine (PE) kalata_b1->binding disruption Inserts into Membrane & Induces Curvature binding->disruption pore Pore Formation / Membrane Disruption disruption->pore influx Increased Influx of Chemotherapeutic Agents (e.g., TMZ) pore->influx death Enhanced Cell Death / Apoptosis influx->death

Caption: Proposed mechanism of this compound action on glioblastoma cell membranes.[4][5]

Synergistic_Action_Logic cluster_result Result kalata_b1 This compound (Sub-toxic Concentration) effect Synergistic Cytotoxicity kalata_b1->effect Enhances Permeability tmz Temozolomide (TMZ) tmz->effect Induces DNA Damage outcome Increased Glioblastoma Cell Death at Lower TMZ Concentrations effect->outcome

Caption: Logical relationship of the synergistic action of this compound and TMZ.

References

Application Notes & Protocols: Evaluation of Kalata B1 Anti-HIV-1 Activity Using a Cytopathic Effect Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalata B1 is the prototypic member of the cyclotide family, a class of macrocyclic peptides isolated from plants.[1] These peptides are distinguished by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK) motif.[1][2][3] This unique topology grants them exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug development.[1][2] this compound has demonstrated significant anti-HIV activity, primarily by inhibiting the entry of the virus into host cells.[1][2] These notes provide an overview of the data supporting this compound's development and detailed protocols for its evaluation using an anti-HIV-1 cytopathic effect assay.

Mechanism of Action

The anti-HIV activity of this compound is not dependent on a specific chiral protein receptor.[1][4] Instead, its mechanism involves direct interaction with and disruption of lipid membranes.[1][2][5] The primary mode of action is the disruption of the viral and/or host cell membrane, which prevents the fusion and subsequent entry of HIV.[1][5]

Key aspects of the mechanism include:

  • Membrane Binding : this compound preferentially binds to membranes containing phosphatidylethanolamine (PE) phospholipids.[1][5] The membranes of HIV particles are rich in PE, which may contribute to the peptide's selectivity.[1][5][6]

  • Membrane Disruption : Upon binding, this compound is thought to disrupt membrane integrity, potentially by forming pores or altering lipid organization, which inhibits viral fusion and entry.[1][5]

  • Structural Importance : The intact cyclic backbone and the overall three-dimensional fold of the cyclotide are essential for its anti-HIV activity.[1][2] Linearized versions of this compound are inactive, highlighting the importance of the constrained cyclic structure.[1][2] Because this compound targets the lipid membrane, a component less prone to mutation than viral proteins, the development of HIV resistance may be less likely compared to conventional antiretrovirals.[1]

cluster_0 HIV-1 Lifecycle & this compound Inhibition HIV HIV Virion (PE-Rich Membrane) Binding 1. Binding & Fusion HIV->Binding Interacts with HostCell Host T-Cell (e.g., CEM-SS) HostCell->Binding Entry 2. Viral Entry Binding->Entry Replication 3. Replication Entry->Replication CytopathicEffect 4. Cell Death (Cytopathic Effect) Replication->CytopathicEffect KalataB1 This compound Disruption Membrane Disruption KalataB1->Disruption Targets PE lipids Disruption->Binding INHIBITS

Caption: Proposed mechanism of this compound anti-HIV activity.

Quantitative Data Summary

The anti-HIV-1 efficacy and associated cytotoxicity of this compound are critical parameters for assessing its therapeutic potential. The therapeutic index (TI), calculated as the ratio of cytotoxicity (CC50) to antiviral activity (EC50), is a key indicator of a drug candidate's selectivity.[1]

PeptideAnti-HIV Activity (EC50)Cytotoxicity (CC50 / IC50)Therapeutic Index (TI)Cell LineVirus StrainReference
This compound (Native) ~0.07 µM - 0.9 µM~0.52 µM - 6.3 µM~7.0 - 7.4Human Lymphoblastoid CellsHIV-1RF[1][4]
This compound (all-D enantiomer) 2.5 µM10.5 µM4.2Human Lymphoblastoid CellsHIV-1RF[1][4]
Kalata B8 ~2.5 µM>11 µM>4.4CEM-SSHIV-1[7]
Circulin A ~0.07 µM~0.52 µM~7.4Human Lymphoblastoid CellsHIV-1[1]
Acyclic this compound No Activity>11,000 µM-Human Lymphoblastoid CellsHIV-1[1]
  • EC50 (50% Effective Concentration): The concentration of the peptide that protects 50% of cells from the cytopathic effects of HIV infection.[1]

  • CC50 / IC50 (50% Cytotoxic/Inhibitory Concentration): The concentration of the peptide that causes 50% cytotoxicity in uninfected cells.[1]

Experimental Protocols

Detailed protocols are essential for the consistent evaluation of this compound's anti-HIV properties.

Protocol: Anti-HIV-1 Cytopathic Effect Assay

This assay measures the ability of a compound to protect host cells from the cell-killing (cytopathic) effects of HIV-1 infection.[1] Cell viability is typically measured using a colorimetric method such as the MTT assay.

A 1. Cell Seeding (e.g., CEM-SS cells) in 96-well plate B 2. Compound Addition Add serial dilutions of this compound A->B C 3. Virus Infection Add HIV-1 stock to wells (except cell controls) B->C D 4. Incubation (e.g., 4-5 days at 37°C) C->D E 5. Assess Cell Viability (e.g., MTT Assay) D->E F 6. Data Analysis Calculate EC50 & CC50 E->F

Caption: Experimental workflow for an anti-HIV cytoprotection assay.

A. Materials

  • Cell Line: Human T-lymphoblastoid cells (e.g., CEM-SS), highly susceptible to HIV-1 infection.[1][7][8]

  • Virus Stock: HIV-1 laboratory strain (e.g., HIV-1RF or NL4-3).[1][4][5]

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO or water) and serially diluted in culture medium.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.

  • Assay Plates: 96-well flat-bottom microtiter plates.

  • Reagents for Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and a solubilization solution (e.g., SDS-HCl or DMSO).[9][10]

B. Methodology

  • Cell Preparation: Seed CEM-SS cells into a 96-well microtiter plate at a density of 2.5 x 10^4 cells/well in 100 µL of culture medium.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Compound Addition: Add 100 µL of the diluted peptide to the appropriate wells.[8] Set up the following controls on each plate:

    • Cell Control: Cells only (no virus, no peptide) to represent 100% viability.

    • Virus Control: Cells + virus (no peptide) to represent 0% protection/viability.

  • Virus Addition: Immediately after adding the compound, add 50 µL of HIV-1 viral stock at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.[8]

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, allowing the cytopathic effect to manifest in the virus control wells.[8]

  • Viability Measurement: Assess cell viability using the MTT Assay Protocol (see section 3.2).

C. Data Analysis

  • Calculate Percentage Protection: Determine the percentage of cell protection for each this compound concentration using the absorbance readings (Abs) from the MTT assay: % Protection = [(Abs_Treated - Abs_VirusControl) / (Abs_CellControl - Abs_VirusControl)] * 100

  • Determine EC50: Plot the percentage of protection against the logarithm of the this compound concentration. Use non-linear regression analysis to calculate the EC50 value, which is the concentration that protects 50% of cells from the viral cytopathic effect.[4][11]

Protocol: MTT Assay for Cytotoxicity (CC50 Determination)

To determine the therapeutic index, the cytotoxicity of this compound is measured in parallel on uninfected cells.

A. Methodology

  • Cell Seeding: Seed CEM-SS cells (2.5 x 10^4 cells/well) in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "no-compound" control.[9]

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][9]

  • Formazan Formation: Incubate for 2-4 hours at 37°C.[8][12] During this period, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10][13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl or acidic isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.[12]

B. Data Analysis

  • Calculate Percentage Viability: % Viability = (Abs_Treated / Abs_CellControl) * 100

  • Determine CC50: Plot the percentage of viability against the logarithm of the this compound concentration. Use non-linear regression to calculate the CC50 value, which is the concentration that reduces cell viability by 50%.[9][11]

Key Considerations

  • Therapeutic Index: While this compound shows potent anti-HIV activity, its associated cytotoxicity is a key parameter to monitor.[1][2] A primary goal of development is to improve the therapeutic index by designing analogs with reduced cytotoxic effects while maintaining antiviral potency.[1]

  • Structure-Activity Relationship (SAR): Studies have shown that the distribution of hydrophobic and charged residues on the peptide's surface influences its activity.[2] Future SAR studies can focus on modifying these regions to dissociate antiviral activity from cytotoxicity.[1]

  • Stability: The exceptional stability of the cyclotide scaffold is a major advantage for drug development.[1]

  • Mechanism and Resistance: Because this compound targets the lipid membrane of the virus, it is less likely to induce resistance compared to drugs targeting specific viral enzymes, which are more prone to mutation.[1][14]

References

Harnessing the Power of Nature's Scaffolds: Kalata B1 in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The remarkable stability and structural integrity of the cyclotide Kalata B1 have positioned it as a premier scaffold for the design and development of novel therapeutics. Its unique cyclic cystine knot (CCK) architecture, composed of a head-to-tail cyclized peptide backbone fortified by three interlocking disulfide bonds, confers exceptional resistance to thermal, chemical, and enzymatic degradation. This inherent stability makes this compound an ideal framework for "grafting" bioactive peptide epitopes, thereby enhancing their in vivo stability and oral bioavailability without compromising their therapeutic activity. These application notes provide a comprehensive overview of the use of this compound as a drug design scaffold, complete with quantitative data on developed drug candidates and detailed experimental protocols.

Data Presentation: Quantitative Analysis of this compound-Based Drug Candidates

The following tables summarize the quantitative data for various drug candidates developed using the this compound scaffold, showcasing its versatility in targeting a range of diseases.

Table 1: Pharmacokinetic Parameters of this compound and Grafted Analogs

CompoundAdministration RouteDoseCmax (nM)Tmax (min)Oral Bioavailability (%)Reference
This compound (kB1)IV1 mg/kg---[1]
Oral---~0.7[1]
ckb-KAL (Bradykinin B1 Antagonist)Oral8 mg/kg4430-90-[2]
ckb-KIN (Bradykinin B1 Antagonist)Oral15 mg/kg1830-90-[2]

Table 2: In Vitro Activity of this compound-Based Drug Candidates

Drug CandidateTargetAssayActivityReference
This compoundU-87 MG Glioblastoma CellsCytotoxicityIC50 = 2.4 - 21.1 µM[3]
T98G Glioblastoma CellsCytotoxicityIC50 = 2.4 - 21.1 µM[3]
KB1(GHFRWG;23-28)Melanocortin 4 Receptor (MC4R)Receptor BindingKi = 29 nM[4]
Melanocortin 4 Receptor (MC4R)Functional ActivityEC50 = 580 nM[4]
[T20K]this compoundT-cell proliferationInhibition of IL-2 dependent proliferation-[5]

Table 3: In Vivo Efficacy of this compound-Based Drug Candidates

Drug CandidateDisease ModelAdministration RouteDoseOutcomeReference
[T20K]this compoundExperimental Autoimmune Encephalomyelitis (Mouse model of MS)Oral10-20 mg/kgSignificant delay and diminished symptoms of EAE.[5]
ckb-KAL & ckb-KINInflammatory Pain (Mouse model)Oral-Orally active in reducing inflammatory pain.[6]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in the utilization of the this compound scaffold for drug design.

G cluster_0 Scaffold Selection & Epitope Identification cluster_1 Grafted Peptide Synthesis cluster_2 Characterization & Evaluation Kalata_B1 This compound Scaffold Selection Linear_Synthesis Solid-Phase Peptide Synthesis (SPPS) of Linear Grafted Peptide Kalata_B1->Linear_Synthesis Scaffold Backbone Bioactive_Epitope Identification of Bioactive Peptide Epitope Bioactive_Epitope->Linear_Synthesis Grafted Sequence Cyclization Backbone Cyclization Linear_Synthesis->Cyclization Oxidative_Folding Oxidative Folding to form Cystine Knot Cyclization->Oxidative_Folding Purification RP-HPLC Purification Oxidative_Folding->Purification Characterization Mass Spectrometry & NMR Spectroscopy Purification->Characterization In_Vitro_Assays In Vitro Biological Assays Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Animal Models In_Vitro_Assays->In_Vivo_Studies

Caption: General workflow for drug design using the this compound scaffold.

G Start Start: Resin with Linker Fmoc_Deprotection1 Fmoc Deprotection Start->Fmoc_Deprotection1 Amino_Acid_Coupling Amino Acid Coupling (Repeat for each residue) Fmoc_Deprotection1->Amino_Acid_Coupling Fmoc_Deprotection2 Fmoc Deprotection Amino_Acid_Coupling->Fmoc_Deprotection2 Cleavage Cleavage from Resin Amino_Acid_Coupling->Cleavage Final Amino Acid Fmoc_Deprotection2->Amino_Acid_Coupling Next Amino Acid Purification1 RP-HPLC Purification of Linear Peptide Cleavage->Purification1 Cyclization Backbone Cyclization (e.g., using HATU/DIPEA) Purification1->Cyclization Oxidative_Folding Oxidative Folding (e.g., GSH/GSSG redox buffer) Cyclization->Oxidative_Folding Purification2 RP-HPLC Purification of Final Cyclotide Oxidative_Folding->Purification2 End Characterization (MS, NMR) Purification2->End

Caption: Step-by-step workflow for the chemical synthesis of a grafted this compound analog.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound-based drug candidates.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Grafted this compound Analog

This protocol describes the synthesis of a linear peptide corresponding to the this compound sequence with a bioactive epitope grafted into a specific loop (e.g., loop 6). The synthesis is performed using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (corresponding to the C-terminal residue of the linear sequence) in DMF. b. Add the coupling reagent (HBTU) and DIPEA to the amino acid solution to pre-activate it. c. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. d. Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence, including the grafted epitope in the designated loop.

  • Cleavage from Resin: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air-dry. Purify the crude linear peptide by RP-HPLC.

  • Characterization: Confirm the identity of the purified linear peptide by mass spectrometry.

Protocol 2: Backbone Cyclization and Oxidative Folding of the Grafted Peptide

This protocol describes the conversion of the purified linear grafted peptide into the final cyclic and correctly folded this compound analog.

Materials:

  • Purified linear grafted peptide

  • DMF

  • HATU

  • DIPEA

  • Oxidative folding buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5, containing a redox system of reduced glutathione (GSH) and oxidized glutathione (GSSG), and a co-solvent like isopropanol)

  • RP-HPLC system

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Backbone Cyclization: a. Dissolve the purified linear peptide in DMF. b. Add HATU and DIPEA to the peptide solution to initiate head-to-tail cyclization. c. Monitor the reaction progress by RP-HPLC and mass spectrometry. d. Once the cyclization is complete, quench the reaction and purify the cyclic peptide by RP-HPLC.

  • Oxidative Folding: a. Dissolve the purified cyclic peptide in the oxidative folding buffer. The optimal ratio of GSH to GSSG may need to be determined empirically to facilitate correct disulfide bond formation. b. Allow the folding reaction to proceed at room temperature with gentle stirring for 24-48 hours. c. Monitor the formation of the correctly folded isomer by RP-HPLC. The native, correctly folded cyclotide will have a distinct retention time compared to misfolded isomers.

  • Final Purification and Characterization: a. Purify the final correctly folded grafted this compound analog by RP-HPLC. b. Confirm the molecular weight of the final product by mass spectrometry. c. Characterize the three-dimensional structure and confirm the correct disulfide bond connectivity using 2D NMR spectroscopy.[7]

Protocol 3: In Vitro Biological Activity Assay (Example: Receptor Binding Assay)

This protocol provides a general framework for assessing the biological activity of a grafted this compound analog targeting a specific receptor.

Materials:

  • Purified grafted this compound analog

  • Cell line expressing the target receptor

  • Radiolabeled ligand for the target receptor

  • Binding buffer

  • Scintillation counter or other appropriate detection system

Procedure:

  • Cell Preparation: Culture the cells expressing the target receptor to the appropriate density.

  • Competition Binding Assay: a. In a multi-well plate, add a constant concentration of the radiolabeled ligand to each well. b. Add increasing concentrations of the unlabeled grafted this compound analog (the competitor) to the wells. c. Add the cell membrane preparation containing the target receptor to initiate the binding reaction. d. Incubate the plate at the appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Separation and Detection: Separate the bound from the unbound radioligand (e.g., by filtration). Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the grafted this compound analog. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity (Ki) of the grafted peptide for the receptor using the Cheng-Prusoff equation.[4]

These application notes and protocols provide a foundational guide for researchers entering the exciting field of drug design using the this compound scaffold. The exceptional stability and versatility of this natural framework offer a powerful platform for the development of the next generation of peptide-based therapeutics.

References

Application Notes and Protocols for Studying Kalata B1 Membrane Binding using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalata B1 is a prototypic cyclotide, a class of plant-derived circular mini-proteins known for their exceptional stability and diverse biological activities, including insecticidal and antimicrobial properties.[1][2] The mechanism of action for many of these activities is believed to involve direct interaction with and disruption of cell membranes.[2][3][4] Understanding the specifics of this membrane interaction is crucial for the development of novel therapeutics and biotechnological tools. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions, making it an ideal tool for characterizing the binding of this compound to model lipid membranes.[5][6][7] These application notes provide a detailed protocol for utilizing SPR to study the membrane binding of this compound, along with a summary of key quantitative data and a visualization of the experimental workflow and proposed mechanism of action.

Key Findings from SPR Studies

SPR analyses have been instrumental in elucidating the membrane binding characteristics of this compound. A key discovery is the preferential binding of this compound to membranes containing phosphatidylethanolamine (PE) phospholipids.[3][8][9] This specificity is thought to be a crucial factor in its biological activity.[3][9] Studies have also shown that the membrane interaction involves a self-association of this compound molecules on the membrane surface, leading to the formation of pores and subsequent membrane disruption.[1] The binding affinity of this compound is influenced by the lipid composition and organization of the target membrane.[3]

Quantitative Data Summary

The following tables summarize the binding affinities of this compound and its mutants to various model lipid membranes as determined by SPR.

Table 1: Binding Affinity of this compound to Different Model Membranes

Lipid CompositionBinding Affinity (KD) or EffectReference
POPC/POPE/SM/cholesterol (2:2:3:1)EC50 = 2.1 μM[1]
POPC/POPE/cholesterolEC50 = 4.5 μM[1]
POPC/POPE/SMEC50 = 5.9 μM[1]
POPCEC50 = 37.8 μM[1]
POPC/POPE (80:20)KD reported for various mutants[10]
POPCNo significant binding[9][11]
POPC/POPE (4:1)Significant binding observed[11]

Table 2: Binding Affinities of this compound Mutants to POPC:POPE (80:20) Model Membrane

PeptideBinding Affinity (KD) (μM)
This compound (kB1)~64
deam-kB1~128
[G1L]kB1~64
[N29K]kB1~32
[G18K]kB1~64
[T20K]kB1~32
[T20K,N29K]kB1~32
[T20K,G1K]kB1~32

Data extracted from Figure 2D of reference[10]. KD values are estimated from the provided bar chart.

Experimental Protocols

This section provides a detailed methodology for studying this compound membrane binding using SPR.

Materials and Reagents
  • Peptides: Purified this compound and its analogs.

  • Lipids: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE), and other lipids as required for model membrane preparation.

  • SPR Instrument: A Biacore 3000 or similar SPR system.[3][11]

  • Sensor Chips: L1 sensor chips.[3][11]

  • Buffers:

    • Running Buffer (e.g., HBS-N: 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Vesicle Preparation Buffer (e.g., filtered and degassed buffer used for running buffer).

  • Reagents for Vesicle Preparation: Chloroform, methanol.

  • Equipment: Rotary evaporator, extruder with polycarbonate filters (e.g., 100 nm pore size), nitrogen gas stream.

Preparation of Small Unilamellar Vesicles (SUVs)
  • Prepare the desired lipid mixture in a round-bottom flask by combining the appropriate volumes of lipid stock solutions (e.g., POPC and POPC/POPE at a molar ratio of 4:1 or 80:20).[10][11]

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the vesicle preparation buffer by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to at least five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

  • Extrude the vesicle suspension through a polycarbonate filter with a defined pore size (e.g., 100 nm) at least 21 times to produce a homogenous population of SUVs.

SPR Experimental Procedure
  • Chip Preparation and Liposome Immobilization:

    • Equilibrate a new L1 sensor chip with the running buffer.

    • Inject the prepared SUV solution over the sensor chip surface at a low flow rate (e.g., 5 µL/min) to allow for the spontaneous fusion of vesicles and the formation of a lipid bilayer on the chip surface.[3] An immobilization level of around 5000 Resonance Units (RU) is generally considered suitable.[12]

    • Inject a pulse of 100 mM NaOH to remove any loosely bound vesicles or multilamellar structures.[12]

    • Wash the surface extensively with the running buffer until a stable baseline is achieved.

  • Analyte Injection (this compound Binding):

    • Prepare a series of dilutions of this compound in the running buffer. A typical concentration range could be from 8 to 128 µM.[10]

    • Inject the this compound solutions over the immobilized lipid bilayer surface for a defined period (e.g., 180 seconds) at a constant flow rate (e.g., 5 µL/min) to monitor the association phase.[3]

    • Follow the association phase with a dissociation phase by flowing the running buffer over the surface for an extended period (e.g., 600 seconds).[3]

    • A reference flow cell without immobilized liposomes should be used for background subtraction.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) are recorded for each this compound concentration.

    • The binding response at equilibrium or at the end of the injection is plotted against the this compound concentration.

    • Determine the equilibrium dissociation constant (KD) by fitting the binding data to a suitable binding model (e.g., a one-site binding model).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Peptide_Prep This compound Preparation (Purification & Dilution) Association This compound Injection (Association Phase) Peptide_Prep->Association Vesicle_Prep Lipid Vesicle Preparation (Film Hydration & Extrusion) Immobilization Liposome Immobilization on L1 Sensor Chip Vesicle_Prep->Immobilization Immobilization->Association Dissociation Buffer Flow (Dissociation Phase) Association->Dissociation Sensorgram Sensorgram Generation Dissociation->Sensorgram Binding_Curve Binding Curve Plotting Sensorgram->Binding_Curve KD_Determination KD Determination Binding_Curve->KD_Determination

Caption: SPR Experimental Workflow for this compound Membrane Binding.

Proposed Mechanism of this compound Membrane Interaction

G cluster_membrane Cell Membrane Membrane_Surface Lipid Bilayer Initial_Binding 1. Initial Binding This compound monomers bind to the membrane surface, mediated by hydrophobic and electrostatic interactions. Oligomerization 2. Oligomerization Bound monomers diffuse laterally and self-associate to form oligomers. Initial_Binding->Oligomerization Self-association Pore_Formation 3. Pore Formation Oligomers insert into the membrane, forming pores and disrupting the bilayer. Oligomerization->Pore_Formation Membrane insertion Leakage 4. Leakage Cellular contents leak out, leading to cell death. Pore_Formation->Leakage Membrane disruption

Caption: Proposed Mechanism of this compound Pore Formation in Membranes.

References

Recombinant Expression of Kalata B1 in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalata B1 is a prototypic cyclotide, a class of plant-derived peptides characterized by their head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK) motif.[1] This unique structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making cyclotides like this compound attractive scaffolds for drug design and development. Recombinant expression in Escherichia coli presents a scalable and cost-effective alternative to chemical synthesis or extraction from its natural source, the plant Oldenlandia affinis.[1]

The primary strategy for the recombinant production of this compound in E. coli involves the expression of a linear precursor peptide fused to a self-splicing intein.[1] This approach utilizes the natural protein splicing mechanism of inteins to catalyze the formation of the circular peptide backbone. Subsequent oxidative folding facilitates the correct formation of the three disulfide bridges, yielding the biologically active this compound.[1]

These application notes provide detailed protocols for the recombinant expression, purification, cyclization, and folding of this compound in E. coli using an intein-based fusion system.

Data Presentation

Table 1: Summary of Quantitative Data for Recombinant this compound Production in E. coli

Expression SystemFusion TagPurification MethodCyclization/Folding MethodYieldPurityReference
E. coli BL21(DE3)Mxe GyrA intein-CBDChitin Affinity ChromatographyOn-column DTT-mediated cleavage followed by oxidative folding with GSH/GSSG and isopropanol~20% (based on linear precursor)>95% (post-HPLC)[2][3]
E. coli BL21(DE3) GoldSplit Npu inteinNi-NTA Affinity Chromatographyin vitro assembly of split inteins with TCEP86 and 49 mg/L of intein precursors>95% (post-HPLC)[4]
E. coliSce VMA inteinNot SpecifiedThiol-mediated cleavage and oxidative foldingNot SpecifiedNot Specified[3]

CBD: Chitin Binding Domain, DTT: Dithiothreitol, GSH: Reduced Glutathione, GSSG: Oxidized Glutathione, TCEP: Tris(2-carboxyethyl)phosphine, HPLC: High-Performance Liquid Chromatography.

Experimental Workflow and Signaling Pathway Visualization

Recombinant_Kalata_B1_Production_Workflow cluster_cloning 1. Gene Synthesis & Cloning cluster_expression 2. Expression in E. coli cluster_purification 3. Purification & Cyclization cluster_folding 4. Folding & Final Purification Clone Design & Synthesize This compound Precursor Gene Ligation Ligate into pTWIN1 Clone->Ligation Vector pTWIN1 Expression Vector Vector->Ligation Transformation Transform into E. coli BL21(DE3) Ligation->Transformation Culture Culture Growth Transformation->Culture Induction Induce with IPTG Culture->Induction Lysis Cell Lysis Induction->Lysis Affinity Chitin Affinity Chromatography Lysis->Affinity Cleavage On-Column Cleavage & Cyclization (DTT) Affinity->Cleavage Folding Oxidative Folding (GSH/GSSG, Isopropanol) Cleavage->Folding Purification RP-HPLC Purification Folding->Purification Analysis Mass Spec & NMR Purification->Analysis

Caption: Experimental workflow for the recombinant production of this compound in E. coli.

Kalata_B1_Mechanism_of_Action cluster_membrane_interaction Membrane Interaction & Pore Formation Monomer This compound Monomer in Solution Binding Initial Binding to PE Lipids in Cell Membrane Monomer->Binding Hydrophobic & Electrostatic Interactions Oligomerization Lateral Diffusion & Oligomerization (Tetramers/Octamers) Binding->Oligomerization Pore Pore Formation Oligomerization->Pore Disruption Membrane Disruption & Cell Lysis Pore->Disruption

Caption: Mechanism of membrane disruption by this compound.

Experimental Protocols

Cloning of this compound Precursor into pTWIN1 Vector

This protocol describes the cloning of a synthetic gene encoding the this compound precursor into the pTWIN1 expression vector, which contains two different inteins for N- and C-terminal fusions. For this compound cyclization, a C-terminal fusion to the Mxe GyrA intein is typically used.

Materials:

  • Synthetic gene for this compound precursor (sequence to be designed with appropriate restriction sites)

  • pTWIN1 vector (NEB, #N6951)

  • Restriction enzymes (e.g., NdeI and SapI)

  • T4 DNA Ligase

  • DH5α competent E. coli

  • LB agar plates with ampicillin (100 µg/mL)

  • Plasmid purification kit

Procedure:

  • Gene Design: Design the synthetic gene for the this compound precursor with an N-terminal methionine (which is often cleaved by E. coli methionine aminopeptidase to expose an N-terminal cysteine required for cyclization) and flanking restriction sites compatible with the pTWIN1 multiple cloning site (e.g., NdeI at the 5' end and SapI at the 3' end).

  • Vector and Insert Preparation: Digest the pTWIN1 vector and the synthetic this compound precursor gene with the selected restriction enzymes (e.g., NdeI and SapI) according to the manufacturer's instructions. Purify the digested vector and insert using a gel purification kit.

  • Ligation: Ligate the digested this compound precursor insert into the prepared pTWIN1 vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.

  • Screening and Sequencing: Screen colonies by colony PCR and restriction digestion of purified plasmids to confirm the presence and correct orientation of the insert. Verify the sequence of the insert by Sanger sequencing.

Expression of this compound-Intein Fusion Protein

Materials:

  • pTWIN1-Kalata B1 plasmid

  • BL21(DE3) competent E. coli (NEB, #C2527)

  • LB medium with ampicillin (100 µg/mL)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside), 1 M stock solution

Procedure:

  • Transformation: Transform the pTWIN1-Kalata B1 plasmid into BL21(DE3) competent E. coli and plate on LB agar with ampicillin. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium with ampicillin with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[2]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.4-0.5 mM.[2][5][6]

  • Expression: Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-20°C) to potentially improve protein solubility.[2][6]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.[2]

Purification and On-Column Cyclization of this compound

Materials:

  • E. coli cell pellet

  • Column Buffer: 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5

  • Cleavage Buffer: Column Buffer containing 50 mM DTT

  • Chitin resin (NEB, #S6651)

  • Chromatography column

Procedure:

  • Cell Lysis: Resuspend the cell pellet from 1 L of culture in 20-30 mL of ice-cold Column Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble fusion protein.

  • Affinity Chromatography:

    • Equilibrate a chromatography column packed with chitin resin with 10 column volumes of Column Buffer.

    • Load the clarified lysate onto the column at a flow rate of 0.5-1 mL/min.[7]

    • Wash the column with at least 20 column volumes of Column Buffer to remove unbound proteins.[7]

  • On-Column Cleavage and Cyclization:

    • Flush the column with 3 column volumes of Cleavage Buffer to introduce DTT.[7]

    • Stop the column flow and incubate the column at 4°C for 16-40 hours to allow for intein-mediated cleavage and cyclization of this compound.[7]

  • Elution: Elute the cyclized this compound from the column with Column Buffer. Collect fractions and analyze by SDS-PAGE.

Oxidative Folding and Final Purification of this compound

Materials:

  • Eluted cyclized this compound

  • Folding Buffer: 0.1 M Ammonium Bicarbonate, pH 8.0-8.5, containing 1 mM GSH and 0.2 mM GSSG.

  • Isopropanol

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Oxidative Folding:

    • Dilute the eluted, cyclized this compound into the Folding Buffer.

    • Add isopropanol to a final concentration of 20-50% to improve folding efficiency.

    • Gently stir the solution at room temperature for 24-48 hours to allow for the formation of the correct disulfide bonds.

  • Final Purification:

    • Purify the folded this compound by RP-HPLC.

    • Monitor the elution profile and collect the peak corresponding to correctly folded this compound.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Conclusion

The recombinant expression of this compound in E. coli using an intein-mediated cyclization system is a robust and efficient method for producing this therapeutically promising cyclotide. The protocols outlined in this document provide a comprehensive guide for researchers to successfully produce and purify this compound for further investigation and drug development applications. Optimization of expression and folding conditions may be required to maximize the yield and purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Kalata B1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the yield and purity of synthetic kalata B1.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of Correctly Folded this compound

Q: We are experiencing very low yields of the final, correctly folded this compound. What are the likely causes and how can we improve our yield?

A: Low yields in this compound synthesis are a common challenge due to the peptide's complex cyclic cystine knot structure. Key factors to investigate include:

  • Folding Conditions: The native folding of this compound can be inefficient in purely aqueous solutions because a significant number of hydrophobic residues are exposed on the surface.[1][2]

    • Troubleshooting: Introduce partially hydrophobic solvent conditions to stabilize these exposed residues during folding.[1][2] Experiment with adding organic solvents like isopropanol (typically 20-50% v/v) to your folding buffer.[1][3]

  • Oxidation Strategy: The timing of disulfide bond formation (oxidation) relative to the cyclization of the peptide backbone is a critical determinant of yield.[1][2]

    • Troubleshooting: Compare two primary strategies:

      • Oxidation before Cyclization: Oxidizing the linear precursor first can pre-organize the peptide, bringing the N- and C-termini into close proximity, which can facilitate the final cyclization step.[1][2][4]

      • Cyclization before Oxidation: Cyclizing the linear peptide first can constrain the backbone, which may lead to a higher yield of the correctly folded product upon subsequent oxidation.[1][2][5]

  • Peptide Concentration during Cyclization: High concentrations of the linear peptide during the cyclization step can favor intermolecular polymerization over the desired intramolecular cyclization.

    • Troubleshooting: Perform the cyclization reaction at a high dilution, for example, at a peptide concentration of approximately 1 mg/mL.[3]

Issue 2: Presence of Multiple Impurities in the Final Product

Q: Our final product shows multiple peaks on RP-HPLC analysis, indicating the presence of impurities. What are these impurities and how can we minimize them?

A: The presence of multiple peaks often points to the formation of various disulfide isomers (misfolded peptides), incomplete reactions, or side reactions.[2][3]

  • Incorrect Disulfide Bridge Formation: This is a major challenge, leading to misfolded and inactive peptide isomers.[3]

    • Troubleshooting:

      • Optimize Redox Buffer: The composition of the oxidation buffer is critical. A commonly used system is a glutathione redox couple (reduced glutathione (GSH) and oxidized glutathione (GSSG)).[5][6] The ratio of GSH to GSSG may require optimization to facilitate correct disulfide bond shuffling and folding.[5]

      • Incorporate Organic Solvents: As mentioned for improving yield, organic solvents like isopropanol can also help prevent aggregation and promote correct folding, leading to a more homogenous product.[3][6]

  • Side Reactions during Cyclization: Unprotected reactive amino acid side chains, such as that of glutamic acid, can lead to the formation of polymeric material.[2]

    • Troubleshooting:

      • Protect Reactive Side Chains: Ensure that all reactive side chains not involved in the cyclization reaction are adequately protected.[3]

      • Optimize Reaction Time: For some cyclization reactions, shorter reaction times may be optimal. For instance, with HBTU as the coupling reagent, a significant yield of cyclized product can be observed after just 30 seconds, with longer times potentially reducing the yield.[2]

  • Incomplete Cyclization: The linear peptide precursor may not be fully cyclized.

    • Troubleshooting:

      • Screen Coupling Reagents: Test different coupling reagents to find the most effective one for your peptide sequence. Common reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).[2][3]

      • Monitor Reaction Progress: Use analytical RP-HPLC to monitor the disappearance of the linear precursor and the appearance of the cyclized product to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing this compound?

A1: There are two primary strategies for the chemical synthesis of this compound, which differ in the order of the cyclization and oxidation steps:[3][7]

  • Oxidation followed by Cyclization: In this method, the linear peptide is first oxidized to form the three disulfide bonds. This pre-organizes the peptide structure, bringing the N- and C-termini close together, which facilitates the subsequent head-to-tail cyclization.[2][3][7]

  • Cyclization followed by Oxidation: This strategy involves first cyclizing the linear peptide backbone and then oxidizing the cysteine residues to form the disulfide knot.[2][3][7] This approach can sometimes lead to higher yields of the correctly folded peptide as the backbone is already constrained.[5][7]

Q2: What are the key challenges in purifying this compound?

A2: Purification can be challenging due to the peptide's small size, hydrophobicity, and potential for aggregation. The separation of misfolded isomers or oligomers from the correctly folded monomer is a significant hurdle. Reversed-phase high-performance liquid chromatography (RP-HPLC) with optimized gradients of an organic solvent like acetonitrile is a highly effective technique for separating these species based on their hydrophobicity.

Q3: Are there alternatives to chemical synthesis for producing this compound?

A3: Yes, alternative methods are being explored and utilized:

  • Recombinant Production: this compound can be produced recombinantly in systems like E. coli.[8][9] This often involves expressing the peptide as a fusion with a self-splicing intein, which then mediates the backbone cyclization.[8][10]

  • Enzymatic Cyclization: Asparaginyl endopeptidases (AEPs), the enzymes responsible for cyclization in plants, can be used for in vitro cyclization of a linear precursor.[5] This chemoenzymatic method offers high efficiency and specificity.[9]

Data Presentation

Table 1: Comparison of Reported Yields for Different this compound Synthesis Strategies

Synthetic StrategyOverall YieldCyclization Step YieldPurityReference(s)
Oxidation then CyclizationApprox. 2% from crude peptideNot explicitly separated≥95% after RP-HPLC[2][3][11]
Cyclization then OxidationApprox. 7% from crude peptide38%≥95% after RP-HPLC[3][11]
Chemoenzymatic Cyclization (Butelase 1)Not reported for full process>95%Not specified[3]
AEP-mediated Cyclization (in vitro)~90% (for a Gly1 to Lys/Leu mutant)Not explicitly stated as a separate yield>95%[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound (Boc Chemistry)

  • Resin Preparation: Begin with a Boc-Gly-PAM resin on a 0.5 mmol scale.[2][3]

  • Amino Acid Coupling: Add subsequent Boc-protected amino acids using HBTU with in situ neutralization.[2][3][12]

  • Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA).[3]

  • Cleavage from Resin: Cleave the synthesized peptide from the resin using hydrogen fluoride (HF) with p-cresol and p-thiocresol as scavengers (e.g., a 9:0.5:0.5 v/v mixture) at -5 to 0 °C for 1 hour.[2][3][12]

  • Precipitation and Purification: Precipitate the peptide with cold ether and purify the crude linear peptide by preparative RP-HPLC.[2][3]

Protocol 2: Cyclization of Oxidized this compound in Solution

  • Dissolve Peptide: Dissolve the purified, oxidized linear this compound in dimethylformamide (DMF) to a concentration of approximately 1 mg/mL.[2][3]

  • Add Coupling Reagents: Add a 1-10 fold molar excess of HBTU and an excess of diisopropylethylamine (DIEA).[2][3]

  • Reaction Time: Allow the reaction to proceed for a short duration (e.g., 30 seconds), as longer reaction times may lead to reduced yields due to side reactions.[2][3]

  • Quench Reaction: Stop the reaction by adding 0.1% TFA.[2][3]

  • Purification: Purify the cyclic this compound using semi-preparative RP-HPLC on a C18 column.[2][3]

Protocol 3: Oxidative Folding of Reduced this compound

  • Prepare Folding Buffer: Prepare a buffer of 0.1 M ammonium bicarbonate (pH 8.5) containing 50% v/v isopropanol.[3] To facilitate disulfide bond formation, a redox couple can be added, for example, 2 mM reduced glutathione (GSH) and 0.8 mM oxidized glutathione (GSSG).[5][6]

  • Add Peptide: Dissolve the purified reduced peptide (either linear or cyclic) in the folding buffer.

  • Initiate Folding: Allow the reaction to proceed at room temperature overnight with aeration.[3]

  • Monitor Reaction: Monitor the progress of the folding by RP-HPLC and mass spectrometry.[3]

  • Purification: Once the folding is complete, purify the correctly folded this compound by preparative RP-HPLC.[3]

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Ox_then_Cyc Strategy A: Oxidation then Cyclization SPPS_start Start with Resin Coupling Sequential Amino Acid Coupling & Deprotection SPPS_start->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Purify_Linear RP-HPLC Purification of Linear Peptide Cleavage->Purify_Linear Oxidation Oxidative Folding of Linear Peptide Purify_Linear->Oxidation Proceed to Strategy A Purify_Ox RP-HPLC Purification of Oxidized Peptide Oxidation->Purify_Ox Cyclization_Sol Solution-Phase Cyclization Purify_Ox->Cyclization_Sol Final_Purify_A Final RP-HPLC Purification Cyclization_Sol->Final_Purify_A Final_Product_A Final_Product_A Final_Purify_A->Final_Product_A Correctly Folded this compound G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyc_then_Ox Strategy B: Cyclization then Oxidation SPPS_start Start with Resin Coupling Sequential Amino Acid Coupling & Deprotection SPPS_start->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Purify_Linear RP-HPLC Purification of Linear Peptide Cleavage->Purify_Linear Cyclization Backbone Cyclization (e.g., Thioester Method) Purify_Linear->Cyclization Proceed to Strategy B Purify_Cyc RP-HPLC Purification of Cyclic Reduced Peptide Cyclization->Purify_Cyc Oxidation_Cyc Oxidative Folding of Cyclic Peptide Purify_Cyc->Oxidation_Cyc Final_Purify_B Final RP-HPLC Purification Oxidation_Cyc->Final_Purify_B Final_Product_B Final_Product_B Final_Purify_B->Final_Product_B Correctly Folded this compound G cluster_Folding_Solutions Folding Optimization cluster_Cyclization_Solutions Cyclization Optimization Start Low Yield or Purity Issue Identified Check_SPPS Review SPPS Protocol and Purity of Linear Peptide Start->Check_SPPS Check_Folding Evaluate Oxidative Folding Conditions Start->Check_Folding Check_Cyclization Assess Cyclization Reaction Efficiency Start->Check_Cyclization Resolution Improved Yield and Purity Check_SPPS->Resolution If successful Add_Solvent Incorporate Organic Co-solvent (e.g., Isopropanol) Check_Folding->Add_Solvent Optimize_Redox Optimize GSH/GSSG Ratio Check_Folding->Optimize_Redox Dilute_Peptide Perform Cyclization at High Dilution (~1 mg/mL) Check_Cyclization->Dilute_Peptide Screen_Reagents Screen Different Coupling Reagents (HBTU, BOP) Check_Cyclization->Screen_Reagents Optimize_Time Optimize Reaction Time Check_Cyclization->Optimize_Time Add_Solvent->Resolution Optimize_Redox->Resolution Dilute_Peptide->Resolution Screen_Reagents->Resolution Optimize_Time->Resolution

References

Technical Support Center: Overcoming Kalata B1 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aggregation of the cyclotide Kalata B1 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating or aggregating in my aqueous buffer?

A1: this compound has low intrinsic solubility in purely aqueous solutions due to hydrophobic patches on its surface.[1] Precipitation or aggregation is often a result of the peptide's limited solubility being exceeded. It is standard practice to first dissolve lyophilized this compound in an organic solvent, such as methanol, to create a stock solution before further dilution into aqueous buffers.[2][3]

Q2: I observe "aggregation" of this compound in my cell-based assay. Is this a problem?

A2: It is critical to distinguish between non-specific aggregation in solution and the functional self-association of this compound on cell membranes.[2] this compound's mechanism of action involves binding to membranes and oligomerizing to form pores, which is essential for its biological activity.[4][5] What may appear as aggregation in the presence of cells or liposomes is likely its intended pore-forming function.[2][4] In aqueous solutions, this compound is predominantly monomeric.[6]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: A stock solution of 1 mg/mL in methanol is a commonly used and effective starting point.[2][3] This stock can then be diluted into your desired experimental buffer.

Q4: How does pH affect the stability and solubility of this compound?

A4: this compound is exceptionally stable across a wide pH range due to its cyclic cystine knot structure.[4][7] However, for experimental purposes, maintaining a slightly acidic to neutral pH (e.g., pH 3.5 to 7.4) is often preferred to maintain solubility and prevent potential degradation under highly alkaline conditions over long incubation periods.[3]

Q5: Can sonication be used to dissolve this compound aggregates?

A5: Yes, gentle sonication in a water bath can help to break up aggregates and improve the dissolution of this compound in aqueous solutions.[3]

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer

This is a common issue arising from the low aqueous solubility of this compound.

Troubleshooting Steps:

  • Initial Dissolution in Organic Solvent: Ensure your lyophilized this compound is first dissolved in an organic solvent like methanol to a concentration of, for example, 1 mg/mL.[2][3]

  • Use of Co-solvents: If the final concentration of the organic solvent from your stock solution is not permissible in your experiment, consider the use of other co-solvents in your final buffer. The impact of these co-solvents on the peptide's activity should be validated.[3]

  • pH Adjustment: Maintain a slightly acidic to neutral pH (3.5 to 7.4) in your final aqueous buffer to aid solubility.[3]

  • Gentle Sonication: After dilution, if you observe any precipitate, gently sonicate the solution in a water bath to aid dissolution.[3]

Quantitative Data Summary

Table 1: Recommended Solvents and pH for this compound Solutions

ParameterRecommendationRationaleCitations
Stock Solution Solvent MethanolHigh solubility of lyophilized this compound.[2][3]
Stock Concentration 1 mg/mLA standard, effective concentration for stock solutions.[2][3]
Aqueous Buffer pH 3.5 - 7.4Promotes solubility and prevents potential long-term degradation at alkaline pH.[3]

Table 2: this compound Oligomeric State in Solution

PeptideBuffer ConditionOligomeric StateMethodCitations
This compound Phosphate BufferMainly monomeric, even at millimolar concentrations.Analytical Ultracentrifugation[6]
Kalata B2 Phosphate BufferEquilibrium mixture of monomer (30%), tetramer (42%), octamer (25%), and higher oligomers at 1.6 mM.Analytical Ultracentrifugation[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound to ensure maximum solubility.

  • Weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of methanol to achieve a concentration of 1 mg/mL.[2]

  • Vortex the solution until the peptide is completely dissolved.

  • Store the stock solution at -20°C.[2]

  • For working solutions, dilute the methanol stock into the desired aqueous buffer to the final concentration, ensuring the final methanol concentration is compatible with your experiment.[3]

Protocol 2: Assessing this compound Aggregation using Dynamic Light Scattering (DLS)

DLS is a technique used to determine the size distribution of particles in a solution. This can be used to assess the presence of aggregates.

  • Sample Preparation:

    • Prepare your this compound solution in the desired aqueous buffer.

    • Filter the sample through a 0.2 µm syringe filter to remove any dust or large particles.[8]

    • Approximately 30 µL of the sample is needed for the cuvette.[8]

  • Cuvette Preparation:

    • Thoroughly clean the cuvette by rinsing with distilled, filtered water, followed by ethanol, and a final rinse with distilled, filtered water.[8]

    • Ensure the cuvette is completely dry before adding the sample.

  • Measurement:

    • Perform the DLS measurement according to the instrument's instructions.

    • A monodisperse sample (indicative of no aggregation) will show a single, narrow peak in the size distribution profile. The presence of multiple peaks or a very broad peak may indicate aggregation.

Protocol 3: Analysis of this compound Oligomeric State by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It can be used to determine if this compound is present as a monomer or as larger aggregates.

  • Column and Buffer Preparation:

    • Equilibrate a suitable size exclusion column with your chosen aqueous buffer. The buffer should contain 100-200 mM salt (e.g., NaCl) to minimize non-specific interactions.[7]

  • Sample Preparation:

    • Prepare your this compound sample in the same buffer used to equilibrate the column.

    • Filter the sample through a 0.45 µm filter immediately before loading.[9]

  • Chromatography:

    • Inject the sample onto the equilibrated column.

    • Run the chromatography at a constant flow rate.

    • Monitor the elution profile using UV absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • The retention time of the this compound peak can be compared to that of molecular weight standards to determine its apparent molecular weight and thus its oligomeric state. A single peak corresponding to the monomeric molecular weight indicates a lack of aggregation.

Visualizations

Troubleshooting_Workflow start Observation: This compound Precipitation in Aqueous Buffer q1 Was the lyophilized peptide first dissolved in an organic solvent (e.g., methanol)? start->q1 sol1 Dissolve lyophilized this compound in methanol to a stock concentration of 1 mg/mL. q1->sol1 No q2 Is the pH of the aqueous buffer between 3.5 and 7.4? q1->q2 Yes sol1->q2 sol2 Adjust the buffer pH to a slightly acidic or neutral range. q2->sol2 No q3 Have you tried gentle sonication? q2->q3 Yes sol2->q3 sol3 Gently sonicate the solution in a water bath. q3->sol3 No end_fail If precipitation persists, consider using co-solvents in the final buffer. q3->end_fail Yes end_success Precipitate should be dissolved. Proceed with the experiment. sol3->end_success

Caption: Troubleshooting workflow for this compound precipitation.

Preparation_Workflow start Start: Lyophilized this compound step1 Dissolve in Methanol (e.g., to 1 mg/mL) start->step1 step2 Vortex until fully dissolved step1->step2 step3 Store stock solution at -20°C step2->step3 step4 Dilute stock into aqueous buffer (pH 3.5 - 7.4) step3->step4 step5 Optional: Gentle Sonication if any precipitate is observed step4->step5 end Final Monomeric this compound Solution Ready for Assay step5->end

Caption: Experimental workflow for preparing this compound solution.

Mechanism_Diagram cluster_solution Aqueous Solution cluster_membrane Cell Membrane kb1_monomer This compound (Monomer) aggregation Non-specific Aggregation (Unlikely for this compound) kb1_monomer->aggregation Low Propensity membrane_binding Membrane Binding kb1_monomer->membrane_binding Biological Activity oligomerization Functional Oligomerization membrane_binding->oligomerization pore_formation Pore Formation & Membrane Disruption oligomerization->pore_formation

References

Technical Support Center: Large-Scale Production of Kalata B1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of the cyclotide kalata B1. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, expression, purification, and handling of this unique peptide.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Problem IDQuestionPotential CausesTroubleshooting Solutions
SYN-01 Low yield of correctly folded this compound during chemical synthesis. - Improper Folding Conditions: The native folding of this compound can be inefficient in purely aqueous solutions due to the exposure of hydrophobic residues.[1] - Suboptimal Oxidation/Cyclization Strategy: The order and method of forming disulfide bonds and the cyclic backbone are critical. - Side Reactions and Oligomerization: Reactive side chains and intermolecular reactions can lead to unwanted byproducts.[1]- Utilize Partially Hydrophobic Solvents: Introduce organic solvents like isopropanol or acetonitrile into the folding buffer to stabilize hydrophobic residues.[1][2] - Empirically Test Folding Strategies: Compare the "oxidation first, then cyclization" approach with the "cyclization first, then oxidation" approach to determine the most efficient pathway for your system.[1][3] The latter often facilitates correct disulfide bond formation.[3] - Optimize Reaction Conditions: Adjust reaction times to minimize the formation of polymers and ensure appropriate protecting groups are used for reactive amino acid side chains.[1]
REC-01 High toxicity and low yields of recombinant this compound in E. coli. - Precursor Toxicity: The linear precursor of this compound or the cyclotide itself can be toxic to bacterial hosts.[1] - Inefficient In Vivo Cyclization: The cellular environment of E. coli may lack the necessary machinery for efficient folding and cyclization.[1]- Employ In Vitro Cyclization and Folding: Purify the linear precursor from the E. coli expression system first. Then, perform folding and cyclization in a controlled in vitro environment. This allows for optimization of buffer conditions, redox environment, and peptide concentration.[1]
CYC-01 Inefficient backbone cyclization. - Suboptimal Precursor Design: The amino acid sequence flanking the cyclization site is crucial for recognition by the cyclizing enzyme. - Low Cyclizing Enzyme Activity: Insufficient co-expression or activity of the asparaginyl endopeptidase (AEP) responsible for cyclization can limit the yield.[1]- Engineer the Precursor Sequence: Ensure the precursor design includes a C-terminal Asn residue at the P1 position and a small amino acid (e.g., Gly, Ala, Ser) at the P1' position. The P2' position should ideally be Leu or Ile.[1] - Optimize AEP Co-expression: Modulate the choice and expression level of the co-expressed AEP ligase gene, as subtle differences can significantly impact cyclization efficiency.[1]
PUR-01 Difficulty in purifying this compound. - Separation of Isoforms: Misfolded isomers and oligomers can be challenging to separate from the correctly folded monomer due to similar properties.[1] - Extraction from Biomass: Isolating the relatively small this compound from a complex mixture of cellular components is difficult.[1]- Utilize RP-HPLC: Employ reversed-phase high-performance liquid chromatography (RP-HPLC) with optimized gradients of organic solvents like acetonitrile. This method is highly effective for separating peptides based on hydrophobicity.[1] - Optimize Extraction Methods: For plant-based production, an initial extraction with a dichloromethane and methanol mixture can be effective.[1][4] For bacterial systems, a protocol involving cell lysis, clarification, and subsequent chromatographic steps is necessary.[1]
BIO-01 High variability in bioactivity assays between batches. - Inconsistent Purity and Folding: The presence of misfolded isomers or linear precursors can alter the biological activity of the sample.[2] - Improper Sample Handling and Storage: Although highly stable, the reduced form of this compound is more susceptible to degradation.[2] - Variable Experimental Conditions: The bioactivity of this compound can be sensitive to factors like cell line passage number and buffer composition.[2]- Thorough Characterization of Each Batch: Use HPLC to assess purity, Mass Spectrometry (MS) to confirm the correct mass, and Nuclear Magnetic Resonance (NMR) to verify the three-dimensional structure.[2] - Implement Strict Handling and Storage Protocols: Store stock solutions in a non-reducing buffer at -20°C or below and avoid buffers containing reducing agents unless intentionally studying the reduced form.[2] - Standardize Experimental Parameters: Maintain consistency in cell lines, passage numbers, cell densities, buffer systems, and incubation times.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary expression systems used for recombinant this compound production?

A1: The most common expression system for recombinant this compound is Escherichia coli, with strains like BL21(DE3), Rosetta(DE3), and Origami(DE3) being popular choices.[5] Plant-based expression systems and in vitro synthesis are also utilized.[5]

Q2: What methods can be used to achieve the backbone cyclization of this compound?

A2: Key strategies for backbone cyclization include:

  • Intein-mediated protein splicing: A widely used method where the linear this compound precursor is fused to a self-excising intein domain.[5]

  • Enzymatic ligation: Enzymes such as butelase 1 can efficiently cyclize the linear precursor, often with high yields.[5][6]

  • Chemical ligation: Techniques like native chemical ligation can be employed, typically after solid-phase peptide synthesis of the linear precursor.[5]

Q3: How can I improve the in vitro folding of my cyclized this compound?

A3: Optimizing the refolding buffer is crucial. Key parameters to consider include:

  • Redox Potential: The ratio of reduced to oxidized glutathione (GSH/GSSG) is critical for correct disulfide bond formation.

  • pH: The pH of the buffer can significantly influence the folding process.[5]

  • Additives: The inclusion of organic co-solvents like isopropanol can enhance folding efficiency.[7]

  • Temperature and Incubation Time: Lower temperatures and longer incubation times have been shown to improve the yield of natively folded cyclotides.[5]

Q4: What are the key analytical techniques for characterizing this compound?

A4: Robust analytical methods are essential to confirm the identity, purity, and structure of this compound. The primary techniques are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for detecting and quantifying this compound in complex samples. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for confirming the correct three-dimensional structure and the knotted arrangement of the three disulfide bonds.[2][8]

Quantitative Data

Table 1: Reported Yields for Different this compound Production Strategies

Production StrategyExpression System / MethodReported YieldReference
Recombinant ExpressionE. coli with thioredoxin fusion tag60 mg of purified cyclotide per L of culture[9]
In Vitro Enzymatic CyclizationAEP-mediated cyclization of [G1K]-GL and [G1L]-GL mutants~90% within 5 minutes[10]
In Vitro Enzymatic CyclizationButelase 1-mediated cyclization>95%[6]
Plant-based ExpressionNicotiana benthamiana (transient)~0.3 mg/g dry mass (whole plants)[11]
Plant-based ExpressionNicotiana benthamiana (infiltrated leaves)~1.0 mg/g dry mass[11]

Experimental Protocols

Protocol 1: In Vitro Cyclization and Oxidative Folding of Linear this compound Precursor

This protocol is adapted for a linear this compound precursor synthesized with a C-terminal thioester for native chemical ligation or produced recombinantly.

  • Purification of Linear Precursor: Purify the synthesized or expressed linear peptide by RP-HPLC to >95% purity and lyophilize the pure fractions.[1]

  • Cyclization Reaction:

    • Dissolve the purified linear precursor in a cyclization buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0).[12]

    • If using native chemical ligation, the presence of a thiol catalyst will initiate the reaction.

  • Oxidative Folding:

    • To facilitate disulfide bond formation, add reduced glutathione (GSH) and oxidized glutathione (GSSG) to the cyclization buffer to create a redox environment. A common starting point is a 10:1 ratio of GSH to GSSG (e.g., 1 mM GSH and 0.1 mM GSSG).[1]

    • To improve folding efficiency, a partially hydrophobic co-solvent, such as 20-50% isopropanol, can be included.[7]

    • Stir the reaction mixture at room temperature with gentle aeration for 16-24 hours.[1]

  • Monitoring and Purification:

    • Monitor the progress of the reaction by RP-HPLC and mass spectrometry. The correctly folded and cyclic product will have a different retention time and the expected mass.[1]

    • Once the reaction is complete, purify the cyclic this compound using preparative RP-HPLC.[1]

  • Characterization: Confirm the structure and disulfide connectivity of the final product using NMR spectroscopy and mass spectrometry.[1]

Protocol 2: Extraction of Native this compound from Oldenlandia affinis

This protocol outlines the extraction of this compound from its natural plant source.

  • Plant Material: Harvest and dry the aerial parts of Oldenlandia affinis.

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Perform an extraction with a 1:1 (v/v) mixture of dichloromethane and methanol.[4]

  • Purification:

    • After extraction, the crude extract is subjected to purification by RP-HPLC.[4][12]

Visualizations

Kalata_B1_Production_Workflows cluster_synthesis Chemical Synthesis cluster_recombinant Recombinant Production cluster_folding Folding and Cyclization cluster_downstream Downstream Processing s_spps Solid-Phase Peptide Synthesis s_cleavage Cleavage from Resin s_spps->s_cleavage s_linear Linear this compound Precursor s_cleavage->s_linear f_strategy1 Strategy 1: Oxidation First s_linear->f_strategy1 f_strategy2 Strategy 2: Cyclization First s_linear->f_strategy2 r_expression Gene Expression (e.g., E. coli, Plants) r_precursor Precursor Protein r_expression->r_precursor r_purify_linear Purification of Linear Precursor r_precursor->r_purify_linear r_purify_linear->f_strategy1 r_purify_linear->f_strategy2 f_oxidation Oxidative Folding (Disulfide Bonds) f_strategy1->f_oxidation f_cyclization1 Backbone Cyclization f_oxidation->f_cyclization1 f_folded Folded Cyclic This compound f_cyclization1->f_folded f_cyclization2 Backbone Cyclization f_strategy2->f_cyclization2 f_oxidation2 Oxidative Folding (Disulfide Bonds) f_cyclization2->f_oxidation2 f_oxidation2->f_folded d_purify RP-HPLC Purification f_folded->d_purify d_char Characterization (MS, NMR) d_purify->d_char d_final Pure this compound d_char->d_final

Caption: Overview of this compound production workflows.

Troubleshooting_Low_Yield start Low Yield of Correctly Folded This compound cause1 Improper Folding Conditions start->cause1 cause2 Suboptimal Oxidation/ Cyclization Strategy start->cause2 cause3 Side Reactions & Oligomerization start->cause3 solution1 Use Partially Hydrophobic Solvents cause1->solution1 solution2 Test Oxidation First vs. Cyclization First cause2->solution2 solution3 Optimize Reaction Time & Protecting Groups cause3->solution3

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing Oxidative Folding of Kalata B1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the oxidative folding of kalata B1.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and oxidative folding of this compound, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Low Yield of Correctly Folded this compound - Inefficient disulfide bond formation.- Formation of misfolded disulfide isomers.[1]- Suboptimal solvent conditions for folding.[2][3]- Interference from impurities in the linear or cyclic peptide precursor.[1]- Optimize Redox Buffer: Adjust the ratio of reduced (GSH) to oxidized (GSSG) glutathione to favor the formation of the thermodynamically stable native isomer.[1]- Introduce Organic Co-solvents: The inclusion of 20-50% isopropanol can stabilize surface-exposed hydrophobic residues and promote correct folding.[1][2][4]- Purify Intermediates: Ensure high purity of the linear or cyclic-reduced peptide precursor before initiating oxidative folding to remove any interfering substances.[1]- Consider Folding Strategy: The "cyclization then oxidation" strategy often leads to higher yields of the correctly folded cyclic peptide as the backbone is already constrained.[1][3]
Presence of Multiple Peaks on RP-HPLC Analysis - Incomplete folding reaction.- Presence of misfolded isomers with non-native disulfide connectivity.[2]- Aggregation of the peptide.- Formation of a stable two-disulfide intermediate which can be a kinetic trap.[5][6]- Monitor Folding Kinetics: Analyze samples at different time points to determine the optimal reaction time.- Optimize Folding Conditions: Systematically vary buffer pH, temperature, and co-solvent concentration to minimize misfolding.[7]- Purification: Isolate the peak corresponding to the native this compound using preparative RP-HPLC. The correctly folded peptide is typically more hydrophobic and has a longer retention time.[8][9]
Peptide Aggregation and Precipitation During Folding - High peptide concentration.- Unfavorable buffer conditions (pH, ionic strength).- Exposure of hydrophobic residues leading to intermolecular interactions.[2]- Reduce Peptide Concentration: Perform folding at a lower peptide concentration (e.g., 0.5 mg/ml).[8]- Optimize Buffer: Screen different buffer systems and pH values (typically pH 8.0-8.5 is used).[4]- Add Solubilizing Agents: The use of organic co-solvents like isopropanol can help maintain peptide solubility.[2][3]
Inconsistent Bioactivity Between Batches - Incomplete or incorrect folding, leading to a mixture of active and inactive isomers.[1]- Degradation of the peptide during storage or handling.- Variability in assay conditions.[1]- Ensure Complete Folding and Purification: Verify the purity and correct folding of each batch using analytical techniques like RP-HPLC and mass spectrometry.[1]- Standardize Handling and Storage: Store this compound in a non-reducing buffer at -20°C or below to prevent degradation.[1]- Control Assay Parameters: Use consistent buffer systems, cell lines, and incubation times in all bioactivity assays.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing and folding this compound?

A1: There are two primary strategies for the chemical synthesis and folding of this compound:

  • Oxidation then Cyclization: The linear peptide precursor is first oxidized to form the three disulfide bonds. This pre-organizes the peptide's N- and C-termini in close proximity, which facilitates the final cyclization step.[1][3] However, this method can result in a mixture of disulfide isomers that are difficult to separate.[1]

  • Cyclization then Oxidation: The linear peptide is first cyclized, and then the disulfide bonds are formed through oxidation.[1][3] This approach often leads to a higher yield of the correctly folded cyclic peptide because the backbone is already constrained.[1]

Q2: Why are organic solvents like isopropanol often used in the folding buffer?

A2: this compound has a significant number of surface-exposed hydrophobic residues.[2] In purely aqueous solutions, these hydrophobic patches can lead to aggregation and misfolding. Organic co-solvents, such as isopropanol, create a partially hydrophobic environment that helps to stabilize these residues, thereby promoting correct intramolecular folding and minimizing intermolecular aggregation.[2][3]

Q3: How can I monitor the progress of the oxidative folding reaction?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for monitoring the oxidative folding of this compound.[2] The reduced, unfolded peptide will have a shorter retention time than the correctly folded, native peptide, which is more hydrophobic.[9] By taking aliquots of the folding reaction at different time points, you can track the disappearance of the reduced peptide peak and the appearance of the native peptide peak. Mass spectrometry can be used to confirm the mass of the folded product.[1]

Q4: What is the "cyclic cystine knot" and why is it important?

A4: The cyclic cystine knot (CCK) is the defining structural motif of cyclotides like this compound. It consists of a head-to-tail cyclized peptide backbone and three interlocking disulfide bonds (I-IV, II-V, III-VI).[10][11] This unique topology confers exceptional stability to the peptide, making it resistant to thermal, chemical, and enzymatic degradation.[11] The intact CCK is crucial for the biological activity of this compound.[1]

Q5: Can linear versions of this compound be active?

A5: Generally, the cyclic backbone is considered crucial for the full range of biological activities of this compound.[1] While some acyclic versions might retain a similar three-dimensional fold if the cystine knot is intact, linearization often leads to a significant reduction or complete loss of bioactivity.[1][11]

Quantitative Data Summary

The following table summarizes reported folding yields for this compound under different experimental conditions.

StrategyFolding Buffer ConditionsYield (%)Reference
Oxidation then CyclizationWide range of aqueous solutionsLow[2]
Oxidation then CyclizationPartially hydrophobic solvent conditions"Significant yield"[2][3]
Cyclization then OxidationAqueous solution"Significant degree"[3]
Cyclization then Oxidation0.1 M ammonium bicarbonate (pH 8), 1 mM GSH, with 2-propanolImproved efficiency[2]
One-pot Cyclization and FoldingpH 7.2 buffer with GSH, then adjust to pH 8.0 with GSSG and 50% isopropanolNot specified, but generally efficient[4]
One-pot Cyclization and Folding (D-kalata B1)0.1 M ammonium carbonate (pH 8.2), 50% isopropanol, 1 mM GSH38%[9]

Experimental Protocols

Protocol 1: Oxidative Folding of Linear this compound (Oxidation then Cyclization Strategy)
  • Peptide Dissolution: Dissolve the purified linear this compound precursor in the folding buffer. A typical buffer is 0.1 M ammonium bicarbonate (pH 8.0-8.5).[4]

  • Addition of Redox System and Co-solvent: To the peptide solution, add a redox system, such as 1 mM reduced glutathione (GSH) and 0.2 mM oxidized glutathione (GSSG).[4] To improve folding efficiency, add a partially hydrophobic co-solvent, such as isopropanol, to a final concentration of 20-50%.[4]

  • Folding Reaction: Gently stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them by RP-HPLC.

  • Purification: Once the folding is complete, purify the correctly folded linear peptide by preparative RP-HPLC.

  • Cyclization: Perform the in-solution cyclization of the folded linear peptide using appropriate coupling reagents.

Protocol 2: One-Pot Cyclization and Oxidative Folding of a this compound Precursor

This protocol is suitable for recombinant expression systems that yield a linear precursor, for example, with an intein fusion partner.

  • Cyclization Induction: Incubate the purified linear this compound precursor in a buffer at pH 7.2 containing a high concentration of a thiol, such as reduced glutathione (GSH), to induce intein splicing and cyclization.[4] This reaction is typically carried out overnight.[4]

  • Adjustment for Oxidative Folding: After cyclization is complete, adjust the reaction conditions for oxidative folding. Add oxidized glutathione (GSSG) to achieve an optimal GSH:GSSG ratio (e.g., 4:1) and isopropanol to a final concentration of 50%.[4] Maintain the pH at approximately 8.0.[4]

  • Folding Reaction: Allow the oxidative folding reaction to proceed for 20-24 hours with gentle stirring.[4]

  • Purification and Characterization: Purify the folded this compound using preparative RP-HPLC and characterize it by mass spectrometry to confirm the correct mass and folding.

Visualizations

Oxidative_Folding_Workflow cluster_strategy1 Strategy 1: Oxidation then Cyclization cluster_strategy2 Strategy 2: Cyclization then Oxidation A1 Linear Peptide Precursor B1 Oxidative Folding (Redox Buffer +/- Co-solvent) A1->B1 C1 Correctly Folded Linear Peptide B1->C1 Correct Folding D1 Misfolded Isomers B1->D1 Misfolding E1 Cyclization (e.g., HBTU) C1->E1 F1 Active this compound E1->F1 A2 Linear Peptide Precursor B2 Cyclization (e.g., Thioester) A2->B2 C2 Cyclic Reduced Peptide B2->C2 D2 Oxidative Folding (Redox Buffer +/- Co-solvent) C2->D2 E2 Active this compound D2->E2

Caption: Synthetic pathways for this compound production.

Troubleshooting_Workflow Start Low Yield or Multiple HPLC Peaks Q1 Check Purity of Precursor Peptide Start->Q1 Sol1 Purify Precursor Peptide Q1->Sol1 Impure Q2 Optimize Folding Buffer? Q1->Q2 Pure Sol1->Q2 Sol2a Add/Vary Co-solvent (e.g., Isopropanol) Q2->Sol2a Sol2b Adjust Redox Ratio (GSH/GSSG) Q2->Sol2b Sol2c Screen pH and Temperature Q2->Sol2c End Purify Final Product via RP-HPLC Q2->End Optimized Q3 Monitor Folding Kinetics? Sol2a->Q3 Sol2b->Q3 Sol2c->Q3 Sol3 Adjust Reaction Time Q3->Sol3 Sol3->End

Caption: Troubleshooting workflow for optimizing this compound folding.

References

Stability of kalata B1 at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Kalata B1

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cyclotide this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding its stability under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound exceptionally stable?

A1: this compound's remarkable stability stems from its unique and rigid three-dimensional structure, known as a cyclic cystine knot (CCK). This motif is characterized by two key features: a head-to-tail cyclized peptide backbone and an embedded cystine knot core formed by three interlocking disulfide bonds.[1][2][3][4][5] This compact, knotted structure provides significant resistance to thermal, chemical, and enzymatic degradation compared to typical linear peptides.[4][6]

Q2: How stable is this compound at high temperatures?

A2: this compound exhibits high thermal stability, remaining structurally intact at temperatures approaching boiling (approximately 90-100°C).[1][4] Its structure is known to be reversibly unfolded, meaning it can refold to its native conformation after being subjected to heat and then cooled.

Q3: What is the stability of this compound across different pH ranges?

A3: this compound is generally stable in acidic conditions.[1][2] However, it is susceptible to degradation under alkaline conditions (pH > 7). Specifically, at a pH of 9.0 and a temperature of 37°C, approximately 50% of the peptide degrades over seven days.[6][7] This degradation is often initiated by the deamidation of asparagine residues.[6]

Q4: Is this compound resistant to enzymatic degradation?

A4: Yes, in its native, oxidized form, this compound is highly resistant to a wide range of proteases, including trypsin, endoproteinase Glu-C, and thermolysin.[1][2][8][9] This resistance is attributed to its rigid structure, which limits access of proteases to the peptide backbone. However, if the disulfide bonds are reduced, the resulting linear peptide is readily degraded by these enzymes.[1][2][8]

Q5: Which structural component is more critical for this compound's stability: the cyclic backbone or the cystine knot?

A5: Studies have shown that the cystine knot, formed by the three disulfide bonds, is more crucial for the chemical stability of this compound than its circular backbone.[1][2][8] Variants of this compound with a broken backbone but an intact cystine knot largely retain their stability against chemical denaturants, whereas mutants with fewer than three disulfide bonds are significantly less stable.[1][2][8]

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound in my experiment.

  • Possible Cause 1: Alkaline pH.

    • Troubleshooting: Verify the pH of your buffers. If the pH is above 7.0, especially around 9.0 or higher, this could be the cause of degradation.[6][10] Consider performing your experiment at a neutral or acidic pH if the protocol allows.

  • Possible Cause 2: Presence of reducing agents.

    • Troubleshooting: Ensure that your experimental setup is free from reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, unless intentionally studying the reduced form. The reduction of the disulfide bonds in the cystine knot makes the peptide susceptible to degradation.[2][8]

  • Possible Cause 3: Contamination with proteases.

    • Troubleshooting: While unlikely to affect the native form, ensure all your reagents and labware are free from protease contamination, especially if working with a variant or modified form of this compound that may have reduced stability.

Issue 2: this compound appears to be inactive or shows reduced activity.

  • Possible Cause 1: Incorrect folding or disulfide bond formation.

    • Troubleshooting: If you are using synthetically produced or refolded this compound, verify its three-dimensional structure and the connectivity of the disulfide bonds using analytical techniques like NMR or mass spectrometry. Improperly folded peptide will lack the stable structure required for its activity.

  • Possible Cause 2: Modification of critical residues.

    • Troubleshooting: Ensure that the experimental conditions do not lead to unintended chemical modifications of amino acid residues that are critical for its biological activity. For instance, certain residues are essential for its membrane-disrupting activity.[5]

Data on this compound Stability

Table 1: Thermal and Chemical Denaturant Stability of this compound and Its Analogs
Peptide VariantConditionObservationAnalytical MethodReference
Native this compoundHeating up to 97°C (370 K)Reversible unfolding; structure recovered upon cooling1D ¹H NMR[1]
Native this compound6 M Guanidine Hydrochloride (GdHCl)No significant unfoldingFluorescence & CD Spectroscopy[1][2]
Native this compound8 M UreaNo significant unfoldingFluorescence & CD Spectroscopy[1][2]
Acyclic Permutant6 M Guanidine Hydrochloride (GdHCl)No significant unfoldingFluorescence & CD Spectroscopy[1][2]
Two-disulfide Mutant6 M Guanidine Hydrochloride (GdHCl)Less stable than native this compoundFluorescence & CD Spectroscopy[1][2]
Table 2: Stability of this compound Mutants at Alkaline pH
PeptideMutation% Stability (pH 9.0, 37°C, 7 days)Fold Change vs. Wild-TypeReference
This compoundWild-Type~50%1.0[6][7]
[G1K]kB1Gly1 -> Lys~100%2.0[6][7]
[G1L]kB1Gly1 -> Leu~100%2.0[6][7]
[N29K]kB1Asn29 -> Lys~100%2.0[6][7]
[E7K]kB1Glu7 -> LysReadily degraded< 1.0[7]
[P3K]kB1Pro3 -> LysFully degraded0.0[7]
Note: Stability was determined by quantifying the remaining intact peptide using HPLC.[7]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using NMR Spectroscopy
  • Sample Preparation: Dissolve this compound in the desired buffer (e.g., H₂O/D₂O 9:1, pH 3.5) to a final concentration suitable for NMR (e.g., 0.2-2.5 mM).

  • Initial Spectrum Acquisition: Record a one-dimensional ¹H NMR spectrum at a starting temperature (e.g., 25°C or 37°C).

  • Temperature Incrementation: Increase the temperature of the NMR probe in increments (e.g., 5-10°C) up to the maximum desired temperature (e.g., 97°C).

  • Spectral Acquisition at Each Temperature: Acquire a ¹H NMR spectrum at each temperature point after allowing the sample to equilibrate.

  • Cooling and Final Spectrum: Cool the sample back down to the initial temperature and acquire a final spectrum.

  • Data Analysis: Compare the spectra. A stable peptide will show well-dispersed peaks even at high temperatures, and the final spectrum will be nearly identical to the initial one, indicating reversible unfolding.[1]

Protocol 2: Assessment of Chemical Stability using Fluorescence Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer).

  • Denaturant Titration: Prepare stock solutions of the chemical denaturant (e.g., 8 M Guanidine Hydrochloride or 10 M Urea). Add aliquots of the denaturant stock solution to the peptide solution to achieve a range of final denaturant concentrations.

  • Fluorescence Measurement: For each concentration, record the intrinsic tryptophan fluorescence spectrum. Excite the sample at 295 nm and record the emission spectrum from approximately 310 to 400 nm.

  • Data Analysis: Monitor for changes in fluorescence intensity and a shift in the wavelength of maximum emission (λ_max). Unfolding typically exposes the tryptophan residue to the aqueous environment, leading to a red shift in λ_max (e.g., from ~335 nm to ~350 nm).[1] For this compound, minimal to no change is expected, indicating high stability.

Protocol 3: Assessment of Enzymatic Stability using LC-MS
  • Sample Preparation: Incubate this compound at a specific concentration (e.g., 1 mg/mL) with a chosen protease (e.g., trypsin) at the enzyme's optimal pH and temperature (e.g., 37°C).

  • Time-Course Analysis: At various time points (e.g., 0, 1, 5, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid like formic acid).

  • LC-MS Analysis: Analyze each quenched sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the components and identify them by their mass.

  • Data Analysis: Monitor the peak corresponding to the mass of intact this compound over the time course. The absence of significant degradation products and the persistence of the intact this compound peak indicate enzymatic stability.[1]

Visualizations

experimental_workflow cluster_stress Application of Stress Conditions cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation Peptide_Sample This compound Sample (Wild-Type or Mutant) Thermal Thermal Stress (e.g., 25°C to 97°C) Peptide_Sample->Thermal Chemical Chemical Denaturants (e.g., GdHCl, Urea, pH) Peptide_Sample->Chemical Enzymatic Proteolytic Enzymes (e.g., Trypsin) Peptide_Sample->Enzymatic NMR NMR Spectroscopy Thermal->NMR Structural Integrity Fluorescence_CD Fluorescence & CD Spectroscopy Chemical->Fluorescence_CD Unfolding Profile LCMS LC-MS Enzymatic->LCMS Degradation Products Stability_Profile Stability Profile Determined NMR->Stability_Profile Fluorescence_CD->Stability_Profile LCMS->Stability_Profile

Caption: General workflow for assessing the stability of this compound.

stability_factors Stability Exceptional Stability of this compound CCK Cyclic Cystine Knot (CCK) Motif Stability->CCK Backbone Cyclic Backbone (Head-to-Tail) CCK->Backbone Knot Cystine Knot Core (3 Disulfide Bonds) CCK->Knot Resistance Resistance To: CCK->Resistance Thermal Thermal Degradation Resistance->Thermal Chemical Chemical Denaturation Resistance->Chemical Enzymatic Enzymatic Digestion Resistance->Enzymatic

Caption: Key structural determinants of this compound's stability.

References

Technical Support Center: Optimizing Kalata B1 Serum Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the degradation of Kalata B1 during serum stability assays.

Frequently Asked Questions (FAQs)

Q1: What makes this compound exceptionally stable, and why am I still seeing degradation in my serum assay?

A1: this compound's remarkable stability is primarily due to its unique cyclic cystine knot (CCK) motif, which consists of a head-to-tail cyclized backbone and three interlocking disulfide bonds.[1][2] This structure makes it highly resistant to thermal, chemical, and enzymatic degradation under many conditions.[2][3][4] However, degradation can still occur in a serum stability assay due to a few key factors:

  • Presence of Reducing Agents: If the disulfide bonds that form the cystine knot are reduced, the peptide's structure is compromised, making it significantly more susceptible to enzymatic and chemical breakdown.[2][3][4]

  • Extreme pH Conditions: Highly alkaline conditions (pH > 9.0) can lead to deamidation and hydrolysis over time, affecting the integrity of the peptide.[3][5][6]

  • Improper Sample Handling: Repeated freeze-thaw cycles of this compound solutions can increase the rate of chemical degradation.[3][7]

Q2: My this compound is precipitating out of the serum solution during the assay. What can I do to prevent this?

A2: Peptide precipitation during serum stability assays is a common issue that can lead to inaccurate quantification of the remaining peptide. Here are some troubleshooting steps:

  • Optimize Peptide Concentration: High concentrations of the peptide in the serum matrix can lead to aggregation and precipitation. Try reducing the final concentration of this compound in the incubation mixture.

  • Check Solvent Compatibility: Ensure the solvent used to dissolve the stock solution of this compound is compatible with the serum matrix. Abrupt changes in solvent environment can cause the peptide to fall out of solution.

  • Protein Precipitation Method: The method used to stop the enzymatic reaction and precipitate serum proteins can sometimes co-precipitate the peptide of interest. If you are using a strong acid like trichloroacetic acid (TCA), consider switching to an organic solvent-based precipitation method, such as using cold acetonitrile.[8]

Q3: I'm observing high variability in my this compound stability results between different batches of serum. Why is this happening?

A3: Serum is a complex biological matrix, and its composition can vary significantly between different donors and even between different batches from the same supplier. This variability can impact the results of your stability assay:

  • Protease Activity: The types and concentrations of active proteases can differ between serum batches, leading to different rates of peptide degradation.[8] It has been observed that peptides are generally degraded faster in serum than in plasma due to the activation of proteases during the coagulation process.[8][9][10][11]

  • Binding Proteins: The presence of different concentrations of binding proteins in the serum can affect the free concentration of this compound available for degradation or analysis.

  • Solution: To minimize this variability, it is recommended to use a consistent source of pooled serum for all comparative experiments.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Rapid Degradation of this compound Presence of reducing agents in the sample or buffer.Ensure all solutions are free from reducing agents like dithiothreitol (DTT).[2][4]
High pH of the incubation buffer.Adjust the pH of the serum/buffer mixture to a physiological range (pH 7.2-7.4) to avoid base-catalyzed hydrolysis.[3]
Contamination with exogenous proteases.Use sterile techniques and high-purity reagents to prepare all solutions.
Low Recovery of this compound at Time Zero Co-precipitation of the peptide with serum proteins.Use an organic solvent (e.g., acetonitrile) to precipitate serum proteins instead of a strong acid.[8]
Adsorption of the peptide to labware.Use low-binding microcentrifuge tubes and pipette tips.
Improper dissolution of lyophilized peptide.Ensure the lyophilized this compound is fully dissolved in a suitable solvent before adding it to the serum.
Inconsistent Results Between Replicates Inaccurate pipetting of small volumes.Calibrate pipettes regularly and use reverse pipetting for viscous liquids like serum.
Incomplete mixing of peptide and serum.Gently vortex the mixture after adding the peptide to the serum to ensure homogeneity.
Variable incubation temperatures.Use a calibrated incubator with stable temperature control.

Quantitative Data Summary

The stability of this compound and its mutants can be influenced by specific amino acid substitutions, particularly under alkaline conditions.

PeptideMutation% Stability (pH 9.0, 37°C, 7 days)Fold Change vs. Wild-TypeReference
This compoundWild-Type~50%1.0[1]
This compound Mutant[N29K]>95%~1.9[5][6]
This compound Mutant[G1K]>95%~1.9[5][6]
This compound Mutant[G1L]>95%~1.9[5][6]
This compound Mutant[E7K]<20%<0.4[5]
This compound Mutant[P3K]0% (fully degraded)0[5]
Note: Stability was calculated based on the percentage of the original peptide remaining in solution.

Detailed Experimental Protocol: In Vitro Serum Stability Assay for this compound

This protocol outlines a general method for assessing the stability of this compound in serum.

1. Materials:

  • Lyophilized this compound

  • Pooled human or animal serum (e.g., from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile with 0.1% formic acid (cold)

  • HPLC or LC-MS system for analysis

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water or PBS.

  • Incubation Setup:

    • Thaw an aliquot of serum and pre-warm to 37°C in a water bath.[12]

    • In a microcentrifuge tube, spike the pre-warmed serum with the this compound stock solution to a final concentration of, for example, 10 µM.[12]

    • Gently vortex to ensure the mixture is homogeneous.

  • Time-Course Sampling:

    • Incubate the mixture at 37°C with gentle shaking.[8]

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.[3][12][13]

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a larger volume (e.g., 3 volumes) of cold quenching solution to stop enzymatic activity and precipitate serum proteins.[8][12]

    • Vortex the mixture and incubate on ice for at least 20 minutes.[8]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[12]

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the intact this compound.

    • Analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method. A typical HPLC method would use a C18 column with a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid, monitoring at 214 nm.[3]

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the peak area at time zero.[3]

    • Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½).[12]

Visualizations

KalataB1_Stability_Assay_Workflow Workflow for Troubleshooting this compound Serum Stability Assays start Start: this compound Sample prep_peptide Prepare Peptide Stock (e.g., 1 mg/mL in PBS) start->prep_peptide incubate Incubate Peptide with Serum (37°C, Timed Aliquots) prep_peptide->incubate prep_serum Prepare Serum (Thaw, Pre-warm to 37°C) prep_serum->incubate ts_degradation Issue: Rapid Degradation? incubate->ts_degradation quench Quench Reaction & Precipitate Proteins (e.g., Cold Acetonitrile) ts_precipitation Issue: Precipitation? quench->ts_precipitation centrifuge Centrifuge to Pellet Proteins analyze Analyze Supernatant (HPLC / LC-MS) centrifuge->analyze ts_variability Issue: High Variability? analyze->ts_variability data_analysis Calculate % Remaining Peptide & Half-life end End: Stability Profile data_analysis->end ts_degradation->prep_peptide Yes: Check for reducing agents, adjust pH ts_degradation->quench No ts_precipitation->prep_peptide Yes: Optimize concentration, change precipitation method ts_precipitation->centrifuge No ts_variability->prep_serum Yes: Use pooled serum, check pipetting ts_variability->data_analysis No

Caption: Troubleshooting workflow for this compound serum stability assays.

References

Technical Support Center: Alanine Scanning Mutagenesis of Kalata B1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving alanine scanning mutagenesis to identify key residues in the cyclotide kalata B1.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of performing alanine scanning mutagenesis on this compound?

A1: Alanine scanning mutagenesis is a systematic method used to determine the contribution of individual amino acid residues to the structure and function of a protein. In the context of this compound, this technique is employed to identify key residues that are essential for its biological activities, such as hemolytic, insecticidal, and cytotoxic effects.[1][2] By replacing each non-cysteine residue with alanine, researchers can pinpoint the specific side chains that form the "bioactive face" of the molecule responsible for its membrane disruption capabilities.[1]

Q2: Which residues in this compound have been identified as critical for its biological activity through alanine scanning?

A2: Alanine scanning studies have revealed a cluster of residues that are crucial for the lytic activity of this compound.[1] The most critical residues are located in loop 1 (Gly-6, Glu-7, Thr-8) and loop 5 (Trp-23, Val-25).[1] Substitution of these residues with alanine leads to a significant reduction or complete loss of hemolytic and insecticidal activity.[1][2] Other residues, such as Gly-12, Asn-15, Thr-16, and Pro-3, have been shown to have a moderate effect on activity.[1]

Q3: Does the alanine substitution in this compound mutants affect the overall structure of the peptide?

A3: For the most part, the cyclic cystine knot framework of this compound is highly stable and tolerant of single alanine substitutions without significant structural perturbation.[2][3] This structural robustness makes cyclotides like this compound an attractive scaffold for protein engineering and drug design.[2] However, the substitution of the highly conserved glutamic acid at position 7 (Glu-7) can lead to a loss of a network of hydrogen bonds, potentially affecting structural stability.[1]

Q4: What is the proposed mechanism of action for this compound's bioactivity?

A4: The prevailing theory is that this compound exerts its biological effects through a receptor-independent mechanism involving direct interaction with and disruption of cell membranes.[3][4] The key residues identified through alanine scanning form a bioactive face that is thought to be responsible for membrane binding and the subsequent formation of pores, leading to leakage of cellular contents.[1][4] Studies have shown that this compound has a preference for membranes containing phosphatidylethanolamine (PE) phospholipids.[4][5]

Troubleshooting Guides

Issue 1: Low yield of synthetic this compound alanine mutants during solid-phase peptide synthesis (SPPS).

  • Possible Cause: Incomplete coupling or deprotection steps, aggregation of the peptide on the resin, or issues with the final cleavage and cyclization.

  • Troubleshooting Steps:

    • Monitor Coupling Efficiency: Use a qualitative test (e.g., Kaiser or TNBS test) to ensure complete coupling after each amino acid addition.[6] For difficult couplings, especially with β-branched amino acids, consider double coupling or using a stronger coupling agent.[7]

    • Optimize Deprotection: Extend the piperidine treatment time for Fmoc removal if steric hindrance is suspected.

    • Address Aggregation: If peptide aggregation is suspected, perform the synthesis at a slightly elevated temperature or use a more specialized resin.[6]

    • Test Cleavage: Before committing to a large-scale cleavage, perform a small-scale test cleavage and analyze the product by mass spectrometry to confirm the presence of the desired linear peptide.[6]

    • Optimize Cyclization: The efficiency of the head-to-tail cyclization can be sequence-dependent. Vary the peptide concentration and the cyclization reagents to find the optimal conditions. Strategies include oxidation followed by cyclization or cyclization prior to oxidation.[8][9]

Issue 2: Poor folding and disulfide bond formation of the synthesized linear peptide.

  • Possible Cause: Incorrect redox conditions in the folding buffer, peptide aggregation, or inappropriate pH.

  • Troubleshooting Steps:

    • Optimize Folding Buffer: The choice of solvent can be critical. Partially hydrophobic conditions may be required to stabilize surface-exposed hydrophobic residues during folding.[8][9] Experiment with different ratios of aqueous buffer to organic solvents like isopropanol.

    • Control Redox Potential: Use a glutathione redox buffer (a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation. The ratio of reduced to oxidized glutathione may need to be optimized.

    • Vary pH: The optimal pH for oxidative folding of cyclotides is typically slightly alkaline (around pH 7.5-8.5).

    • Peptide Concentration: High peptide concentrations can favor intermolecular disulfide bond formation and aggregation. Perform folding at a low peptide concentration (e.g., < 0.1 mg/mL).

Issue 3: Inconsistent results in the hemolytic assay for this compound mutants.

  • Possible Cause: Variation in red blood cell (RBC) preparation, incorrect peptide concentration, or issues with data analysis.

  • Troubleshooting Steps:

    • Standardize RBC Preparation: Ensure that the RBCs are washed thoroughly to remove plasma components and are resuspended to a consistent final concentration for each experiment.

    • Accurate Peptide Quantification: Use a reliable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or amino acid analysis) to accurately determine the concentration of your peptide stock solutions.

    • Include Controls: Always include a positive control (wild-type this compound) and a negative control (buffer only) in your assay.

    • Generate Dose-Response Curves: Instead of testing a single concentration, perform the assay over a range of peptide concentrations to determine the HC50 (the concentration that causes 50% hemolysis). This provides a more robust measure of activity.

Data Presentation

Table 1: Summary of the Effect of Alanine Mutations on the Lytic Activity of this compound

ResidueLoopLytic Activity (% of Wild-Type)Impact on Activity
Pro-3620-40%Moderate Decrease
Val-4640-60%Slight Decrease
Gly-61<5%Critical
Glu-71<5%Critical
Thr-81<5%Critical
Val-10240-60%Slight Decrease
Gly-11240-60%Slight Decrease
Gly-12220-40%Moderate Decrease
Asn-15320-40%Moderate Decrease
Thr-16320-40%Moderate Decrease
Trp-235<5%Critical
Val-255<5%Critical
Arg-28640-60%Slight Decrease

Data compiled from studies on lytic activity against phospholipid vesicles, which correlates well with hemolytic activity.[1]

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Analogs

Linear precursors of this compound and its alanine mutants can be assembled using manual or automated Boc or Fmoc-based solid-phase peptide synthesis.[3][10]

  • Resin: A suitable resin, such as a PAM resin for Boc chemistry or a highly acid-labile resin like 2-chlorotrityl chloride for Fmoc chemistry, is used as the solid support.[10][11]

  • Amino Acid Coupling: Amino acids are added sequentially. For Boc chemistry, HBTU with in situ neutralization is a common coupling strategy.[10] For Fmoc chemistry, coupling reagents like HATU/DIPEA are frequently used.[12]

  • Cleavage: For Boc chemistry, the peptide is cleaved from the resin using hydrogen fluoride (HF) with scavengers like p-cresol and p-thiocresol.[10] For Fmoc chemistry on a highly acid-labile resin, a mild solution of TFA (e.g., 1% in DCM) can be used to cleave the peptide while keeping side-chain protecting groups intact, which is advantageous for subsequent cyclization in solution.[11]

2. Cyclization and Oxidative Folding

Two primary strategies can be employed:

  • Strategy A: Oxidation then Cyclization: The linear, reduced peptide is first subjected to oxidative folding conditions to form the three disulfide bonds. This pre-organizes the N- and C-termini in close proximity, facilitating the final cyclization step.[8][9]

  • Strategy B: Cyclization then Oxidation: The linear peptide is first cyclized, often using native chemical ligation where a C-terminal thioester reacts with an N-terminal cysteine.[3][9] The resulting cyclic peptide is then subjected to oxidative folding.[8]

3. Hemolytic Assay

This assay measures the ability of this compound and its mutants to lyse red blood cells.

  • Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs several times with an isotonic buffer (e.g., PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs to a final concentration of approximately 1-2% (v/v).

  • Prepare Peptide Dilutions: Prepare a series of dilutions of the this compound analogs in the same isotonic buffer.

  • Incubation: Mix the peptide dilutions with the RBC suspension in a 96-well plate. Include a negative control (buffer only) and a positive control for 100% lysis (e.g., Triton X-100).

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of around 415 nm.[9]

  • Calculate Percentage Hemolysis: The percentage of hemolysis is calculated using the formula: (% Hemolysis) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.

Mandatory Visualizations

Alanine_Scanning_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_folding Cyclization & Folding cluster_analysis Analysis & Characterization start Design Alanine Mutants of this compound spps Solid-Phase Peptide Synthesis (SPPS) of Linear Precursors start->spps cleavage Cleavage from Resin spps->cleavage purify_linear HPLC Purification of Linear Peptides cleavage->purify_linear cyclize Backbone Cyclization purify_linear->cyclize fold Oxidative Folding (Disulfide Bond Formation) cyclize->fold purify_cyclic HPLC Purification of Folded Cyclotides fold->purify_cyclic ms Mass Spectrometry (MS) (Verify Mass) purify_cyclic->ms nmr NMR Spectroscopy (Structural Analysis) purify_cyclic->nmr bioassay Biological Assays (e.g., Hemolytic Assay) purify_cyclic->bioassay analysis Data Analysis & Interpretation bioassay->analysis

Caption: Workflow for alanine scanning mutagenesis of this compound.

Residue_Activity_Relationship cluster_residues Key Residue Clusters cluster_activity Biological Activity critical Critical Residues (e.g., Glu-7, Trp-23) <5% Activity bioactive_face Formation of Bioactive Face critical->bioactive_face moderate Moderately Important Residues (e.g., Gly-12, Asn-15) 20-40% Activity moderate->bioactive_face slight Slightly Important Residues (e.g., Val-10, Arg-28) 40-60% Activity slight->bioactive_face membrane_interaction Membrane Interaction & Pore Formation bioactive_face->membrane_interaction cell_lysis Cell Lysis (Hemolytic/Insecticidal Activity) membrane_interaction->cell_lysis

Caption: Impact of residue mutations on this compound's bioactivity.

References

Technical Support Center: Strategies to Mitigate Kalata B1 Off-Target Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cyclotide Kalata B1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's off-target cytotoxicity?

A1: this compound primarily exerts its cytotoxic effects through membrane disruption. It specifically interacts with phosphatidylethanolamine (PE) phospholipids, which can be present on the outer leaflet of cell membranes.[1] This interaction leads to the formation of pores, causing leakage of cellular contents and ultimately cell death.[2][3] This mechanism is not always specific to target cells, as any cell exposing sufficient PE on its surface can be susceptible.

Q2: How can I reduce the off-target cytotoxicity of this compound in my experiments?

A2: Several strategies can be employed to reduce the off-target cytotoxicity of this compound:

  • Amino Acid Substitution: Modifying the amino acid sequence of this compound, particularly on its "bioactive face," can significantly reduce cytotoxicity. Alanine and lysine scanning mutagenesis studies have identified key residues that, when substituted, lead to decreased hemolytic and cytotoxic activity.

  • Combination Therapy: Using this compound in combination with other therapeutic agents can allow for lower, less toxic concentrations of this compound to be used while still achieving the desired biological effect. For instance, this compound has been shown to sensitize glioblastoma cells to the chemotherapeutic drug temozolomide.[4][5]

  • Targeted Drug Delivery: Although still an emerging area for this compound specifically, encapsulating the peptide in drug delivery systems like liposomes or nanoparticles is a well-established strategy to reduce systemic toxicity and improve targeted delivery of therapeutic agents.[3][6]

Q3: Are there any known downstream signaling pathways affected by this compound's off-target activity?

A3: Yes. Beyond direct membrane lysis, certain mutants of this compound have been shown to modulate specific intracellular signaling pathways. For example, the [T20K] this compound mutant can suppress the proliferation of activated T-lymphocytes by decreasing the expression of the interleukin-2 (IL-2) surface receptor and reducing IL-2 secretion and gene expression.[4][7] This suggests that in some cell types, the effects of this compound and its analogs can be more nuanced than simple membrane disruption.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in non-target control cells.

Possible Cause Troubleshooting Step
High Concentration of this compound Perform a dose-response curve to determine the IC50 value for your specific non-target cell line. Use the lowest effective concentration for your target cells that shows minimal toxicity in your non-target controls.
High Sensitivity of Control Cell Line If possible, switch to a control cell line known to be less sensitive to membrane-disrupting peptides. Characterizing the PE exposure on the surface of your control cells may provide insights into their sensitivity.
Contaminants in Peptide Stock Ensure the purity of your this compound stock. Contaminants from the synthesis process can contribute to cytotoxicity.

Issue 2: Inconsistent cytotoxicity results between experiments.

Possible Cause Troubleshooting Step
Peptide Aggregation Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Peptides can aggregate over time, leading to variable activity.
Inconsistent Cell Seeding and Health Ensure consistent cell seeding density and use cells that are in the logarithmic growth phase. Regularly check for mycoplasma contamination.
Assay Variability Standardize all incubation times and ensure thorough mixing of reagents. Use appropriate controls, including a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

Issue 3: Difficulty in decoupling desired activity from off-target cytotoxicity.

Possible Cause Troubleshooting Step
Overlapping Bioactive Surfaces Utilize this compound mutants. Alanine or lysine scanning can help identify mutants where the desired activity (e.g., insecticidal) is retained, but off-target effects (e.g., hemolysis) are reduced.
Lack of Specificity Consider a combination therapy approach. By using a sub-toxic concentration of this compound, you may be able to sensitize target cells to another therapeutic agent, thereby achieving specificity through the action of the second molecule.

Data Presentation

Table 1: Cytotoxicity of this compound and its Analogs in Various Cell Lines

Peptide/CompoundCell LineAssayIC50 (µM)Reference
This compound (natural)U-87 MGMTT2.4 - 21.1[5][8]
This compound (synthetic)U-87 MGMTT2.4[5]
This compound (synthetic)T-98GMTT2.6[5]
Cycloviolacin O3U-87 MGMTT4.1[5]
Cycloviolacin O19U-87 MGMTT3.5[5]
Vitri EU-87 MGMTT21.1[5]
TemozolomideU-87 MGMTT1617.0[5]
TemozolomideT-98GMTT1160.0[5]

Table 2: Hemolytic Activity of this compound and its Mutants

PeptideIncubation TimeIC50 (µM)Reference
Native this compound1 hour26.0[1]
Native this compound14 hours5.0[1]
D-Kalata B1 (enantiomer)1 hour77.0[1]
D-Kalata B1 (enantiomer)14 hours11.0[1]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound dilutions. Include untreated cells as a negative control and cells treated with a lysis agent like Triton X-100 as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Hemolysis Assay

This assay measures the lytic effect of this compound on red blood cells (RBCs).

  • RBC Preparation: Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 0.25-2% (v/v).

  • Peptide Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of this compound. Include a negative control (PBS only) and a positive control (1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm or 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.

Protocol 3: Solid-Phase Peptide Synthesis of this compound Mutants

This protocol outlines the general steps for creating this compound analogs with amino acid substitutions.

  • Peptide Assembly: Synthesize the linear peptide precursor on a solid-phase resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage: Cleave the peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Cyclization: Perform head-to-tail cyclization of the linear peptide in solution using a suitable coupling agent.

  • Oxidative Folding: Induce the formation of the three disulfide bonds by air oxidation in a redox buffer.

  • Purification and Verification: Purify the final cyclotide by reverse-phase HPLC and verify its mass and structure using mass spectrometry and NMR.

Visualizations

KalataB1_Cytotoxicity_Pathway This compound Off-Target Cytotoxicity Mechanism KalataB1 This compound PE Phosphatidylethanolamine (PE) KalataB1->PE Binds to PoreFormation Pore Formation KalataB1->PoreFormation Induces CellMembrane Non-Target Cell Membrane PE->CellMembrane Located on CellLysis Cell Lysis and Death PoreFormation->CellLysis Leads to

Caption: Mechanism of this compound-induced off-target cytotoxicity.

Mitigation_Strategies_Workflow Workflow for Mitigating this compound Cytotoxicity cluster_strategies Mitigation Strategies cluster_assessment Assessment AminoAcidSub Amino Acid Substitution (e.g., Alanine/Lysine Scan) CytotoxicityAssay In Vitro Cytotoxicity Assays (MTT, Hemolysis) AminoAcidSub->CytotoxicityAssay TargetActivityAssay Desired Activity Assay (e.g., Insecticidal, Anti-cancer) AminoAcidSub->TargetActivityAssay ComboTherapy Combination Therapy (e.g., with Chemotherapeutics) ComboTherapy->CytotoxicityAssay ComboTherapy->TargetActivityAssay DrugDelivery Drug Delivery Systems (e.g., Liposomes, Nanoparticles) DrugDelivery->CytotoxicityAssay DrugDelivery->TargetActivityAssay ReducedCytotoxicity Reduced Off-Target Cytotoxicity CytotoxicityAssay->ReducedCytotoxicity TargetActivityAssay->ReducedCytotoxicity IL2_Signaling_Pathway Modulation of IL-2 Signaling by [T20K] this compound T20K_KalataB1 [T20K] this compound IL2_Receptor IL-2 Receptor Expression T20K_KalataB1->IL2_Receptor Decreases IL2_Secretion IL-2 Secretion T20K_KalataB1->IL2_Secretion Reduces T_Cell Activated T-Lymphocyte T_Cell->IL2_Receptor T_Cell->IL2_Secretion T_Cell_Proliferation T-Cell Proliferation IL2_Receptor->T_Cell_Proliferation Promotes IL2_Secretion->T_Cell_Proliferation Promotes

References

Technical Support Center: Refolding Misfolded Kalata B1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the refolding of misfolded kalata B1 species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing very low yields of correctly folded this compound after chemical synthesis and refolding. What are the common causes and how can we improve the yield?

A: Low yields of correctly folded this compound are a common challenge due to its complex cyclic cystine knot structure. Key factors and troubleshooting steps are outlined below:

  • Folding Conditions: The native folding of this compound can be inefficient in purely aqueous solutions because a significant number of hydrophobic residues are exposed on the surface.[1]

    • Troubleshooting: Introduce partially hydrophobic solvent conditions to stabilize these exposed residues during folding.[1] Experiment with varying concentrations of organic solvents like isopropanol or acetonitrile in your folding buffer.[1] A common condition is 50% isopropanol.[2][3]

  • Oxidation Strategy: The timing of disulfide bond formation (oxidation) relative to the cyclization of the peptide backbone is critical.[1][4]

    • Troubleshooting: Compare two main strategies:

      • Oxidation then Cyclization: The linear peptide precursor is first oxidized to form the disulfide bonds, which can pre-organize the peptide for cyclization.[4] This can bring the N- and C-termini into proximity, facilitating the final cyclization step.[4] However, this can result in a mixture of disulfide isomers that are difficult to separate.[4]

      • Cyclization then Oxidation: The linear peptide is first cyclized, and then the disulfide bonds are formed. This can lead to a higher yield of the correctly folded cyclic peptide as the backbone is already constrained.[4]

  • Redox Environment: An optimal redox buffer is crucial for efficient and correct disulfide bond formation.

    • Troubleshooting: Optimize the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A commonly used ratio is 4:1 or 5:1 (GSH:GSSG).[5][6] For example, a buffer containing 1 mM GSH and 0.2 mM GSSG can be effective.[5]

  • Peptide Concentration: High peptide concentrations can favor intermolecular interactions, leading to aggregation.

    • Troubleshooting: Keep the final peptide concentration low (e.g., 1 mg/mL) to favor intramolecular cyclization and folding.[1][3]

Q2: During refolding, our this compound peptide tends to aggregate and precipitate out of solution. How can we prevent this?

A: Aggregation is a common issue, particularly given the hydrophobic nature of this compound. Here are some strategies to mitigate aggregation:

  • Use of Co-solvents: As mentioned, organic solvents like isopropanol can help to solubilize the peptide and its folding intermediates.[4]

  • Refolding Additives: Certain "refolding agents" can help to keep the misfolded protein in solution.

    • Troubleshooting: Consider adding arginine (e.g., 0.5 M) to your refolding buffer, which is known to suppress aggregation.

  • On-column Refolding: Refolding the peptide while it is bound to a chromatography resin can prevent aggregation by physically separating the molecules.

    • Troubleshooting: If using a tagged version of this compound (e.g., His-tag), you can bind the denatured peptide to the column and then gradually exchange the denaturing buffer with a refolding buffer.

Q3: We are using a recombinant system (e.g., E. coli) to produce a this compound precursor, but we are facing issues with toxicity and inefficient cyclization. What can we do?

A: Recombinant production of cyclotides like this compound in bacterial hosts presents its own set of challenges.

  • Precursor Toxicity: The linear precursor or the cyclotide itself can be toxic to E. coli.[1]

  • Inefficient Cyclization: The cellular environment of E. coli may not be optimal for the folding and cyclization of this compound.[1]

    • Troubleshooting: An effective strategy is in vitro cyclization and folding after purification of the linear precursor.[1] This approach provides greater control over the process by allowing for the optimization of buffer conditions, redox environment, and peptide concentration.[1] Intein-mediated cyclization is a commonly used method in this context.[7][8]

Q4: How can we confirm that our refolded this compound has the correct disulfide bond connectivity and three-dimensional structure?

A: Characterization of the final product is essential to ensure it is the correctly folded, active form.

  • Mass Spectrometry (MS): This technique can confirm the correct mass of the cyclized and oxidized peptide.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is highly effective for purifying and assessing the homogeneity of the refolded peptide.[1] Correctly folded this compound has a characteristic retention time due to its surface-exposed hydrophobic patch.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method to confirm the three-dimensional structure and the correct disulfide bond arrangement of the cyclic cystine knot.[2][9] The chemical shifts of the refolded peptide should match those of the native peptide.[10]

Data Presentation

Table 1: Comparison of Reported Yields for Different this compound Synthesis and Folding Strategies

StrategyDescriptionReported YieldReference
Chemical Synthesis (Oxidation then Cyclization) Linear peptide is oxidized first, then cyclized.Can result in a mixture of isomers, impacting final yield of correctly folded peptide.[4]
Chemical Synthesis (Cyclization then Oxidation) Linear peptide is cyclized first, then oxidized.Can lead to a higher yield of the correctly folded peptide.[4]
One-Pot Cyclization and Oxidative Folding (from linear precursor) Cyclization and disulfide bond formation occur in a single reaction vessel.38% for the cyclization and folding step.[3]
Recombinant Production with Intein-mediated Cyclization (in vitro) Linear precursor is expressed in E. coli, purified, and then cyclized and folded in vitro.Close to 20% based on the linear precursor.[11]

Experimental Protocols

Protocol 1: In Vitro Cyclization and Oxidative Folding of a Linear this compound Precursor

This protocol is adapted for a linear this compound precursor, for instance, one produced recombinantly with a C-terminal thioester for cyclization.

  • Purification of the Linear Precursor: Purify the linear this compound precursor using appropriate chromatography techniques (e.g., affinity chromatography if tagged, followed by RP-HPLC).

  • Cyclization and Folding Reaction:

    • Dissolve the purified linear peptide in the reaction buffer to a final concentration of 1 mg/mL.[3]

    • Reaction Buffer: 0.1 M Ammonium Bicarbonate (pH 8.0-8.5).[3][5]

    • Additives:

      • 50% Isopropanol.[2][3][11]

      • Reduced Glutathione (GSH) to a final concentration of 1-2 mM.[2][3]

      • Oxidized Glutathione (GSSG) to a final concentration of 0.2-0.4 mM.[5][6]

    • Stir the reaction mixture at room temperature with aeration for 16-24 hours.[3][11]

  • Monitoring the Reaction: Monitor the progress of the reaction by RP-HPLC and mass spectrometry.

  • Purification of Folded this compound: Once the reaction is complete, purify the correctly folded this compound using preparative RP-HPLC.[3]

Visualizations

experimental_workflow cluster_purification Purification cluster_final Final Product chem_synth Chemical Synthesis of Linear Precursor purify_linear Purify Linear Precursor (e.g., RP-HPLC) chem_synth->purify_linear rec_synth Recombinant Expression of Linear Precursor rec_synth->purify_linear ox_then_cyc 1. Oxidation (Disulfide Bond Formation) purify_linear->ox_then_cyc cyc_then_ox 1. Cyclization (Backbone Ligation) purify_linear->cyc_then_ox cyc_after_ox 2. Cyclization (Backbone Ligation) ox_then_cyc->cyc_after_ox ox_after_cyc 2. Oxidation (Disulfide Bond Formation) cyc_then_ox->ox_after_cyc purify_final Final Purification (RP-HPLC) ox_after_cyc->purify_final cyc_after_ox->purify_final folded_kb1 Correctly Folded This compound purify_final->folded_kb1

Caption: Synthetic pathways for this compound production.

troubleshooting_workflow cluster_params Key Parameters to Optimize start Misfolded this compound (Low Yield / Aggregation) check_conditions Review Refolding Conditions start->check_conditions solvent Solvent Composition (e.g., add Isopropanol) check_conditions->solvent Issue: Aggregation redox Redox Buffer (GSH:GSSG Ratio) check_conditions->redox Issue: Incorrect Disulfides concentration Peptide Concentration (Lower to reduce aggregation) check_conditions->concentration Issue: Aggregation strategy Synthesis Strategy (Oxidation vs. Cyclization first) check_conditions->strategy Issue: Low Yield analysis Analyze Purity and Fold (HPLC, MS, NMR) solvent->analysis redox->analysis concentration->analysis strategy->analysis success Correctly Folded this compound analysis->success Correct Fold failure Iterate Optimization analysis->failure Incorrect Fold failure->check_conditions

Caption: Troubleshooting workflow for refolding misfolded this compound.

References

Validation & Comparative

Cyclotides in Glioblastoma Therapy: A Comparative Analysis of Kalata B1 and Cycloviolacin O2 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of effective treatments for glioblastoma (GBM), the most aggressive form of brain cancer, researchers are exploring novel therapeutic avenues. Among the promising candidates are cyclotides, a class of plant-derived peptides known for their exceptional stability and cytotoxic properties. This guide provides a detailed comparison of the cytotoxic effects of two prominent cyclotides, Kalata B1 and Cycloviolacin O2, on glioblastoma cells, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and Cycloviolacin O2 demonstrate dose-dependent cytotoxicity against various glioblastoma cell lines.[1][2] Cycloviolacin O2 generally exhibits more potent direct cytotoxicity with lower IC50 values compared to this compound in some studies.[2] However, this compound has been shown to be a powerful chemosensitizing agent, significantly enhancing the efficacy of the standard-of-care chemotherapy drug, temozolomide (TMZ).[1][3] The primary mechanism of action for these cyclotides involves the disruption of the cancer cell membrane.[1][4]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Cycloviolacin O2 in different glioblastoma cell lines as reported in various studies.

CyclotideCell LineIC50 (µM)Reference
This compound U-87 MG3.21[2]
U-87 MG7.92 (Best Fit)[2]
T-98G2.4 - 21.1 (range)[1]
U25110.88[2]
Cycloviolacin O2 U-87 MG0.45[2]
U-87 MG4.50 (Best Fit)[2]
U2510.79[2]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density, passage number, and specific assay protocols. The "Best Fit" values are as reported in the cited study.[2]

Experimental Protocols

The cytotoxic effects of this compound and Cycloviolacin O2 on glioblastoma cells are primarily assessed using cell viability assays. A commonly employed method is the MTT assay.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration at which a cyclotide reduces the viability of glioblastoma cells by 50% (IC50).

Methodology:

  • Cell Culture: Human glioblastoma cell lines (e.g., U-87 MG, T-98G) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 6,000 cells per well) and allowed to adhere overnight.[5]

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the cyclotides (e.g., 0.1, 1, 5, and 10 µM).[2][5] Control wells receive medium with the vehicle (e.g., DMSO, ensuring the final concentration is non-toxic, typically <0.1%).[1]

  • Incubation: The treated plates are incubated for a specified period, typically 72 hours.[2][5]

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 values are then calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Assay cluster_analysis Data Analysis start Seed Glioblastoma Cells (e.g., U-87 MG, T-98G) treat Treat with Cyclotides (this compound or Cycloviolacin O2) at varying concentrations start->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability (%) read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for determining cyclotide cytotoxicity in glioblastoma cells.

Mechanism of Action: Membrane Disruption

The cytotoxic activity of cyclotides like this compound and Cycloviolacin O2 is primarily attributed to their ability to disrupt cell membranes.[1] This process is initiated by the binding of the cyclotide to phosphatidylethanolamine (PE)-enriched phospholipids, which are more exposed on the outer leaflet of cancer cell membranes compared to healthy cells.[1][4]

Following binding, the cyclotides insert into the lipid bilayer, leading to the formation of pores and subsequent loss of membrane integrity.[1] This disruption allows for the leakage of cellular contents and the influx of extracellular molecules, ultimately leading to cell death.[2] In the context of chemosensitization, this membrane permeabilization is thought to facilitate the entry of co-administered chemotherapeutic agents like TMZ into the cancer cells, thereby enhancing their cytotoxic effect.[6]

Cyclotide_Mechanism_of_Action cluster_membrane Glioblastoma Cell Membrane membrane Phospholipid Bilayer (PE-enriched) cyclotide Cyclotide (this compound or Cycloviolacin O2) binding Binding to PE Lipids cyclotide->binding binding->membrane insertion Insertion into Membrane binding->insertion pore Pore Formation insertion->pore disruption Membrane Integrity Loss pore->disruption death Cell Death (Cytotoxicity) disruption->death

Caption: Proposed mechanism of cyclotide-induced cytotoxicity in glioblastoma.

Conclusion

Both this compound and Cycloviolacin O2 present as viable candidates for further investigation in the context of glioblastoma treatment. While Cycloviolacin O2 demonstrates superior direct cytotoxicity in several studies, the ability of this compound to significantly enhance the efficacy of temozolomide highlights its potential as a valuable adjuvant therapy. Future research should focus on in vivo studies to validate these in vitro findings and to further elucidate the precise molecular interactions and signaling pathways involved in their cytotoxic and chemosensitizing effects. The development of synthetic cyclotides also offers a promising avenue for producing these complex molecules in quantities sufficient for clinical research.[7]

References

A Head-to-Head Comparison of Cyclotide Scaffolds: Kalata B1 vs. MCoTI-II for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two leading cyclotide scaffolds, kalata B1 and MCoTI-II, for researchers and drug development professionals. This guide provides a comparative overview of their structural stability, biological activity, and amenability to bioengineering, supported by experimental data and detailed protocols.

Cyclotides, a class of plant-derived peptides, have garnered significant attention in drug discovery due to their exceptional stability and versatile scaffold structure. Their unique cyclic cystine knot (CCK) motif, a head-to-tail cyclized backbone combined with three interlocking disulfide bonds, confers remarkable resistance to thermal, chemical, and enzymatic degradation.[1][2][3] Among the various cyclotide subfamilies, the Möbius cyclotide this compound and the trypsin inhibitor MCoTI-II have emerged as prominent candidates for the development of novel peptide-based therapeutics.[4] This guide provides a comprehensive comparison of these two scaffolds, offering insights into their respective advantages and limitations for drug design.

Structural and Physicochemical Properties

This compound, the prototypical Möbius cyclotide, was first identified from the plant Oldenlandia affinis and is known for its uterotonic activity.[5][6][7] MCoTI-II, isolated from the seeds of Momordica cochinchinensis, belongs to the trypsin inhibitor subfamily and is characterized by its potent trypsin inhibitory activity.[1] While both share the core CCK architecture, they differ in their amino acid sequences and the topology of their peptide backbones.[4] this compound contains a cis-proline residue in loop 5 that induces a 180° twist in the backbone, a feature absent in the bracelet and trypsin inhibitor subfamilies to which MCoTI-II belongs.[7][8]

PropertyThis compoundMCoTI-IIReference
Subfamily MöbiusTrypsin Inhibitor[7][8]
Source Oldenlandia affinisMomordica cochinchinensis[6][7]
Size 29 amino acids34 amino acids[1]
Key Structural Feature cis-Proline in loop 5 causing a backbone twist-[7][8]
Native Biological Activity Uterotonic, antimicrobial, insecticidalTrypsin inhibitor[5][6][8]

Comparative Performance as Drug Scaffolds

The utility of a scaffold is determined by its stability, toxicity profile, and its capacity to accommodate foreign peptide sequences without compromising its structural integrity, a process known as molecular grafting.[1][2]

Stability

Both this compound and MCoTI-II exhibit exceptional stability, a primary advantage of the cyclotide scaffold. Quantitative studies on this compound have demonstrated its resistance to a range of harsh conditions, including high temperatures, extreme pH, and proteolytic enzymes.[9][10] MCoTI-II shares this high level of stability, a crucial attribute for developing orally bioavailable drugs.[6]

Stability ParameterThis compoundMCoTI-IIReference
Thermal Stability Stable at temperatures approaching boilingHighly stable[3][10]
Chemical Stability Resistant to 6 M GdHCl and 8 M ureaHighly stable[10]
Enzymatic Stability Resistant to degradation by various proteasesHighly resistant to proteolysis[9][11]
In Vivo Half-life (rats) ~78-192 minutes (for native and grafted forms)Not explicitly stated, but high in vivo stability confirmed[6][9]
Cytotoxicity and Immunogenicity

A critical consideration for any drug scaffold is its inherent toxicity. Native this compound exhibits hemolytic activity, which can be a significant drawback.[1] However, this activity can be mitigated or eliminated through single-point mutations without disrupting the overall fold.[1] In contrast, MCoTI-II is non-hemolytic and generally considered non-toxic to human cells at high concentrations, making it an attractive starting point for drug design.[1] Information on the immunogenicity of both scaffolds is an area of ongoing research.

Biological PropertyThis compoundMCoTI-IIReference
Hemolytic Activity Present in native formNon-hemolytic[1]
Cytotoxicity Can be cytotoxic; IC50 <22 µM in some cancer cell linesNon-toxic to human cells up to 100 µM[1][12]
Cell Penetration Binds to cell membranesCan penetrate cells[1][4][13]
Bioengineering and Grafting Potential

Both scaffolds have been successfully used for molecular grafting, where a bioactive peptide epitope is inserted into one of the scaffold's loops.[2] This approach aims to confer the stability of the cyclotide to the grafted peptide.

This compound has been used as a scaffold to display and stabilize pharmacologically active peptides, including antagonists for bradykinin and vascular endothelial growth factor A (VEGF-A) receptors.[5][9] A point-mutated version of this compound (T20K) has even shown oral activity in a mouse model of multiple sclerosis.[5][7]

MCoTI-II is also highly amenable to grafting. It has been engineered to inhibit various targets, including the BCR-Abl kinase and α-synuclein-induced cytotoxicity.[5][6] Notably, MCoTI-based cyclotides have been developed to target intracellular protein-protein interactions, a challenging class of drug targets.[6] The ability of MCoTI-II to penetrate cells provides a distinct advantage for delivering bioactive peptides to intracellular targets.[1][13]

Experimental Methodologies

The following are summaries of common experimental protocols used in the evaluation of this compound and MCoTI-II.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Both this compound and MCoTI-II and their analogs are routinely synthesized using Fmoc-based solid-phase peptide synthesis.[3][8]

  • Purification: The synthesized peptides are typically purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Structural Analysis
  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method used to confirm the three-dimensional structure and correct disulfide bond connectivity of the cyclotides.[9][10] Peptides are typically dissolved in a mixture of H₂O/D₂O for analysis.[9]

Stability Assays
  • Thermal and Chemical Stability: Stability is often assessed by monitoring changes in the peptide's structure using techniques like NMR, circular dichroism, and fluorescence spectroscopy under various conditions (e.g., high temperature, presence of denaturants like guanidine hydrochloride or urea).[10]

  • Enzymatic Stability: Peptides are incubated with various proteases (e.g., trypsin, chymotrypsin) over time. The amount of intact peptide remaining is quantified by RP-HPLC.[11]

Cytotoxicity Assays
  • MTT Assay: The metabolic activity of cells, and thus their viability, is measured after incubation with varying concentrations of the cyclotides. This colorimetric assay is a standard method to determine the IC50 (half-maximal inhibitory concentration) values.[12]

Pharmacokinetic Studies
  • In Vivo Administration: Pharmacokinetic parameters are determined by administering the cyclotides to animal models (e.g., rats) via intravenous (IV) or oral (PO) routes.[9]

  • Blood Sampling and Analysis: Blood samples are collected at various time points post-administration. Plasma concentrations of the cyclotides are then quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).[9]

Visualizing Workflows and Pathways

General Workflow for Cyclotide-Based Drug Development

DrugDevelopmentWorkflow cluster_0 Scaffold Selection & Design cluster_1 Synthesis & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo & Preclinical Studies Scaffold Choose Scaffold (this compound or MCoTI-II) Grafting Graft Bioactive Epitope Scaffold->Grafting Synthesis Chemical Synthesis (SPPS) Grafting->Synthesis Purification Purification (RP-HPLC) Synthesis->Purification Structure Structural Analysis (NMR) Purification->Structure Stability Stability Assays (Thermal, Chemical, Enzymatic) Structure->Stability Cytotoxicity Cytotoxicity Assays (MTT) Stability->Cytotoxicity Binding Target Binding Assays Cytotoxicity->Binding Pharmacokinetics Pharmacokinetic Studies (Animal Models) Binding->Pharmacokinetics Efficacy In Vivo Efficacy Studies Pharmacokinetics->Efficacy

Caption: A generalized workflow for the development of drug candidates using cyclotide scaffolds.

Conceptual Signaling Pathway Inhibition

SignalingPathway cluster_0 Intracellular Signaling Cascade Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation) GeneExpression->CellularResponse MCoTI_Grafted Grafted MCoTI-II (Cell-Penetrable) MCoTI_Grafted->Kinase2 Inhibition

References

L- vs. D-kalata B1: A Comparative Guide to Enantiomeric Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the naturally occurring L-kalata B1 and its synthetic mirror-image enantiomer, D-kalata B1. The data presented herein, supported by detailed experimental protocols, reveals key insights into the structure-activity relationships of this prototypical cyclotide, highlighting a mechanism of action that is not dependent on chiral protein receptors.

Data Presentation: Quantitative Comparison of Bioactivities

The biological activities of L-kalata B1 and D-kalata B1 have been assessed in several key assays. While both enantiomers exhibit activity, the potency of the natural L-form is generally greater. This difference is attributed to a higher affinity of L-kalata B1 for cellular membranes.

Activity TypeOrganism/Cell LineParameterL-kalata B1D-kalata B1Reference(s)
Hemolytic Activity Human Red Blood CellsIC₅₀ (1 hour)26.0 µM77.0 µM[1]
Anti-HIV Activity Human Lymphoblastoid Cells (HIV-1RF)EC₅₀0.9 µM2.5 µM[1]
Cytotoxicity Human Lymphoblastoid CellsIC₅₀6.3 µM10.5 µM[1]
Anthelmintic Activity Nematode LarvaeActivityEquivalent to D-kalata B1Equivalent to L-kalata B1[2]
Insecticidal Activity Helicoverpa larvaeActivitySimilar to D-kalata B1Similar to L-kalata B1[2]

Mechanism of Action: Membrane Disruption

The prevailing mechanism of action for both L- and D-kalata B1 is the disruption of cellular membranes, a process that does not rely on stereospecific protein receptor binding[1][2]. The activity is primarily driven by an initial interaction with phosphatidylethanolamine (PE) phospholipids in the cell membrane, followed by peptide oligomerization and the formation of transmembrane pores, leading to leakage of cellular contents and cell death[2][3]. The lower activity of D-kalata B1 is correlated with its reduced affinity for these phospholipid bilayers[1].

Kalata B1 Mechanism of Action cluster_solution Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Intracellular Space k_monomer This compound Monomer binding Initial Binding k_monomer->binding Interaction with pe_lipid PE Phospholipid binding->pe_lipid oligomerization Oligomerization binding->oligomerization leads to pore Pore Formation oligomerization->pore results in leakage Leakage of Cellular Contents pore->leakage causes cell_death Cell Death leakage->cell_death leads to

This compound's membrane disruption pathway.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to ensure reproducibility.

Hemolytic Activity Assay

This assay quantifies the ability of this compound enantiomers to lyse red blood cells.

1. Preparation of Erythrocytes:

  • Obtain fresh human red blood cells (RBCs).

  • Wash the RBCs three times with phosphate-buffered saline (PBS), pH 7.4, by centrifugation at 1500 x g for 30 seconds, aspirating the supernatant after each wash.

  • Resuspend the washed RBCs in PBS to a final concentration of 0.25% (v/v).

2. Peptide Incubation:

  • Prepare serial dilutions of L- and D-kalata B1 in PBS in a 96-well microtiter plate.

  • Add 100 µL of the 0.25% RBC suspension to 20 µL of each peptide dilution (final peptide concentrations typically range from 1.5 to 85 µM).

  • Include a negative control (PBS only) and a positive control (a lytic agent such as 0.1% Triton X-100 for 100% hemolysis).

  • Incubate the plate at 37°C for 1 hour or 14 hours.

3. Data Acquisition and Analysis:

  • Centrifuge the plate at 150 x g for 5 minutes to pellet intact RBCs.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm, which corresponds to the released hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • Determine the IC₅₀ value (the concentration that causes 50% hemolysis) from the dose-response curve.

Anti-HIV Activity Assay (Cytopathic Effect Inhibition)

This assay measures the ability of the this compound enantiomers to protect host cells from the cell-killing effects of HIV-1 infection.

1. Cell and Peptide Preparation:

  • Culture human T-lymphoblastoid cells (e.g., CEM-SS) in an appropriate culture medium.

  • Seed the cells into a 96-well microtiter plate.

  • Prepare serial dilutions of L- and D-kalata B1 in the culture medium and add them to the designated wells.

2. Infection and Incubation:

  • Add a pre-titered amount of HIV-1 stock (e.g., HIV-1RF) to all wells except for the uninfected cell control wells.

  • Include control wells for uninfected cells, infected untreated cells, and cells treated with a known anti-HIV drug.

  • Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO₂.

3. Viability Assessment:

  • After the incubation period, add a metabolic dye such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well. Live cells will metabolize the dye, resulting in a color change.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Calculate the EC₅₀ (the concentration that results in a 50% reduction in the cytopathic effect of the virus).

  • In a parallel experiment with uninfected cells, determine the IC₅₀ (the concentration that reduces cell viability by 50%) to assess the cytotoxicity of the peptides.

Surface Plasmon Resonance (SPR) for Membrane Binding Analysis

This biophysical technique is used to measure the real-time binding affinity of the this compound enantiomers to model lipid membranes.

1. Liposome Preparation:

  • Prepare small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., POPC and POPC/POPE mixtures) by extrusion. The lipid composition should mimic the target cell membrane.

2. SPR Experiment Setup:

  • Use an L1 sensor chip in a Biacore system (or equivalent).

  • Immobilize the prepared SUVs onto the L1 sensor chip surface to form a stable lipid bilayer.

3. Binding Analysis:

  • Inject serial dilutions of L- and D-kalata B1 over the lipid bilayer surface at a constant flow rate (e.g., 5 µL/min for 180 seconds for association).

  • Monitor the dissociation for a set period (e.g., 600 seconds).

  • Regenerate the chip surface between each injection cycle.

  • The binding is measured in real-time as a change in response units (RU), which is proportional to the mass of peptide bound to the membrane.

4. Data Analysis:

  • Analyze the resulting sensorgrams to determine the association and dissociation rate constants.

  • Calculate the equilibrium dissociation constant (KD) to quantify the binding affinity of each enantiomer to the model membrane.

Experimental Workflow for SPR Analysis cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis liposome_prep Prepare Small Unilamellar Vesicles (SUVs) (e.g., POPC, POPC/POPE) chip_prep Immobilize SUVs on L1 Sensor Chip liposome_prep->chip_prep peptide_prep Prepare Serial Dilutions of L- and D-kalata B1 injection Inject this compound Enantiomers peptide_prep->injection chip_prep->injection measurement Measure Real-time Binding (Response Units) injection->measurement regeneration Regenerate Chip Surface measurement->regeneration sensorgram Analyze Sensorgrams measurement->sensorgram regeneration->injection Next Cycle kinetics Determine Association/Dissociation Rates sensorgram->kinetics affinity Calculate Binding Affinity (KD) kinetics->affinity

Workflow for SPR analysis of this compound enantiomers.

References

Dissecting the Bioactivity of Kalata B1: A Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

The prototypic cyclotide, kalata B1, is a fascinating plant-derived peptide renowned for its exceptional stability and diverse biological activities.[1][2] Its unique cyclic cystine knot structure serves as a robust scaffold for its various functions, which include hemolytic, cytotoxic, anthelmintic, anti-HIV, and insecticidal properties.[1][3][4][5][6] Understanding the relationship between the structure of this compound and its biological activities is crucial for its potential development as a therapeutic agent or as a framework in drug design. This guide provides a comparative analysis of this compound analogues, presenting key experimental data and methodologies to illuminate the structural determinants of its bioactivity.

Quantitative Comparison of this compound Analogue Activity

The biological activity of this compound and its analogues has been quantified through various bioassays. The following tables summarize the key findings from structure-activity relationship (SAR) studies, focusing on hemolytic, anti-HIV, and anthelmintic activities.

Table 1: Hemolytic Activity of this compound Analogues

Analogue/MutantModificationHemolytic Activity (IC50 in µM)Fold Change vs. Wild-TypeReference
Wild-Type this compound -26.0 (1 hr incubation)1.0[4]
D-Kalata B1 All-D enantiomer77.0 (1 hr incubation)3.0 (decreased)[4]
G6A Gly-6 to AlaSignificantly reduced (<5% of WT)>20 (decreased)[7]
E7A Glu-7 to AlaSignificantly reduced (<5% of WT)>20 (decreased)[7]
T8A Thr-8 to AlaSignificantly reduced (<5% of WT)>20 (decreased)[7]
G12A Gly-12 to AlaModerately reduced (~75% loss)~4 (decreased)[7]
N15A Asn-15 to AlaModerately reduced (~75% loss)~4 (decreased)[7]
T16A Thr-16 to AlaModerately reduced (~75% loss)~4 (decreased)[7]
W23A Trp-23 to AlaSignificantly reduced (<5% of WT)>20 (decreased)[7]
V25A Val-25 to AlaSignificantly reduced (<5% of WT)>20 (decreased)[7]
[T20K]this compound Thr-20 to Lys--[8]
[V10A]this compound Val-10 to AlaInactive-[8]

Table 2: Anti-HIV Activity of this compound and its Enantiomer

AnalogueEC50 (µM)IC50 (Cytotoxicity, µM)Reference
Wild-Type this compound 0.96.3[4]
D-Kalata B1 2.510.5[4]

Table 3: Anthelmintic Activity of this compound and Other Cyclotides against Haemonchus contortus

CyclotideIC50 (µM)Reference
This compound 2.18[5]
Kalata B2 1.51[5]
Cycloviolacin O2 Significantly more potent than this compound[9]
Cycloviolacin O14 Significantly more potent than this compound[9]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental findings. Below are summaries of the key experimental protocols used to assess the activity of this compound analogues.

1. Peptide Synthesis and Purification

  • Solid-Phase Peptide Synthesis (SPPS): Alanine mutants and other analogues of this compound are typically synthesized using manual or automated solid-phase peptide synthesis.[7] The process involves the sequential addition of amino acids to a resin, followed by cleavage from the resin.[7]

  • Cyclization: The linear peptide is then cyclized to form the characteristic circular backbone of cyclotides. This is often achieved through methods like native chemical ligation.[3][4]

  • Purification: The crude cyclized peptide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

2. Hemolysis Assay

  • Preparation of Erythrocytes: Fresh red blood cells (RBCs) are washed and suspended in a suitable buffer, such as phosphate-buffered saline (PBS), to a final concentration (e.g., 0.25% v/v).

  • Incubation: The RBC suspension is incubated with varying concentrations of the this compound analogue at 37°C for a specified duration (e.g., 1 hour or 14 hours).

  • Measurement of Hemolysis: After incubation, intact erythrocytes are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, indicative of cell lysis, is measured by absorbance at a specific wavelength (e.g., 415 nm).

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, e.g., Triton X-100) and a negative control (0% hemolysis, buffer only). The IC50 value, the concentration of the peptide that causes 50% hemolysis, is then determined.

3. Anti-HIV Assay

  • Cell Line: Human lymphoblastoid cells are used as target cells for HIV-1 infection.

  • Assay Principle: The assay measures the ability of the this compound analogue to inhibit the cytopathic effects of HIV-1 infection.

  • Procedure: Target cells are infected with HIV-1 in the presence of varying concentrations of the peptide.

  • Data Analysis: The effective concentration (EC50), the concentration at which 50% of the cells are protected from the lytic effects of the virus, and the cytotoxic concentration (IC50), the concentration at which 50% of uninfected cells are killed, are determined.[4]

4. Anthelmintic Larval Development Assay

  • Target Organism: Larval stages of parasitic nematodes, such as Haemonchus contortus, are used.[9]

  • Assay Conditions: Newly hatched larvae are cultured in the presence of different concentrations of the cyclotide.

  • Endpoint: The development of the larvae to a later stage (e.g., L3) is assessed.

  • Data Analysis: The concentration of the peptide that inhibits 50% of larval development (IC50) is calculated.[9]

Visualizing Structure-Activity Concepts

The following diagrams illustrate the general workflow of a structure-activity relationship study and the key structural features of this compound that are critical for its biological activity.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis cluster_outcome Outcome start Lead Compound (e.g., this compound) analogues Analogue Design start->analogues synthesis Chemical Synthesis analogues->synthesis bioassays Bioassays (Hemolytic, Cytotoxic, Anthelmintic) synthesis->bioassays data Data Collection (IC50, EC50) bioassays->data sar SAR Analysis data->sar knowledge Structure-Activity Knowledge sar->knowledge

Caption: General workflow for a structure-activity relationship (SAR) study.

KalataB1_SAR cluster_structure This compound Structure cluster_loops Key Residues & Loops cluster_activity Biological Activity KB1 This compound L1 Loop 1 (G6, E7, T8) KB1->L1 Critical for activity L5 Loop 5 (W23, V25) KB1->L5 Critical for activity HP Hydrophobic Patch KB1->HP Membrane binding Membrane Membrane Interaction L1->Membrane L5->Membrane HP->Membrane Pore Pore Formation Membrane->Pore Lysis Cell Lysis Pore->Lysis

Caption: Key structural determinants of this compound's biological activity.

Discussion of Structure-Activity Relationships

The data reveals several key insights into the SAR of this compound:

  • The Bioactive Face: Alanine-scanning mutagenesis has identified a cluster of residues that are critical for the lytic activity of this compound.[7] These residues, including Gly-6, Glu-7, and Thr-8 in loop 1, and Trp-23 and Val-25 in loop 5, form a "bioactive face" on the molecule.[7] Substitution of these residues with alanine leads to a significant reduction or complete loss of hemolytic activity.[7]

  • Role of Chirality: The all-D enantiomer of this compound, a mirror image of the native peptide, retains biological activity, including hemolytic and anti-HIV effects, albeit at a reduced level.[4] This suggests that the activity of this compound is not dependent on a specific chiral receptor but is primarily mediated by its interaction with the lipid bilayer of cell membranes.[3][4] The lower activity of the D-enantiomer is attributed to a lower affinity for phospholipid bilayers.[4]

  • Membrane Interaction and Pore Formation: The primary mechanism of action for this compound's lytic activities is believed to be the disruption of cell membranes through the formation of pores.[7][10] The peptide initially binds to the membrane, a process influenced by a hydrophobic patch on its surface, and then self-associates to form oligomeric pores, leading to cell lysis.[4][7] this compound shows a preference for membranes containing phosphatidylethanolamine (PE) phospholipids.[11]

  • Importance of the Cyclic Backbone: The cyclic backbone of this compound is essential for its anti-HIV activity. Acyclic analogues, even with similar overall structures, are devoid of this activity, highlighting the structural importance of the circular scaffold.[2]

  • Modulating Activity with Charged Residues: The anthelmintic activity of cyclotides can be modulated by the presence of charged residues. For instance, the potent anthelmintic activity of cycloviolacin O2 is significantly reduced upon methylation of its conserved glutamic acid residue or acetylation of its lysine residues, which masks their charges.[9] This indicates that electrostatic interactions play a role in the anthelmintic mechanism.

References

A Comparative Guide to the Membrane Disruption Mechanisms of Cyclotides: Kalata B1 vs. Other Cyclotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the membrane disruption mechanism of the prototypic cyclotide Kalata B1 with other cyclotides. It is compiled from experimental data to offer an objective overview for researchers in the fields of drug discovery and membrane biophysics.

Overview of Cyclotide-Membrane Interactions

Cyclotides are a family of plant-derived peptides characterized by their unique cyclic backbone and a knotted arrangement of three disulfide bonds, which confers them exceptional stability.[1] Their diverse biological activities, including anti-HIV, antimicrobial, and insecticidal properties, are primarily attributed to their ability to interact with and disrupt cellular membranes.[2][3] The mechanism of membrane disruption is not uniform across all cyclotides and is influenced by factors such as lipid composition of the target membrane and specific amino acid sequences of the cyclotide.[4]

This compound: A Phosphatidylethanolamine-Specific Mechanism

This compound, the most studied cyclotide, exhibits a distinct mechanism of membrane disruption that is initiated by a specific interaction with phosphatidylethanolamine (PE) phospholipids in the cell membrane.[1][4][5] This interaction is a critical first step that dictates its biological activity.[2][6]

The proposed mechanism for this compound involves several key stages:

  • Membrane Binding and PE Recognition: this compound initially binds to the membrane surface, specifically targeting and interacting with PE headgroups.[4][7] This specific recognition is a key differentiator from many other membrane-active peptides.

  • Insertion and Oligomerization: Following binding, this compound inserts into the lipid bilayer, a process facilitated by nonspecific hydrophobic interactions.[4][8] On the membrane, this compound monomers are thought to self-associate into multimeric complexes.[9]

  • Pore Formation: The oligomeric clusters of this compound then induce membrane permeabilization by forming pores.[7][8][9] Electrophysiological studies have confirmed the formation of ion-permeable, channel-like pores with an estimated diameter of 41–47 Å.[9] This leads to the leakage of cellular contents and ultimately cell death.[5][9]

Interestingly, the bioactivity of this compound is not dependent on a chiral protein receptor, as its all-D enantiomer retains activity, suggesting a direct interaction with the lipid components of the membrane.[4][10]

Comparative Analysis: this compound vs. Other Cyclotides

While the pore-forming mechanism is a common theme, the specifics of membrane interaction can vary significantly among different cyclotides.

Cycloviolacin O2 (cyO2): In contrast to this compound, Cycloviolacin O2 exhibits potent membrane disruption and shows a preference for anionic membranes.[11] While this compound is less lytic, cyO2's activity is strongly enhanced in the presence of negatively charged lipids.[11] Furthermore, studies have shown that cyO2 can preferentially extract phosphatidylethanolamine lipids from the membrane.[11]

Kalata B2: Kalata B2, a close analog of this compound, also interacts with and disrupts membranes. However, it is suggested to insert more deeply into the membrane at lower concentrations compared to this compound before forming pores and eventually solubilizing the membrane.[8]

The following table summarizes the key quantitative data comparing the membrane interaction of this compound and other cyclotides.

CyclotideTarget Lipid PreferenceHemolytic Activity (EC50)Pore FormationKey Mechanistic Feature
This compound Phosphatidylethanolamine (PE)[2][4][7]~2.1 µM (in POPC/POPE/SM/Chol)[9]Yes[7][9]Specific recognition of PE headgroups initiates binding.[4][5]
Cycloviolacin O2 Anionic lipids[11]Potent[11]YesStrong selectivity for anionic membranes and lipid extraction.[11]
Kalata B2 Phosphatidylethanolamine (PE)Less lytic than cyO2[11]Yes[8]Inserts through the membrane at lower concentrations.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the membrane disruption mechanisms of cyclotides.

4.1. Vesicle Leakage Assay

This assay quantifies the ability of cyclotides to induce leakage from lipid vesicles.

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein) encapsulated within them.[9] The lipid composition of the LUVs can be varied to study lipid selectivity (e.g., POPC, POPC/POPE).[4][9]

  • Assay Procedure: The dye-loaded vesicles are incubated with varying concentrations of the cyclotide.[9]

  • Data Acquisition: The increase in fluorescence, resulting from the release of the dye and de-quenching, is monitored over time using a fluorescence spectrophotometer.[12] The percentage of leakage is calculated relative to the fluorescence signal obtained after complete lysis of the vesicles with a detergent like Triton X-100.[13]

4.2. Surface Plasmon Resonance (SPR)

SPR is used to study the real-time binding kinetics of cyclotides to model lipid membranes.

  • Chip Preparation: An L1 sensor chip is coated with LUVs of the desired lipid composition to form a stable lipid bilayer.[4]

  • Binding Analysis: A solution containing the cyclotide is flowed over the chip surface, and the change in the refractive index at the surface, which is proportional to the mass of bound peptide, is measured.[4]

  • Data Interpretation: Association and dissociation rate constants, as well as the overall affinity (KD), can be determined from the sensorgrams.[4]

4.3. Patch-Clamp Electrophysiology

This technique provides direct evidence for pore formation and characterizes the properties of the pores.

  • Liposome Patch Formation: A giant unilamellar vesicle (GUV) is brought into contact with a patch pipette, and suction is applied to form a high-resistance seal (gigaseal), isolating a small patch of the liposome membrane.[5]

  • Peptide Application: The cyclotide is added to the solution bathing the membrane patch.[5]

  • Data Recording: The flow of ions through any formed channels or pores is recorded as an electrical current. The amplitude and duration of these currents provide information about the size and behavior of the pores.[9]

Visualizing the Mechanisms

The following diagrams illustrate the key steps in the membrane disruption process and the experimental workflow.

Caption: this compound's mechanism of membrane disruption.

Experimental_Workflow cluster_vesicle Vesicle Leakage Assay cluster_spr Surface Plasmon Resonance cluster_patch Patch-Clamp Electrophysiology VesiclePrep Prepare Dye-Loaded LUVs Incubation Incubate with Cyclotide VesiclePrep->Incubation Fluorescence Measure Fluorescence Increase Incubation->Fluorescence ChipPrep Coat Sensor Chip with LUVs Binding Flow Cyclotide over Chip ChipPrep->Binding Kinetics Determine Binding Kinetics Binding->Kinetics PatchForm Form Gigaseal on GUV PeptideApp Apply Cyclotide PatchForm->PeptideApp CurrentRec Record Ion Currents PeptideApp->CurrentRec

Caption: Workflow for key membrane disruption assays.

Cyclotide_Comparison cluster_kalata This compound cluster_cyo2 Cycloviolacin O2 Cyclotides Cyclotides KB1_Target PE Specific Cyclotides->KB1_Target cyO2_Target Anionic Lipid Selective Cyclotides->cyO2_Target KB1_Activity Moderate Lysis KB1_Target->KB1_Activity cyO2_Activity Potent Lysis cyO2_Target->cyO2_Activity

Caption: Comparison of this compound and Cycloviolacin O2.

References

Cyclotides in HIV Research: A Comparative Analysis of Kalata B1 and Circulin A Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-HIV-1 properties of the cyclotides Kalata B1 and Circulin A, focusing on their mechanism of action, efficacy, and cytotoxicity. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and protocols.

The emergence of drug-resistant HIV strains necessitates the exploration of novel antiviral agents with unique mechanisms of action. Cyclotides, a class of macrocyclic peptides from plants, have garnered significant attention for their exceptional stability and diverse biological activities, including potent anti-HIV efficacy.[1][2] Among the most studied cyclotides are this compound, the prototypic member of the Möbius subfamily, and Circulin A, a member of the bracelet subfamily. Both peptides have demonstrated significant activity against HIV-1, primarily by inhibiting viral entry into host cells.[1][2] This guide provides a comparative analysis of their anti-HIV activities, supported by quantitative data and detailed experimental methodologies.

Comparative Anti-HIV-1 Activity and Cytotoxicity

This compound and Circulin A exhibit potent anti-HIV-1 activity, as evidenced by their low effective concentrations (EC50) required to protect cells from the cytopathic effects of the virus. However, their therapeutic potential is intrinsically linked to their cytotoxicity, measured as the 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50). The therapeutic index (TI), the ratio of cytotoxicity to antiviral activity (IC50/EC50 or CC50/EC50), is a critical parameter for evaluating their potential as drug candidates.[1]

PeptideAnti-HIV Activity (EC50)Cytotoxicity (IC50 / CC50)Therapeutic Index (TI)Cell LineVirus StrainReference
This compound (Native)~0.07 µM - 0.9 µM~0.52 µM - 6.3 µM~7.0 - 7.4Human Lymphoblastoid CellsHIV-1RF[1]
Circulin A~0.07 µM~0.52 µM~7.4Human Lymphoblastoid CellsHIV-1[1]
Acyclic this compoundNo Activity>11,000 µM-Human Lymphoblastoid CellsHIV-1[1]

As the data indicates, both this compound and Circulin A display comparable and potent anti-HIV activity. Notably, the cyclic structure is essential for their function, as the linearized (acyclic) form of this compound is inactive.[1][2] While both cyclotides show promise, their cytotoxicity remains a key consideration in their development as therapeutic agents.[1]

Mechanism of Action: Membrane Disruption

The anti-HIV activity of this compound and Circulin A is not mediated by interaction with a specific chiral protein receptor.[1][3] Instead, their primary mechanism involves direct interaction with and disruption of lipid membranes, preventing the fusion of the HIV envelope with the host cell membrane and subsequent viral entry.[1][4]

Key aspects of their membrane-disrupting mechanism include:

  • Membrane Binding: These cyclotides preferentially bind to membranes containing phosphatidylethanolamine (PE) phospholipids.[1][4] The HIV membrane is notably rich in PE, which may contribute to the peptides' selectivity for the virus.[1]

  • Membrane Disruption: Upon binding, this compound and Circulin A are thought to disrupt the integrity of the membrane, potentially by forming pores or altering the organization of the lipid bilayer.[1]

  • Structural Importance: The intact cyclic backbone and the three-dimensional fold of the cyclotide are crucial for its anti-HIV activity.[1][2] Linear versions of these peptides are inactive, highlighting the importance of their constrained cyclic structure for membrane interaction.[1]

The proposed interaction with the cell membrane is a key feature of their broad-spectrum antiviral potential and may reduce the likelihood of the development of viral resistance compared to drugs targeting specific viral proteins.[1]

Mechanism of Action of this compound and Circulin A cluster_0 HIV-1 Particle cluster_1 Host Cell HIV-1 HIV-1 Host Cell Host Cell HIV-1->Host Cell Infection (Blocked) Viral Membrane (PE-rich) Viral Membrane (PE-rich) Membrane Disruption Membrane Disruption Viral Membrane (PE-rich)->Membrane Disruption Pore Formation / Lipid Reorganization Host Cell Membrane Host Cell Membrane Cyclotide This compound / Circulin A Cyclotide->Viral Membrane (PE-rich) Preferential Binding Inhibition of Viral Entry Inhibition of Viral Entry Membrane Disruption->Inhibition of Viral Entry Inhibition of Viral Entry->Host Cell Protection

Proposed mechanism of anti-HIV action for this compound and Circulin A.

Experimental Protocols

The anti-HIV activity and cytotoxicity of this compound and Circulin A are typically evaluated using a cytoprotection assay. This assay measures the ability of a compound to protect host cells from the cell-killing (cytopathic) effects of HIV-1 infection.[1]

Anti-HIV-1 Cytoprotection Assay

Objective: To determine the concentration of a compound that protects 50% of cells from HIV-1 induced cytopathic effects (EC50) and the concentration that is toxic to 50% of uninfected cells (IC50 or CC50).

Materials:

  • Human T-lymphoblastoid cells (e.g., CEM-SS)

  • HIV-1 viral stock (e.g., HIV-1RF)

  • 96-well microtiter plates

  • Cell culture medium

  • Test compounds (this compound, Circulin A)

  • MTT or XTT reagent for cell viability assessment

  • Microplate reader

Methodology:

  • Cell Preparation: Seed human T-lymphoblastoid cells into a 96-well microtiter plate at a predetermined density (e.g., 2.5 x 10^4 cells/well).[1]

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Compound Addition: Add the diluted compounds to the appropriate wells. Include control wells for:

    • Cells only (no virus, no compound)

    • Virus only (no compound)

  • Viral Infection: Add the HIV-1 viral stock to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for viral cytopathic effects to become visible (typically 6 days).

  • Cell Viability Assessment: Add a cell viability reagent (e.g., MTT) to all wells and incubate according to the manufacturer's instructions. Living cells will metabolize the dye, resulting in a color change.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • EC50: Determine the concentration of the compound that results in a 50% reduction in the cytopathic effect of the virus.

    • IC50/CC50: In a parallel plate with uninfected cells, determine the concentration of the compound that reduces cell viability by 50%.

Workflow for Anti-HIV Cytoprotection Assay Start Start Cell_Seeding 1. Seed T-lymphoblastoid cells in 96-well plate Start->Cell_Seeding Compound_Preparation 2. Prepare serial dilutions of this compound / Circulin A Cell_Seeding->Compound_Preparation Compound_Addition 3. Add compound dilutions to wells Compound_Preparation->Compound_Addition Viral_Infection 4. Add HIV-1 to wells Compound_Addition->Viral_Infection Incubation 5. Incubate for 6 days at 37°C Viral_Infection->Incubation Viability_Assay 6. Add MTT/XTT reagent Incubation->Viability_Assay Data_Acquisition 7. Measure absorbance Viability_Assay->Data_Acquisition Data_Analysis 8. Calculate EC50 and IC50/CC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Experimental workflow for the anti-HIV cytoprotection assay.

Conclusion and Future Directions

This compound and Circulin A are potent inhibitors of HIV-1 entry with a novel mechanism of action that involves direct membrane disruption. Their comparable efficacy and shared mechanism make them interesting candidates for further research. However, their inherent cytotoxicity necessitates a careful evaluation of their therapeutic window. Future research should focus on structure-activity relationship (SAR) studies to design analogs with an improved therapeutic index, aiming to enhance antiviral potency while reducing cytotoxicity. The unique stability of the cyclotide scaffold offers a significant advantage for drug development, and a deeper understanding of their interactions with viral and host cell membranes will be crucial for harnessing their full therapeutic potential in the fight against HIV.

References

Validating the Critical Role of the Cyclic Backbone in Kalata B1 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prototypic cyclotide, kalata B1, and its acyclic analogues to validate the essential role of the cyclic backbone in its biological activities. Cyclotides are a unique class of plant-derived peptides characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This structure confers exceptional stability and a range of biological functions, including anti-HIV, insecticidal, cytotoxic, and hemolytic activities.[1][2] Understanding the structural determinants of these activities is crucial for leveraging the cyclotide scaffold in therapeutic and biotechnological applications.

The primary mechanism of action for this compound involves the disruption of cell membranes.[3][4] This process is initiated by binding to specific phospholipids, followed by oligomerization and the formation of pores, leading to cell lysis.[1] Experimental evidence strongly indicates that the cyclic nature of the peptide is indispensable for this activity.

Mechanism of Action: The Imperative of a Cyclic Scaffold

The biological activity of this compound is not mediated by a specific protein receptor but through direct interaction with the lipid bilayer of cell membranes.[3][5] The process is initiated by targeting and binding to phosphatidylethanolamine (PE) phospholipids at the cell surface.[5] Following this initial binding, this compound molecules are thought to self-associate or oligomerize on the membrane surface, leading to the formation of transmembrane pores that allow the leakage of cellular contents.[1]

Studies comparing cyclic this compound with its linear (acyclic) counterparts have unequivocally demonstrated that the cyclic backbone is essential for the initial step of membrane binding. Acyclic and reduced forms of this compound fail to bind to lipid bilayers, even those containing PE phospholipids.[5] This lack of membrane interaction logically results in a complete loss of downstream biological effects, such as hemolysis and anti-HIV activity.[6][7][8]

cluster_cyclic Cyclic this compound Pathway cluster_acyclic Acyclic this compound Pathway KB1 Cyclic this compound Bind Binds to PE Phospholipids KB1->Bind Targets Membrane Oligo Oligomerization on Membrane Surface Bind->Oligo Pore Pore Formation Oligo->Pore Lysis Membrane Permeabilization & Cell Lysis Pore->Lysis Disruption A_KB1 Acyclic this compound NoBind Fails to Bind to Membrane A_KB1->NoBind Inactive No Biological Activity NoBind->Inactive

Caption: Proposed mechanism of action for cyclic vs. acyclic this compound.

Comparative Biological Performance

Experimental data consistently shows a stark contrast in the biological activity between this compound and its acyclic permutants. While the cyclic peptide is active across several assays, its linear counterparts are rendered completely inactive.

Table 1: Comparison of Biological Activities

Activity AssayCyclic this compoundAcyclic this compound PermutantReference(s)
Anti-HIV Activity (EC₅₀) ~0.9 µMInactive[3][6][9]
Hemolytic Activity Mildly HemolyticNo measurable lysis[5][7][8]
Membrane Binding Affinity High affinity for PE-containing membranesNo detectable binding[5]
Insecticidal Activity ActiveNot Reported[3][4]

Key Experimental Protocols

The following protocols are fundamental for comparing the activity of cyclic this compound with its acyclic analogues.

Hemolysis Assay

This assay quantifies the ability of a peptide to lyse red blood cells (RBCs), serving as a model for membrane disruption of eukaryotic cells.

Methodology:

  • RBC Preparation: Fresh human erythrocytes are separated from serum by centrifugation and washed multiple times with a phosphate-buffered saline (PBS) solution (pH 7.4). The washed RBCs are then resuspended to a final concentration of 0.25% (v/v) in PBS.[1]

  • Peptide Incubation: Serial dilutions of cyclic and acyclic this compound are prepared. In a 96-well plate, 100 µL of the 0.25% erythrocyte solution is mixed with the peptide solutions.[1]

  • Controls: A negative control (PBS only) and a positive control (a detergent like Triton X-100 for 100% lysis) are included.

  • Incubation: The plate is incubated at 37°C for 1 hour.[1]

  • Analysis: The plate is centrifuged to pellet intact RBCs. The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at 415 nm.[1]

  • Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.

P1 Prepare 0.25% (v/v) Erythrocyte Suspension P3 Incubate Peptides with Erythrocytes (37°C, 1h) P1->P3 P2 Prepare Serial Dilutions of Peptides P2->P3 P4 Centrifuge to Pellet Intact Erythrocytes P3->P4 P5 Measure Absorbance of Supernatant at 415 nm P4->P5 P6 Calculate Percentage of Hemolysis P5->P6

Caption: Experimental workflow for the hemolysis assay.
Anti-HIV Assay (MTT-based)

This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

Methodology:

  • Cell Culture: A suitable human T-cell line (e.g., lymphoblastoid cells) is cultured in appropriate media.

  • Infection & Treatment: In a 96-well plate, cells are mixed with a predetermined concentration of HIV-1 and immediately treated with serial dilutions of cyclic and acyclic this compound.[3]

  • Incubation: The plate is incubated for a period that allows for the virus to induce cytopathic effects in unprotected cells.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Analysis: The absorbance is read at 570 nm. The absorbance is proportional to the number of viable, protected cells.

  • Calculation: The effective concentration that protects 50% of cells (EC₅₀) is determined.

A1 Infect T-cells with HIV-1 in 96-well plate A2 Immediately add serial dilutions of peptides A1->A2 A3 Incubate to allow for viral cytopathic effects A2->A3 A4 Add MTT solution to wells (metabolized by viable cells) A3->A4 A5 Add solubilization solution to dissolve formazan A4->A5 A6 Measure absorbance at 570 nm A5->A6 A7 Calculate EC₅₀ A6->A7

Caption: Workflow for the MTT-based anti-HIV assay.
Membrane Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is used to monitor the binding of peptides to model lipid bilayers in real-time.

Methodology:

  • Chip Preparation: A sensor chip (e.g., L1 chip) is coated with a model membrane, such as a lipid bilayer composed of POPC (palmitoyl oleoyl phosphatidylcholine) and POPE (palmitoyl oleoyl phosphatidylethanolamine).[3][5]

  • Peptide Injection: Solutions of cyclic and acyclic this compound are injected over the lipid surface at a constant flow rate.[5]

  • Binding Measurement: The association of the peptide with the lipid bilayer is monitored by detecting changes in the refractive index at the sensor surface.[3]

  • Dissociation: After the injection, a buffer is flowed over the surface to monitor the dissociation of the peptide from the membrane.

  • Data Analysis: The association and dissociation rates are analyzed to determine the binding affinity.

S1 Deposit lipid bilayer (e.g., POPC/POPE) on sensor chip S2 Inject peptide solution over the lipid surface S1->S2 S3 Monitor association via changes in refractive index S2->S3 S4 Flow buffer to monitor dissociation phase S3->S4 S5 Analyze sensorgram to determine binding affinity S4->S5

Caption: Workflow for the Surface Plasmon Resonance (SPR) binding assay.

Synthesis Workflow: Cyclic vs. Acyclic Peptides

Both cyclic and acyclic this compound are typically produced using solid-phase peptide synthesis (SPPS).[1] The key difference lies in the final processing steps. For the native, cyclic peptide, an intramolecular ligation step is required to form the head-to-tail peptide bond. For acyclic permutants, the linear peptide is cleaved from the resin and purified without this final cyclization step.

cluster_workflow Peptide Synthesis Workflow SPPS Assemble Linear Peptide on Solid-Phase Resin Cleave Cleave Peptide from Resin SPPS->Cleave Purify_Linear Purify Linear Peptide Cleave->Purify_Linear Cyclize Backbone Cyclization (Intramolecular Ligation) Purify_Linear->Cyclize For Cyclic Peptide Oxidize_A Oxidative Folding (Forms Cystine Knot) Purify_Linear->Oxidize_A For Acyclic Permutant Oxidize_C Oxidative Folding (Forms Cystine Knot) Cyclize->Oxidize_C Purify_C Final Purification (Cyclic this compound) Oxidize_C->Purify_C Purify_A Final Purification (Acyclic this compound) Oxidize_A->Purify_A

Caption: Divergent synthesis pathways for cyclic and acyclic this compound.

Conclusion

References

Kalata B1's Interaction with Model Lipid Membranes: A Comparative Analysis of POPC vs. POPE Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the interaction of the cyclotide Kalata B1 with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) versus 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) model lipid membranes. The data presented is compiled from multiple biophysical studies to support a comprehensive understanding of this compound's membrane-disrupting mechanism, a critical aspect for its development as a therapeutic agent.

Key Findings: Preferential Interaction with POPE-Containing Membranes

Experimental evidence strongly indicates that this compound exhibits a marked preference for lipid bilayers containing phosphatidylethanolamine (PE) headgroups. Molecular dynamics simulations and experimental studies suggest that this compound is attracted to the surface of both POPC and POPE-containing lipid layers through close contact interactions; however, the binding is preferential for POPE-containing membranes.[1] This selectivity is not primarily driven by electrostatic interactions but rather by specific interactions with the PE headgroup.[2]

The presence of POPE in a lipid membrane significantly enhances the binding affinity and subsequent membrane disruption by this compound.[2][3] Studies have shown that while this compound does not bind avidly to pure POPC bilayers, its affinity for membranes containing POPE is high.[3] This interaction is crucial for its biological activities, including its hemolytic and anti-HIV properties.[2]

Quantitative Comparison of this compound-Membrane Interactions

The following tables summarize key quantitative data from various studies, highlighting the differences in this compound's interaction with POPC and POPE-containing model membranes.

Table 1: Binding Affinity of this compound to Model Lipid Membranes

Lipid CompositionTechniqueKey ParameterValueReference
POPCSurface Plasmon Resonance (SPR)BindingWeak/No significant binding[2][3]
POPC/POPE (90:10)Surface Plasmon Resonance (SPR)BindingStable binding complex formed[4]
POPC/POPE (80:20)Surface Plasmon Resonance (SPR)Binding Affinity (KD)~8.8 - 12 µM for some mutants[5]
PE headgroup (in solution)Nuclear Magnetic Resonance (NMR)Dissociation Constant (Kd)56 mM[2]

Table 2: Membrane Permeabilization Induced by this compound

Lipid CompositionAssayKey ParameterObservationReference
POPCCarboxyfluorescein (CF) LeakageEC5037.8 µM[6]
POPC/POPE/SM/Cholesterol (2:2:3:1)Carboxyfluorescein (CF) LeakageEC502.1 µM[6]
POPC/POPE (10%)Carboxyfluorescein (CF) LeakageLeakage EfficiencyCorrelates with membrane affinity[2]
POPC and POPGCarboxyfluorescein (CF) LeakageLeakageSimilar concentration-dependent effect[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) for Binding Analysis

Objective: To measure the real-time binding kinetics and affinity of this compound to model lipid membranes.

Methodology:

  • Liposome Preparation: Large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., pure POPC, or POPC/POPE mixtures) are prepared by extrusion through polycarbonate membranes with a defined pore size (e.g., 50 nm).[5][7]

  • Sensor Chip Preparation: An L1 sensor chip is coated with the prepared LUVs, which then rupture and fuse to form a stable, planar lipid bilayer on the chip surface.[7]

  • Binding Analysis: A solution of this compound at a known concentration is injected over the lipid-coated sensor chip surface. The change in the refractive index at the surface, measured in response units (RU), is monitored in real-time. This change is directly proportional to the mass of this compound binding to the membrane.[3][7]

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka), which is a measure of binding affinity.[8]

Carboxyfluorescein (CF) Leakage Assay for Membrane Permeabilization

Objective: To quantify the ability of this compound to disrupt the integrity of lipid vesicles.

Methodology:

  • Vesicle Preparation: LUVs are prepared in a buffer containing a self-quenching concentration of the fluorescent dye carboxyfluorescein (typically 50 mM).[6][7]

  • Dye Removal: The external, unencapsulated dye is removed from the LUV suspension, usually by size-exclusion chromatography.[8]

  • Leakage Measurement: The CF-loaded vesicles are incubated with varying concentrations of this compound.[6][7]

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time. If this compound forms pores or disrupts the membrane, the encapsulated CF leaks out and is diluted in the external buffer, leading to a de-quenching and a measurable increase in fluorescence.[6]

  • Data Analysis: The percentage of leakage is calculated by normalizing the fluorescence signal to that of a control where the vesicles are completely lysed with a detergent (e.g., Triton X-100) to achieve 100% leakage.[6]

Visualizing the Process: Experimental Workflow and Interaction Model

The following diagrams illustrate the experimental workflow for SPR analysis and the proposed mechanism of this compound's interaction with lipid membranes.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis LUV_prep LUV Preparation (POPC or POPC/POPE) Chip_prep L1 Sensor Chip Coating LUV_prep->Chip_prep Extrusion & Fusion Injection This compound Injection Chip_prep->Injection Flow Cell Detection Real-time RU Detection Injection->Detection Analysis Kinetic Analysis (ka, kd, KD) Detection->Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

interaction_model cluster_POPC POPC Membrane cluster_POPE POPE-Containing Membrane POPC_bind Weak / Transient Binding POPC_result No Significant Membrane Disruption POPC_bind->POPC_result POPE_bind Initial Binding to PE Headgroup POPE_insert Insertion & Oligomerization POPE_bind->POPE_insert POPE_pore Pore Formation POPE_insert->POPE_pore POPE_leak Membrane Leakage POPE_pore->POPE_leak KalataB1 This compound KalataB1->POPC_bind KalataB1->POPE_bind

Caption: Proposed mechanism of this compound interaction with membranes.

References

A Comparative Analysis of Natural vs. Synthetic Kalata B1 Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of naturally occurring and synthetically produced kalata B1, a prototypic cyclotide of significant interest for therapeutic applications. We will delve into their functional equivalence, supported by quantitative data from key bioactivity assays, and outline the experimental protocols used for these assessments.

This compound, originally isolated from the African plant Oldenlandia affinis, is a macrocyclic peptide characterized by its unique cyclic cystine knot (CCK) motif.[1] This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making it an attractive scaffold for drug design.[2][3][4] The primary mechanism of action for this compound is the disruption of cell membranes, a process that does not rely on a specific protein receptor but rather on direct interactions with the lipid bilayer.[1][5]

Structural and Functional Equivalence

Multiple studies have confirmed that synthetically produced this compound is structurally and functionally equivalent to its natural counterpart.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) have shown that synthetic this compound correctly adopts the same three-dimensional fold as the native peptide.[1] This structural mimicry translates to comparable biological activity, with both forms exhibiting similar mechanisms of action, primarily through cell membrane disruption.[1][6]

Comparative Bioactivity Data

The bioactivity of this compound is most commonly assessed through its hemolytic, anti-HIV, and insecticidal activities, all of which are linked to its ability to permeabilize cell membranes.[1][2] The key interaction is with phosphatidylethanolamine (PE) phospholipids in the cell membrane.[5][7]

One key study compared the bioactivity of natural L-kalata B1 with a synthetically produced all-D enantiomer (a mirror image of the natural form) to investigate the role of chirality in its mechanism. While both were active, the natural L-form was more potent, suggesting that while a specific chiral receptor is not involved, the chirality of the peptide influences its affinity for the lipid bilayer.[5] Another study directly comparing native and chemically synthesized (presumably L-form) this compound found their hemolytic activities to be identical.[6]

Bioactivity AssayNatural this compound (L-enantiomer)Synthetic this compound (D-enantiomer)Synthetic this compound (L-enantiomer)Reference
Anti-HIV Activity (EC₅₀) 0.9 µM2.5 µMNot Reported[5]
Cytotoxicity (IC₅₀) 6.3 µM10.5 µMNot Reported[5]
Hemolytic Activity (50%) ~50 µMLess active than natural form50 µM[5][6]

Mechanism of Action: Membrane Disruption and Pore Formation

The biological activities of this compound are attributed to its ability to disrupt cell membranes. This process is initiated by the peptide binding to the membrane surface, particularly interacting with PE headgroups.[3][7][8] Following initial binding, this compound molecules are thought to oligomerize on the membrane surface, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell lysis.[9][10][11] This membrane-disrupting mechanism is consistent across its various observed bioactivities, including hemolytic, insecticidal, and anti-HIV effects.[1][2]

KalataB1_Mechanism cluster_membrane Cell Membrane (Phospholipid Bilayer) cluster_action This compound Action p1 p2 p3 p4 p5 p6 p7 p8 kB1 This compound binding Membrane Binding (PE-headgroup interaction) kB1->binding Step 1 oligomerization Oligomerization binding->oligomerization Step 2 pore_formation Pore Formation oligomerization->pore_formation Step 3 lysis Cell Lysis (Leakage of contents) pore_formation->lysis Step 4

Caption: Proposed mechanism of this compound bioactivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound bioactivity. Below are summaries of protocols commonly employed.

Hemolytic Activity Assay

The hemolytic assay is a primary method for evaluating the membrane-disrupting potential of this compound.

  • Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) via centrifugation to remove plasma and other components. The washed RBCs are then resuspended in the buffer to a specific concentration (e.g., 1-2% hematocrit).

  • Peptide Incubation: Serial dilutions of natural and synthetic this compound are prepared in the buffer. The peptide solutions are then incubated with the RBC suspension in microtiter plates at 37°C for a defined period (e.g., 1 hour).

  • Measurement of Hemolysis: After incubation, the plates are centrifuged to pellet intact RBCs and cell debris. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate.

  • Data Analysis: The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 415 nm or 540 nm). Control samples for 0% hemolysis (RBCs in buffer only) and 100% hemolysis (RBCs treated with a strong detergent like Triton X-100) are used to normalize the data. The concentration of peptide causing 50% hemolysis (HC₅₀) is then calculated.

Anti-HIV Assay

The anti-HIV activity of this compound is determined by its ability to protect human lymphoblastoid cells from the cytopathic effects of HIV-1 infection.[5]

  • Cell Culture: Human T-lymphoblastoid cells (e.g., CEM-SS) are cultured in an appropriate medium.

  • Infection and Treatment: The cells are infected with a known titer of HIV-1. Simultaneously, the infected cells are treated with various concentrations of the this compound peptides.

  • Incubation: The treated, infected cells are incubated for a period that allows for viral replication and subsequent cell death in untreated controls (typically 6 days).

  • Viability Assessment: Cell viability is assessed using a metabolic assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. This measures the metabolic activity of living cells, which is proportional to the number of viable cells.

  • Data Analysis: The effective concentration (EC₅₀), which is the peptide concentration required to protect 50% of the cells from the cytopathic effects of the virus, is calculated. The cytotoxic concentration (IC₅₀), the concentration that kills 50% of uninfected cells, is also determined to assess the peptide's therapeutic index.

Membrane Interaction Analysis (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is used to study the affinity and kinetics of this compound binding to model phospholipid bilayers.[5]

  • Sensor Chip Preparation: A sensor chip (e.g., an L1 chip) is coated with a model membrane composed of specific phospholipids, such as a mixture of palmitoyl oleoyl phosphatidylcholine (POPC) and palmitoyl oleoyl phosphatidylethanolamine (POPE), to mimic cell membranes.[5]

  • Peptide Injection: Solutions of this compound at various concentrations are flowed over the prepared sensor chip surface.

  • Binding Measurement: The association and dissociation of the peptide with the lipid bilayer are monitored in real-time by detecting changes in the refractive index at the sensor surface. This is recorded as a response in resonance units (RU).

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which indicates the affinity of the peptide for the membrane.

Experimental_Workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Isolate Natural kB1 or Synthesize Synthetic kB1 hemolytic Hemolytic Assay (with RBCs) start->hemolytic antiviral Anti-HIV Assay (with Lymphoid Cells) start->antiviral spr Membrane Binding (SPR with Model Membranes) start->spr data Compare HC50, EC50, IC50, and Binding Affinity (KD) hemolytic->data antiviral->data spr->data

Caption: General workflow for comparing this compound bioactivity.

References

Kalata B1 as a Chemosensitizer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclotide Kalata B1 and other peptides as chemosensitizing agents in cancer therapy. The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding and further research.

The development of resistance to chemotherapy is a significant hurdle in cancer treatment. Chemosensitizers are compounds that can enhance the efficacy of chemotherapeutic drugs, allowing for lower effective doses and potentially overcoming resistance mechanisms. Peptides have emerged as a promising class of chemosensitizers due to their high specificity, biocompatibility, and diverse mechanisms of action. Among these, the cyclotide this compound has garnered significant interest.

This guide compares the chemosensitizing properties of this compound with other peptide classes, including other cyclotides, cell-penetrating peptides (CPPs), and RGD peptides. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, this guide presents available data from different studies to offer a comprehensive overview, highlighting the varying experimental contexts.

This compound and Other Cyclotides: Enhancing Temozolomide Efficacy in Glioblastoma

A recent study by Gerlach et al. (2024) provides significant insights into the ability of this compound and other cyclotides to chemosensitize glioblastoma cells to the chemotherapeutic agent temozolomide (TMZ).[1][2] Cyclotides are plant-derived, head-to-tail cyclic peptides characterized by a unique cyclic cystine knot motif, which confers exceptional stability.[3][4]

Quantitative Data: Comparison of Cyclotides as Chemosensitizers

The following table summarizes the cytotoxic and chemosensitizing effects of various cyclotides in combination with TMZ on human glioblastoma cell lines U-87 MG and T-98G.[1][2]

PeptideCell LineIC₅₀ (Peptide alone) (µM)Chemotherapeutic AgentPeptide Concentration for Chemosensitization (µM)Fold Reduction in Chemotherapeutic IC₅₀
Synthetic this compound U-87 MGNot specifiedTemozolomide (TMZ)0.516-fold reduction in TMZ concentration needed for significant cytotoxicity[1]
Synthetic this compound T-98GNot specifiedTemozolomide (TMZ)0.2515-fold reduction in TMZ concentration needed for significant cytotoxicity[1]
Cycloviolacin O3 U-87 MG2.4 - 21.1 (range for all tested cyclotides)Temozolomide (TMZ)Not specifiedDisplayed chemosensitizing properties[1]
Cycloviolacin O19 U-87 MG2.4 - 21.1 (range for all tested cyclotides)Temozolomide (TMZ)Not specifiedDisplayed chemosensitizing properties[1]
Natural this compound U-87 MG2.4 - 21.1 (range for all tested cyclotides)Temozolomide (TMZ)Not specifiedDisplayed chemosensitizing properties[1]
Vitri E U-87 MG2.4 - 21.1 (range for all tested cyclotides)Temozolomide (TMZ)Not specifiedDisplayed chemosensitizing properties[1]
Experimental Protocol: Chemosensitization Assay with this compound and TMZ

The following protocol is based on the methodology described by Gerlach et al. (2024).[1]

  • Cell Culture: Human glioblastoma cell lines U-87 MG and T-98G were cultured in Eagle's Minimal Essential Medium supplemented with 10% heat-inactivated fetal bovine serum, L-glutamine, penicillin, and streptomycin at 37°C in a 5% CO₂ atmosphere.[1]

  • Peptide and Drug Preparation: Synthetic this compound was synthesized with a purity of 97.51%.[1] Temozolomide was dissolved in DMSO to a stock concentration of 103 mM and further diluted in the culture medium.[1]

  • MTT Assay for Cell Viability:

    • Cells were seeded in 96-well plates.

    • Cells were treated with increasing concentrations of cyclotides alone, TMZ alone, or a combination of a fixed concentration of cyclotide and varying concentrations of TMZ.

    • After a 72-hour incubation, MTT reagent was added to each well.

    • The resulting formazan crystals were solubilized, and the absorbance was measured to determine cell viability.[1]

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.[1]

Proposed Mechanism of Action for this compound

The chemosensitizing effect of this compound is believed to be linked to its ability to interact with and disrupt cell membranes. This interaction is thought to facilitate the entry of chemotherapeutic drugs into cancer cells. The proposed mechanism involves the formation of pores in the cell membrane.[5][6]

KalataB1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KalataB1 This compound Membrane Phospholipid Bilayer KalataB1->Membrane Binds to membrane lipids DrugEfflux Drug Efflux Pumps KalataB1->DrugEfflux May inhibit efflux pumps (Hypothesized) ChemoDrug Chemotherapeutic Drug Pore Pore Formation ChemoDrug->Pore Increased influx ChemoDrug->DrugEfflux Membrane->Pore Induces membrane permeabilization CellDeath Enhanced Cell Death Pore->CellDeath Higher intracellular drug concentration DrugEfflux->ChemoDrug Reduces intracellular concentration Chemosensitizer_Workflow start Start: Identify Candidate Chemosensitizing Peptide synthesis Peptide Synthesis and Purification start->synthesis char Characterization (Mass Spec, HPLC) synthesis->char conjugation Conjugation to Chemotherapeutic Drug (Optional) char->conjugation invitro In Vitro Studies char->invitro conjugation->invitro cytotoxicity Cytotoxicity Assays (MTT, etc.) invitro->cytotoxicity uptake Cellular Uptake Studies (Flow Cytometry, Microscopy) invitro->uptake mechanism Mechanism of Action Studies (e.g., Membrane Permeability) invitro->mechanism invivo In Vivo Studies invitro->invivo Promising results animal_model Xenograft/Orthotopic Animal Model invivo->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Systemic Toxicity Evaluation animal_model->toxicity end End: Lead Candidate for Further Development efficacy->end toxicity->end

References

A Comparative Guide to the Bioactivity of Kalata B1 with Cross-Reference to the CyBase Database

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the multifaceted bioactivities of the prototypic cyclotide, kalata B1. The data presented is cross-referenced with the CyBase database, a centralized repository for cyclic peptide sequences and structures. This document aims to be an objective resource, offering supporting experimental data and detailed methodologies for the scientific community.

Introduction to this compound and CyBase

This compound is a plant-derived cyclic peptide, originally isolated from the African plant Oldenlandia affinis. It belongs to the cyclotide family, characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds. This unique cyclic cystine knot (CCK) motif confers exceptional stability to the molecule against thermal, chemical, and enzymatic degradation.

--INVALID-LINK-- is a specialized, publicly accessible database that curates information on cyclic proteins, including cyclotides.[1] It provides researchers with a comprehensive resource for sequence and structural information, cross-referencing with other major biological databases such as UniProt and the Protein Data Bank (PDB). For this compound, CyBase serves as a primary reference for its amino acid sequence and three-dimensional structure.[2][3][4][5][6][7]

Bioactivity Profile of this compound

This compound exhibits a broad range of biological activities, primarily attributed to its ability to interact with and disrupt cellular membranes. Its proposed mechanism of action involves binding to phosphatidylethanolamine (PE) phospholipids in the cell membrane, leading to membrane permeabilization and the formation of pores, which ultimately results in cell death.[8]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data for the bioactivity of this compound and provide a comparison with other selected cyclotides.

Table 1: Cytotoxic and Hemolytic Activity of this compound and Comparative Cyclotides

CyclotideActivityCell Line / TargetIC50 / HD50 (µM)Reference
This compound CytotoxicityU-87 MG (Glioblastoma)3.21[2]
U-251 MG (Glioblastoma)10.88[2]
HemolyticHuman Erythrocytes (1h)26.0[8]
HemolyticHuman Erythrocytes (14h)5.0[8]
Cycloviolacin O2CytotoxicityU-87 MG (Glioblastoma)0.45[2]
U-251 MG (Glioblastoma)0.79[2]
Cycloviolacin O13CytotoxicityGlioblastoma Cells2.57[2]
Varv peptide ACytotoxicityGlioblastoma Cells2.91[2]

Table 2: Anti-HIV Activity of this compound and Comparative Cyclotides

CyclotideActivityCell LineEC50 (µM)IC50 (µM)Therapeutic Index (IC50/EC50)Reference
This compound Anti-HIV-1Human Lymphoblastoid Cells0.96.37.0[8]
D-Kalata B1Anti-HIV-1Human Lymphoblastoid Cells2.510.54.2[8]
Cycloviolacin O13Anti-HIV-1CEM-SS Cells0.32>6.4>20[9]
Cycloviolacin O14Anti-HIV-1CEM-SS Cells0.444.810.9[9]
Cycloviolacin O24Anti-HIV-1CEM-SS Cells0.3086.220.1[9]

Table 3: Antimicrobial Activity of this compound and Comparative Data

Cyclotide/PeptideOrganismMIC (µM)Reference
This compound Staphylococcus aureus0.26[5]
Escherichia coliInactive[5]
Circulin AStaphylococcus aureus0.19[5]
MCo-PG2Pseudomonas aeruginosa (clinical isolates)1.5 (MIC50)
Staphylococcus aureus (clinical isolates)6.25 (MIC50)

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., U-87 MG, U-251 MG) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test cyclotide. Control wells with untreated cells are included.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Hemolytic Assay
  • Erythrocyte Preparation: Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS), pH 7.4, by centrifugation. The washed erythrocytes are resuspended in PBS to a final concentration of 0.25% (v/v).

  • Peptide Incubation: In a 96-well plate, the erythrocyte suspension is mixed with serial dilutions of the cyclotide. A negative control (PBS) and a positive control (1% Triton X-100 for 100% lysis) are included.

  • Incubation: The plate is incubated at 37°C for 1 hour.

  • Centrifugation: The plate is centrifuged to pellet the intact erythrocytes.

  • Absorbance Measurement: The supernatant is carefully transferred to a new plate, and the absorbance is measured at 415 nm or 540 nm to quantify hemoglobin release.

  • Data Analysis: The percentage of hemolysis is calculated relative to the positive control.

Anti-HIV Assay (Cytopathic Effect Inhibition Assay)
  • Cell Culture: Human T-lymphoblastoid cells (e.g., CEM-SS) are cultured in appropriate medium.

  • Peptide and Virus Preparation: Serial dilutions of the cyclotide are prepared. A pre-titered stock of HIV-1 is used.

  • Infection and Treatment: In a 96-well plate, cells are mixed with the HIV-1 stock, and the cyclotide dilutions are immediately added. Controls include uninfected cells, infected untreated cells, and cells treated with a known anti-HIV drug.

  • Incubation: The plate is incubated for 6 days at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: A metabolic dye such as XTT is added to each well to assess cell viability.

  • Absorbance Measurement: The absorbance is read on a microplate reader.

  • Data Analysis: The EC50 (concentration protecting 50% of cells from viral cytopathic effects) and IC50 (concentration causing 50% cytotoxicity in uninfected cells) are determined.

Antimicrobial Assay (Broth Microdilution)
  • Bacterial Culture: The target bacterial strain is grown in a suitable broth medium to the mid-logarithmic phase.

  • Peptide Dilution: Two-fold serial dilutions of the cyclotide are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of the bacterial culture is added to each well. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the cyclotide that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

KalataB1_Mechanism cluster_membrane Membrane Interaction KalataB1 This compound Monomer Binding Binding to PE Phospholipids KalataB1->Binding Initial Interaction Membrane Cell Membrane (PE-rich) Oligomerization Oligomerization on Membrane Surface Binding->Oligomerization Pore Pore Formation Oligomerization->Pore Disruption Membrane Disruption & Cell Lysis Pore->Disruption

Caption: Proposed mechanism of action for this compound-induced membrane disruption.

Cytotoxicity_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells AddCyclotide Add Serial Dilutions of Cyclotide SeedCells->AddCyclotide Incubate1 Incubate (48-72 hours) AddCyclotide->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4 hours) AddMTT->Incubate2 AddSolubilizer Add Solubilization Solution Incubate2->AddSolubilizer ReadAbsorbance Measure Absorbance (570 nm) AddSolubilizer->ReadAbsorbance Analyze Calculate % Viability & Determine IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

References

Safety Operating Guide

Navigating the Disposal of Kalata B1: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Principles

Kalata B1 is the prototypic member of the cyclotide family, a group of plant-derived peptides characterized by a unique head-to-tail cyclized backbone and a cystine knot core.[2][3][4] This structure confers remarkable resistance to thermal, chemical, and enzymatic degradation.[2][3][5][6] Standard laboratory practice for handling peptides should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7][8]

Quantitative Stability Data for this compound

The exceptional stability of this compound is a critical factor in determining its disposal pathway. The following table summarizes key stability data:

Condition Effect on Native this compound Reference
Thermal Stress Stable at temperatures approaching boiling.[2][6]
Chemical Denaturants Stable in the presence of 6 M guanidine hydrochloride (GdHCl) and 8 M urea.[2]
Acidic Conditions Stable in acidic environments.[2]
Enzymatic Digestion Resistant to a range of proteases, including trypsin, endoproteinase Glu-C, and thermolysin.[2][5]
Step-by-Step Disposal Procedure for this compound

Given its high stability, this compound should be treated as potentially bioactive chemical waste. The primary disposal route is through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated materials, including unused this compound powder, contaminated vials, pipette tips, gloves, and wipes, in a designated and clearly labeled hazardous waste container.[9] The container should be sealable and made of a material compatible with organic compounds.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated chemical waste container.[9] Do not pour this compound solutions down the drain.[9] The container should be properly labeled with "Hazardous Waste," the chemical name ("this compound solution"), and any solvents used.

2. Labeling and Storage:

  • Ensure all waste containers are accurately labeled with their contents.

  • Store the sealed waste containers in a designated, secure area away from general laboratory traffic until collection by your institution's Environmental Health & Safety (EH&S) department or a certified waste disposal contractor.

3. Arranging for Disposal:

  • Contact your institution's EH&S department to schedule a pickup for the hazardous waste. They will ensure the waste is disposed of in compliance with all relevant regulations, which typically involves incineration or other chemical treatment methods.[9]

Experimental Protocol: Reductive Degradation of this compound

While not a standard disposal procedure, the susceptibility of reduced this compound to enzymatic and chemical breakdown offers a potential pre-treatment step to decrease its stability before final disposal.[2][5] This protocol should be performed in a controlled laboratory setting.

Objective: To break the disulfide bonds of the cystine knot, rendering the peptide more susceptible to degradation.

Materials:

  • This compound waste solution

  • Dithiothreitol (DTT) or another suitable reducing agent

  • Protease (e.g., Trypsin, Thermolysin)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • pH meter

  • Stir plate and stir bar

  • Fume hood

Methodology:

  • In a suitable reaction vessel inside a fume hood, dissolve the this compound waste in an appropriate buffer.

  • Add a molar excess of a reducing agent like DTT to the solution to break the disulfide bonds. A typical concentration would be 10-100 mM DTT.

  • Adjust the pH of the solution to the optimal range for the chosen protease (e.g., pH 7.5-8.5 for Trypsin).

  • Introduce the protease to the solution. The specific amount will depend on the enzyme's activity and the concentration of the peptide.

  • Allow the reaction to proceed for several hours at the optimal temperature for the enzyme (e.g., 37°C), with gentle stirring.

  • Following the incubation period, the resulting solution of linearized and partially digested peptide fragments should be collected as hazardous chemical waste, as described in the primary disposal procedure above.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and procedural steps for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, vials, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid store Store Sealed Containers in Designated Secure Area collect_solid->store collect_liquid->store contact_ehs Contact EH&S for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Standard operational workflow for this compound waste disposal.

start Start: this compound Waste Solution add_dtt 1. Add Reducing Agent (e.g., DTT) to Break Disulfide Bonds start->add_dtt adjust_ph 2. Adjust pH for Optimal Protease Activity add_dtt->adjust_ph add_protease 3. Add Protease (e.g., Trypsin) adjust_ph->add_protease incubate 4. Incubate to Allow Digestion add_protease->incubate collect_waste 5. Collect as Hazardous Liquid Waste incubate->collect_waste end Proceed to Standard Disposal Workflow collect_waste->end

Caption: Experimental workflow for pre-treatment degradation of this compound.

References

Personal protective equipment for handling kalata B1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Kalata B1

This guide provides immediate and essential safety, handling, and disposal information for the cyclotide this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of your research.

This compound is a plant-derived cyclic peptide with known cytotoxic, insecticidal, and hemolytic activities.[1] Due to its biological activity, it must be handled with care in a laboratory setting. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE ItemSpecificationRationale
Gloves Nitrile, powder-freeTo prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.[1]
Lab Coat Standard, fully buttonedTo protect skin and clothing from contamination.[1]
Respiratory Protection Dust mask or work in a fume hoodTo prevent inhalation of the lyophilized powder. Not generally required for small quantities in solution.[1]
Toxicity Data

This compound has demonstrated dose-dependent cytotoxicity in various studies. The following table summarizes key toxicity data points.

Organism/Cell LineMetricValueReference
Glioblastoma Cells (U-87 MG and T 98)IC502.4–21.1 µM[2][3]
Human Red Blood Cells (Hemolytic Activity)IC5026.0 µM[4]
Green Algae (Pseudokirchneriella subcapitata)EC5012–140 µM[5]
Duckweed (Lemna minor L.)EC509–40 µM[5]
Lettuce (Lactuca sativa L.)EC504–54 µM[5]
Soil BacteriaEC507–26 µM[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety. The following step-by-step guidance outlines the operational workflow from receiving the compound to its final disposal.

Experimental Workflow for Safe Handling of this compound

G Figure 1. This compound Safe Handling Workflow cluster_prep Preparation and Engineering Controls cluster_handling Handling Procedures cluster_disposal Waste Management and Disposal Don_PPE 1. Don Appropriate PPE Verify_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash Station) Don_PPE->Verify_Controls Receive_Equilibrate 3. Receive and Equilibrate Vial Verify_Controls->Receive_Equilibrate Handle_Powder 4. Handle Lyophilized Powder (in Fume Hood) Receive_Equilibrate->Handle_Powder Reconstitute 5. Reconstitute in Solvent Handle_Powder->Reconstitute Handle_Solution 6. Handle Solution Reconstitute->Handle_Solution Segregate_Waste 7. Segregate Contaminated Waste (Solid and Liquid) Handle_Solution->Segregate_Waste Label_Waste 8. Label Hazardous Waste Container Segregate_Waste->Label_Waste Dispose 9. Dispose via Institutional Protocol Label_Waste->Dispose

Figure 1. A step-by-step workflow for the safe handling and disposal of this compound.
Detailed Methodologies

1. Engineering Controls and Preparation:

  • Engineering Controls : When handling lyophilized (powdered) this compound, all work must be conducted in a chemical fume hood or a designated containment area to minimize inhalation risk.[1] Ensure that an eyewash station and safety shower are easily accessible.

  • Personal Protective Equipment (PPE) : Before beginning any work, don the appropriate PPE as specified in the table above.

2. Handling Lyophilized this compound:

  • Equilibration : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing and Aliquoting : Carefully weigh the required amount of this compound powder inside the fume hood. Avoid creating dust.

3. Reconstitution and Handling Solutions:

  • Solvent Selection : this compound is typically dissolved in solvents such as methanol or prepared in a buffer like phosphate-buffered saline (PBS).[1]

  • Dissolving : Add the solvent to the lyophilized powder slowly and carefully to avoid creating aerosols.[1]

  • Labeling : Clearly label all solutions with the peptide name, concentration, solvent, and date of preparation.

4. Storage:

  • Lyophilized Powder : Store at -20°C or -80°C for long-term storage in a tightly sealed container, protected from light and moisture.[1]

  • In Solution : For short to medium-term storage, aliquot solutions into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Solutions may be stable for up to a week at 4°C.[1]

5. Disposal Plan: All waste contaminated with this compound should be treated as hazardous chemical and biological waste.[1]

  • Solid Waste : Collect all contaminated items, such as pipette tips, gloves, and vials, in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Decontamination : Decontaminate work surfaces with an appropriate laboratory disinfectant, followed by a thorough cleaning.

  • Final Disposal : All hazardous waste must be disposed of according to your institution's environmental health and safety guidelines.

Logical Relationship of Safety Measures

The following diagram illustrates the relationship between the identified hazards of this compound and the corresponding safety measures and controls.

G Figure 2. Hazard-Control Relationship for this compound cluster_hazards Identified Hazards cluster_controls Control Measures cluster_outcome Desired Outcome Inhalation Inhalation of Powder Fume_Hood Work in Fume Hood Inhalation->Fume_Hood Skin_Contact Skin/Eye Contact PPE Wear Gloves, Lab Coat, Eye Protection Skin_Contact->PPE Ingestion Accidental Ingestion Lab_Practices No Eating/Drinking in Lab Ingestion->Lab_Practices Safety Researcher Safety and Experimental Integrity Fume_Hood->Safety PPE->Safety Lab_Practices->Safety

Figure 2. The relationship between this compound hazards and the required safety controls.

References

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